molecular formula C14H19N3O6 B555291 H-Lys(4-nitro-Z)-OH CAS No. 3557-90-2

H-Lys(4-nitro-Z)-OH

Cat. No.: B555291
CAS No.: 3557-90-2
M. Wt: 325.32 g/mol
InChI Key: XMTCOKGMBIHVBJ-LBPRGKRZSA-N
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Description

H-Lys(4-nitro-Z)-OH, also known as this compound, is a useful research compound. Its molecular formula is C14H19N3O6 and its molecular weight is 325.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O6/c15-12(13(18)19)3-1-2-8-16-14(20)23-9-10-4-6-11(7-5-10)17(21)22/h4-7,12H,1-3,8-9,15H2,(H,16,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTCOKGMBIHVBJ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC(=O)NCCCC[C@@H](C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to H-Lys(4-nitro-Z)-OH: Properties, Structure, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide science, the strategic use of protecting groups is paramount to achieving the desired peptide sequence with high fidelity. H-Lys(4-nitro-Z)-OH, a derivative of the essential amino acid L-lysine, represents a key building block in solid-phase peptide synthesis (SPPS). The incorporation of the 4-nitrobenzyloxycarbonyl (4-nitro-Z or pNZ) protecting group on the ε-amino function of the lysine side chain provides a unique set of properties that are highly valuable for the synthesis of complex peptides. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its structure, and its practical application in peptide synthesis, with a focus on experimental protocols and the underlying chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. These properties dictate its handling, storage, and reactivity in synthetic protocols.

PropertyValueSource(s)
IUPAC Name (2S)-2-amino-6-[[(4-nitrophenyl)methoxy]carbonylamino]hexanoic acid[1]
Synonyms Nε-(4-nitrobenzyloxycarbonyl)-L-lysine, H-Lys(p-nitro-Z)-OH[1][2]
CAS Number 3557-90-2[1]
Molecular Formula C₁₄H₁₉N₃O₆[1]
Molecular Weight 325.32 g/mol [1]
Appearance White to off-white powder
Melting Point 239-240 °C[3]
Solubility Information on specific solubility in common peptide synthesis solvents such as DMF, NMP, and DCM is not readily available in public literature. It is recommended to perform small-scale solubility tests before use.
Storage Store at room temperature.[3]

Chemical Structure and the Role of the 4-Nitro-Z Protecting Group

The chemical structure of this compound is characterized by a lysine backbone with its ε-amino group protected by a 4-nitrobenzyloxycarbonyl group. This protecting group is a key feature that defines the utility of this compound in peptide synthesis.

Caption: Chemical structure of this compound.

The 4-nitro-Z group belongs to the benzyloxycarbonyl family of protecting groups. The presence of the electron-withdrawing nitro group at the para position of the benzyl ring modifies the stability of the protecting group, making it susceptible to specific deprotection conditions. This allows for an orthogonal protection strategy in peptide synthesis, where different protecting groups can be selectively removed without affecting others.

Orthogonality in Peptide Synthesis

The 4-nitro-Z group is orthogonal to the commonly used acid-labile tert-butoxycarbonyl (Boc) and base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups. This orthogonality is a critical advantage, enabling the selective deprotection of the lysine side chain for subsequent modifications such as branching, cyclization, or the attachment of labels, while the rest of the peptide chain remains protected.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is typically used in its Nα-Fmoc protected form, Fmoc-Lys(4-nitro-Z)-OH, for incorporation into a growing peptide chain during SPPS.

Experimental Protocol: Coupling of Fmoc-Lys(4-nitro-Z)-OH

This protocol outlines a general procedure for the coupling of Fmoc-Lys(4-nitro-Z)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-Lys(4-nitro-Z)-OH

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC) or a suitable carbodiimide coupling reagent

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure as an activating agent

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as the solvent

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes in the reaction vessel.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Lys(4-nitro-Z)-OH (3-5 equivalents relative to the resin loading) and HOBt or Oxyma Pure (3-5 equivalents) in DMF or NMP. Add DIC (3-5 equivalents) to the solution and allow the pre-activation to proceed for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF or NMP (3-5 times) to remove excess reagents and by-products.

Caption: Workflow for coupling Fmoc-Lys(4-nitro-Z)-OH in SPPS.

Deprotection of the 4-Nitro-Z Group

The selective removal of the 4-nitro-Z group is a key step that leverages the unique properties of this protecting group. The most common method for the deprotection of the 4-nitro-Z group is through reductive cleavage.

Deprotection Mechanism

The deprotection of the 4-nitrobenzyloxycarbonyl group proceeds via a reductive mechanism. The nitro group is first reduced to an amino group, which then facilitates the cleavage of the carbamate bond to release the free amine of the lysine side chain.

deprotection_mechanism Start Lys-NH-C(=O)O-CH₂-Ph-NO₂ Reduction Reduction (e.g., SnCl₂/HCl) Start->Reduction Intermediate Lys-NH-C(=O)O-CH₂-Ph-NH₂ Reduction->Intermediate Cleavage Spontaneous Cleavage Intermediate->Cleavage Products Lys-NH₂ + CO₂ + H₂N-Ph-CH₂OH Cleavage->Products

Caption: Simplified mechanism of 4-nitro-Z group deprotection.

Experimental Protocol: Reductive Deprotection with Tin(II) Chloride

This protocol describes the deprotection of the 4-nitro-Z group from a resin-bound peptide using tin(II) chloride.

Materials:

  • Peptide-resin with a 4-nitro-Z protected lysine residue

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • A weak acid catalyst (e.g., a catalytic amount of HCl) is sometimes used to facilitate the reaction.[4]

  • A solution for neutralization (e.g., 10% diisopropylethylamine (DIEA) in DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF or NMP.

  • Deprotection Cocktail: Prepare a solution of SnCl₂·2H₂O (e.g., 0.5 M) in DMF or NMP. A catalytic amount of acid may be added.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight. It is advisable to monitor the progress of the reaction by cleaving a small amount of peptide from the resin and analyzing it by mass spectrometry.

  • Washing: After the deprotection is complete, thoroughly wash the resin with DMF or NMP to remove the tin salts and other by-products.

  • Neutralization: Wash the resin with a solution of 10% DIEA in DMF to neutralize any remaining acidic species and to ensure the lysine side-chain amine is in its free base form for subsequent reactions.

  • Final Washing: Wash the resin again with DMF or NMP to remove excess base.

Note on Work-up: The removal of tin salts can sometimes be challenging. Thorough washing is crucial. In some cases, washing with a solution containing a chelating agent may be beneficial.[5]

Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the presence of the lysine backbone, the benzyl group, and the nitro-substituted phenyl ring. The chemical shifts of the protons and carbons would be consistent with the proposed structure.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would show the molecular ion peak corresponding to the calculated molecular weight of 325.32 g/mol .

  • FTIR Spectroscopy: The FTIR spectrum would exhibit characteristic absorption bands for the amine, carboxylic acid, amide (carbamate), and nitro functional groups.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal. General recommendations include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable reagent for peptide chemists, offering a unique side-chain protection strategy that is orthogonal to standard Boc and Fmoc chemistries. Its selective deprotection under reductive conditions allows for the synthesis of complex peptides with specific side-chain modifications. A thorough understanding of its properties and the associated experimental protocols is key to its successful application in the synthesis of novel and intricate peptide structures for research and drug development.

References

  • Maia, H. L. S., et al. "The cathodic cleavage of the 4-nitrobenzyloxycarbonyl group from amine derivatives in aprotic conditions." Portugaliae Electrochimica Acta 5 (1987): 187-190.
  • Isidro-Llobet, A., et al. "p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation." European Journal of Organic Chemistry 2005.15 (2005): 3031-3039.
  • PubChem. "this compound." National Center for Biotechnology Information, PubChem Compound Database, CID=11244255, [Link] (accessed Jan. 15, 2026).

  • G-Biosciences. "Safety Data Sheet: H-Lys(Z)-OH." [Link] (accessed Jan. 15, 2026).

  • ResearchGate. "what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds?" [Link] (accessed Jan. 15, 2026).

  • LookChem. "3557-90-2(this compound) Basic Information." [Link] (accessed Jan. 15, 2026).

Sources

A Technical Guide to the 4-Nitrobenzyloxycarbonyl (Z(NO₂)) Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate field of multi-step organic synthesis, particularly in the assembly of peptides and other complex molecules, the strategic use of protecting groups is paramount.[1][2][3] These molecular scaffolds temporarily mask reactive functional groups, directing the course of a reaction with high chemoselectivity.[2][3] This guide provides an in-depth examination of the 4-nitrobenzyloxycarbonyl (p-nitro-Z or Z(NO₂)) group, a carbamate-type amine protecting group. We will explore its chemical properties, mechanism of action, and strategic advantages, grounded in its relationship to the classical benzyloxycarbonyl (Z or Cbz) group. This paper will detail its enhanced lability under specific reductive conditions, its orthogonality with other common protecting groups, and provide validated experimental protocols for its application and removal, establishing the Z(NO₂) group as a versatile tool for researchers, scientists, and drug development professionals.

Introduction: The Need for Tunable Protection

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was a foundational development in modern peptide chemistry.[4][5] Its utility stems from its stability under a range of conditions and its clean removal by catalytic hydrogenolysis.[4][6] However, the very stability of the Z group can be a limitation in complex syntheses requiring multiple, selectively addressable protecting groups. The need for a protecting group with the core attributes of the Z group but with increased sensitivity to cleavage spurred the development of electronically modified derivatives.

The 4-nitrobenzyloxycarbonyl (Z(NO₂)) group emerges as a key player in this context. By introducing a strongly electron-withdrawing nitro group at the para position of the benzyl ring, the chemical properties of the protecting group are significantly altered. This modification enhances the lability of the benzyl C-O bond towards reductive cleavage, allowing for deprotection under milder conditions than those required for the parent Z group.

Core Function and Mechanism of the Z(NO₂) Group

The primary function of the Z(NO₂) group is to protect primary and secondary amines by converting them into stable, non-nucleophilic carbamates.[3] This transformation is crucial in peptide synthesis to prevent self-polymerization of amino acids and to control the sequence of amide bond formation.[1]

Mechanism of Protection

The introduction of the Z(NO₂) group typically proceeds via nucleophilic attack of the amine on an activated carbonyl species, such as 4-nitrobenzyl chloroformate (Z(NO₂)-Cl). The reaction is generally performed under Schotten-Baumann conditions, using a mild base to neutralize the HCl generated.[7]

dot

Caption: Fig. 1: General scheme for amine protection using 4-nitrobenzyl chloroformate.

Mechanism of Deprotection: Enhanced Reductive Lability

The defining feature of the Z(NO₂) group is its facile removal by catalytic hydrogenation. The electron-withdrawing nitro group polarizes and weakens the benzylic C-O bond, accelerating the hydrogenolysis process compared to the unsubstituted Z group.

The deprotection proceeds in two main stages:

  • Reduction of the Nitro Group: The nitro group is rapidly reduced on the catalyst surface (e.g., Pd/C) to an amino group.[8]

  • Hydrogenolysis: The resulting electron-donating aminobenzyl system is highly susceptible to hydrogenolysis, leading to the cleavage of the C-O bond and release of the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.

dot

Deprotection_Mechanism start Z(NO₂)-Protected Amine step1 Intermediate (Aminobenzyl Carbamate) start->step1 H₂, Pd/C (Nitro Reduction) step2 Carbamic Acid + Toluene Derivative step1->step2 H₂, Pd/C (Hydrogenolysis) end Free Amine (R-NH₂) step2->end Spontaneous Decarboxylation (-CO₂) caption Fig. 2: Stepwise deprotection of the Z(NO₂) group.

Caption: Fig. 2: Stepwise mechanism for the catalytic hydrogenolysis of the Z(NO₂) group.

This enhanced lability allows for deprotection under milder conditions (e.g., lower H₂ pressure, shorter reaction times) than the standard Z group, which is advantageous for sensitive substrates.

Orthogonality and Strategic Advantage

A key concept in synthesis is orthogonality, where specific protecting groups can be removed without affecting others.[3] The Z(NO₂) group exhibits excellent orthogonality, making it a valuable component of complex synthetic strategies.[7][9][10]

Table 1: Orthogonality of Z(NO₂) with Common Amine Protecting Groups

Protecting GroupCleavage ConditionStability of Z(NO₂) GroupOrthogonal?
Boc (tert-Butoxycarbonyl)Strong Acid (e.g., TFA)[6]Stable[11]Yes
Fmoc (Fluorenylmethyloxycarbonyl)Base (e.g., Piperidine)[6]Stable[7]Yes
Alloc (Allyloxycarbonyl)Pd(0) catalyst[9]StableYes
Z (Benzyloxycarbonyl)H₂/Pd-C (harsher conditions)Labile (cleaved first)No (Selective)
Trt (Trityl)Mild Acid[12]StableYes

This profile allows for the strategic incorporation of the Z(NO₂) group in syntheses alongside Boc, Fmoc, and Alloc groups. For instance, in solid-phase peptide synthesis (SPPS), Z(NO₂) can be used for side-chain protection of residues like Lysine or Ornithine, while the main chain is elongated using an acid-labile (Boc) or base-labile (Fmoc) strategy.[9][10] This prevents premature deprotection of the side chain during the routine cleavage of the Nα-protecting group.[10]

Furthermore, its removal under neutral hydrogenolysis conditions is a significant advantage, avoiding the harsh acidic or basic treatments that can cause side reactions with sensitive peptide sequences.[7]

Applications in Peptide Synthesis

The Z(NO₂) group has proven particularly useful in SPPS for several reasons:

  • Temporary Nα-Protection: It can serve as a temporary Nα-protecting group, offering an alternative to the standard Fmoc/Boc strategies. Its removal with reagents like SnCl₂ under mildly acidic conditions leaves the resulting amine protonated, which can suppress side reactions like diketopiperazine (DKP) formation.[9]

  • Semi-permanent Side-Chain Protection: As a semi-permanent protecting group for Lysine or Ornithine, it is stable to the piperidine used for Fmoc removal.[10] This is crucial for synthesizing branched or cyclic peptides where orthogonal side-chain deprotection is required.[10]

  • Avoiding Side Reactions: Deprotection of Alloc groups from Lys/Orn side chains can release a highly basic free amine, causing undesired removal of Fmoc groups elsewhere in the sequence.[10] The Z(NO₂) group's reductive cleavage avoids this issue.[10]

dot

SPPS_Workflow A Resin-Bound Peptide (Fmoc-AA-Resin) B 1. Fmoc Deprotection (Piperidine/DMF) A->B C 2. Coupling (Fmoc-AA-OH, DCC/HOBt) B->C D Repeat Cycle C->D E Final Peptide on Resin Side-Chains Protected (e.g., Lys(Z-NO₂)) C->E Final Cycle D->B n cycles F Side-Chain Deprotection (H₂/Pd-C) E->F G Global Deprotection & Resin Cleavage (TFA) F->G H Purified Peptide G->H caption Fig. 3: Orthogonal use of Z(NO₂) in Fmoc-based SPPS.

Caption: Fig. 3: Workflow showing the orthogonal use of Z(NO₂) for side-chain protection.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions based on their specific substrate and scale.

Protocol: Protection of an Amino Acid (e.g., L-Alanine)

Objective: To synthesize N-(4-Nitrobenzyloxycarbonyl)-L-Alanine.

Materials:

  • L-Alanine

  • 4-Nitrobenzyl chloroformate (Z(NO₂)-Cl)

  • Sodium Carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine

Procedure:

  • Dissolve L-Alanine (1.0 eq) and Na₂CO₃ (2.2 eq) in a 1:1 mixture of Dioxane and Water.

  • Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Dissolve 4-Nitrobenzyl chloroformate (1.1 eq) in a minimal amount of cold Dioxane.

  • Add the Z(NO₂)-Cl solution dropwise to the amino acid solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC until the starting amino acid is consumed.

  • Dilute the reaction mixture with water and wash with EtOAc to remove any unreacted chloroformate.

  • Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.

  • Extract the product into EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the protected amino acid, which can be further purified by crystallization.

Protocol: Deprotection by Catalytic Hydrogenation

Objective: To remove the Z(NO₂) group from a protected peptide.

Materials:

  • Z(NO₂)-protected peptide

  • Palladium on Carbon (10% Pd/C, 5-10 mol% Pd)

  • Methanol (MeOH) or similar solvent

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

  • Dissolve the Z(NO₂)-protected substrate in MeOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., N₂ or Ar).

  • Evacuate the flask and backfill with H₂ gas (using a balloon or connecting to a hydrogenator). Repeat this cycle 3 times.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

  • Wash the Celite pad with additional solvent (MeOH).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.

Conclusion

The 4-nitrobenzyloxycarbonyl (Z(NO₂)) protecting group represents a refined and highly versatile tool in the synthetic chemist's arsenal. By introducing an electron-withdrawing nitro group, its lability towards catalytic hydrogenolysis is significantly enhanced relative to the parent Z group, enabling deprotection under milder, neutral conditions. Its robust stability to both acidic and basic reagents provides excellent orthogonality with the widely used Boc and Fmoc groups, respectively. This combination of features makes the Z(NO₂) group an authoritative choice for the side-chain protection of amino acids in complex peptide synthesis and a valuable alternative for Nα-protection strategies aimed at minimizing common side reactions. The self-validating protocols and clear mechanistic principles outlined in this guide underscore its reliability and strategic importance in modern drug discovery and development.

References

  • Isidro-Llobet, A., Guasch-Camell, J., Álvarez, M., & Albericio, F. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(15), 3031–3039. [Link]

  • ResearchGate. (n.d.). p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation | Request PDF. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2005). Semipermanent p-nitrobenzyloxycarbonyl (pNZ) protection of Orn and Lys side chains: prevention of undesired a-Fmoc removal. Tetrahedron Letters, 46(44), 7543-7546. [Link]

  • Alvarez, M., et al. (2006). Mechanism of pNZ group removal. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis: The Chemistry of Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

Sources

A Technical Guide to the Stability of the 4-Nitrobenzyloxycarbonyl (pNZ/Z(4-NO₂)) Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of multistep organic synthesis, particularly in the construction of complex peptides and pharmaceuticals, the strategic use of protecting groups is paramount.[1] An ideal protecting group offers robust stability under a variety of reaction conditions while being removable ("cleavable") selectively and cleanly under a specific, non-destructive set of conditions.[2] This principle of "orthogonality" allows chemists to unmask different functional groups at various stages of a synthesis without disturbing the rest of the molecule.[3]

The 4-nitrobenzyloxycarbonyl group, commonly abbreviated as pNZ or Z(4-NO₂), is a carbamate-based protecting group for amines. It is a derivative of the classical benzyloxycarbonyl (Cbz or Z) group, distinguished by the presence of a nitro group at the para position of the benzyl ring. This single modification dramatically alters the electronic properties of the group, thereby tuning its stability profile and expanding its utility in complex synthetic strategies.[4]

This technical guide provides an in-depth analysis of the stability of the pNZ group under both acidic and basic conditions. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this protecting group's behavior to design robust and efficient synthetic routes. We will explore the chemical mechanisms governing its stability and lability, present quantitative data, and provide validated experimental protocols for assessing its stability in new chemical contexts.

Chapter 1: The Chemical & Electronic Nature of the pNZ Group

The pNZ group, like its parent Cbz group, protects an amine as a carbamate. The stability of this carbamate linkage is dictated by the ease with which the benzylic C-O bond can be cleaved. In the standard Cbz group, this bond is readily cleaved by catalytic hydrogenation.[5]

The defining feature of the pNZ group is the electron-withdrawing nitro (-NO₂) group at the para-position. This group exerts a strong negative inductive (-I) and mesomeric (-M) effect, pulling electron density away from the benzyl ring and, consequently, from the benzylic position.

Key Electronic Effects:

  • Destabilization of the Benzylic Cation: The electron-withdrawing nature of the nitro group strongly destabilizes the formation of a positive charge at the benzylic position. This makes cleavage pathways that proceed via an SN1-type mechanism, common under strongly acidic conditions, highly unfavorable.

  • Increased Acidity of Benzylic Protons: While not its primary cleavage pathway, the electron-withdrawing effect makes the benzylic protons slightly more acidic, which can be relevant in certain base-mediated side reactions.

  • Susceptibility to Reduction: The nitro group itself can be reduced, offering an alternative, orthogonal cleavage pathway that is not available to the standard Cbz group.[6][7]

These electronic modifications render the pNZ group's stability profile distinct from that of Cbz, making it exceptionally stable to acids but labile under specific reductive or nucleophilic conditions.

Chapter 2: Stability Under Acidic Conditions

A primary strategic advantage of the pNZ group is its exceptional stability to a wide range of acidic conditions, including those used for the removal of other common protecting groups like the tert-butyloxycarbonyl (Boc) group.[8]

The pNZ group is stable to strong acids such as neat trifluoroacetic acid (TFA) and HCl in dioxane.[8] This stability is a direct consequence of the electron-withdrawing 4-nitro group, which prevents the formation of the benzyl cation intermediate required for acid-mediated cleavage. This allows for the selective deprotection of Boc-protected amines in the presence of pNZ-protected amines, a cornerstone of orthogonal synthesis strategies.[1][4]

Comparative Stability Data Under Acidic Conditions
Reagent/ConditionpNZ Group StabilityBoc Group StabilityCbz Group StabilityCitation(s)
25-50% TFA in DCMStable Labile (cleaved)Generally Stable[4]
95% TFAStable Labile (cleaved)Can be cleaved[8]
HCl in DioxaneStable Labile (cleaved)Stable[8]
HBr in Acetic AcidLabileLabile (cleaved)Labile (cleaved)[9]
Experimental Protocol: Assessment of pNZ Stability to Acid

This protocol provides a general method for testing the stability of a pNZ-protected compound to a specific acidic reagent, using HPLC for quantification.[10]

Materials:

  • pNZ-protected substrate (e.g., pNZ-Alanine)

  • Acidic reagent to be tested (e.g., 50% TFA in DCM)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Internal standard (e.g., naphthalene)

  • HPLC system with a suitable column (e.g., C18)

  • Solvents for extraction (e.g., ethyl acetate) and HPLC mobile phase (e.g., acetonitrile, water)

Procedure:

  • Reaction Setup: Dissolve the pNZ-protected substrate (1.0 equiv.) and an internal standard (0.5 equiv.) in a suitable solvent (e.g., DCM) in a sealed vial at 0 °C.

  • Initiation: Add the acidic reagent (e.g., 50% TFA in DCM, 10 volumes) to the vial. Start a timer.

  • Time Points: At specific time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a separate vial containing ice-cold saturated sodium bicarbonate solution and ethyl acetate. Vortex thoroughly.

  • Sample Preparation: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent. Re-dissolve the residue in a known volume of mobile phase for HPLC analysis.

  • Analysis: Inject the sample onto the HPLC. Calculate the ratio of the peak area of the pNZ-substrate to the internal standard. A stable group will show no significant decrease in this ratio over time.

Workflow for Acid Stability Assessment

cluster_prep Sample Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis P1 Dissolve pNZ-Substrate & Internal Standard P2 Cool to 0 °C P1->P2 R1 Add Acidic Reagent (Start Timer) P2->R1 R2 Withdraw Aliquots at Time Points (t=0, t1...) R1->R2 A1 Quench with Base R2->A1 A2 Extract & Prepare for HPLC A1->A2 A3 Inject & Analyze A2->A3 A4 Plot Peak Area Ratio vs. Time A3->A4

Caption: Workflow for quantitative analysis of pNZ group stability under acidic conditions.

Chapter 3: Stability Under Basic Conditions

While robust against acids, the pNZ group's stability towards bases is more nuanced and represents a key point of differentiation from the standard Cbz group. Generally, carbamates are stable to many basic conditions. However, the pNZ group is known to be less stable than Cbz to certain strong or nucleophilic bases.

The conditions commonly used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group, such as 20% piperidine in DMF, are a critical benchmark in peptide synthesis.[11][12] While the pNZ group is generally considered orthogonal to Fmoc chemistry, prolonged exposure or harsher basic conditions can lead to its slow cleavage.[4][13]

Mechanism of Base-Mediated Cleavage: Cleavage under basic conditions does not proceed via a simple hydrolysis. Instead, it is often initiated by the base acting as a nucleophile, attacking the carbonyl carbon of the carbamate. The increased electron-withdrawing nature of the pNZ group makes this carbonyl carbon slightly more electrophilic compared to the Cbz group, facilitating this attack.

Comparative Stability Data Under Basic Conditions
Reagent/ConditionpNZ Group StabilityFmoc Group StabilityCbz Group StabilityCitation(s)
20% Piperidine in DMFLargely Stable (slow cleavage possible)Labile (cleaved)Stable[4][12]
1M NaOH (aq)LabileLabile (cleaved)Labile
Hydrazine (2% in DMF)Stable StableStable
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Less StableLabile (cleaved)Stable[2]
Experimental Protocol: Assessment of pNZ Stability to Base

This protocol is adapted to test stability against a common basic reagent used in peptide synthesis, such as 20% piperidine in DMF.

Materials:

  • pNZ-protected substrate (e.g., pNZ-Leucine attached to a resin)

  • Basic reagent: 20% piperidine (v/v) in DMF

  • Washing solvent: DMF

  • Cleavage cocktail for analysis (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

  • LC-MS system

Procedure:

  • Resin Preparation: Swell the pNZ-protected peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Treatment: Drain the DMF and add the 20% piperidine/DMF solution. Agitate the resin at room temperature.

  • Time Points: At specified time points (e.g., 0, 30 min, 1 hr, 2 hr, 6 hr, 24 hr), take a small sample of the resin.

  • Washing: Thoroughly wash the sampled resin with DMF, followed by DCM, and dry it under vacuum.

  • Cleavage for Analysis: Treat the dried resin sample with the TFA cleavage cocktail for 2 hours to cleave the substrate from the resin.

  • Sample Preparation: Precipitate the cleaved product with cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude product in a suitable solvent for LC-MS analysis.

  • Analysis: Analyze the sample by LC-MS. Look for the appearance of the deprotected product and the disappearance of the pNZ-protected starting material. Quantify the percentage of cleavage at each time point.

Chapter 4: Orthogonal Deprotection & Strategic Application

The true value of the pNZ group lies in its orthogonality to other common protecting groups, enabling complex and selective manipulations.[13]

Key Orthogonal Systems:

  • pNZ vs. Boc: pNZ is stable to TFA, which cleaves Boc. This is the most widely used orthogonal pairing.

  • pNZ vs. Fmoc: pNZ is largely stable to piperidine, which cleaves Fmoc. This allows for the use of pNZ for side-chain protection in Fmoc-based solid-phase peptide synthesis (SPPS).[7]

  • pNZ vs. Alloc: The allyloxycarbonyl (Alloc) group is removed by Pd(0) catalysts. pNZ is stable to these conditions, and vice versa, creating another powerful orthogonal set.[4]

Primary Cleavage Method for pNZ: The most common and efficient method for cleaving the pNZ group is through the reduction of the nitro group. This is typically achieved using:

  • Catalytic Hydrogenation: (e.g., H₂, Pd/C). This method is effective but slower than for the Cbz group and may not be compatible with other reducible functional groups.[14]

  • Chemical Reduction: A widely used method involves reduction with SnCl₂ in a mildly acidic medium.[6][7] This reduction transforms the 4-nitrobenzyl group into a 4-aminobenzyl group. This electron-donating amine facilitates the cleavage of the carbamate via a self-immolative, 1,6-elimination mechanism, releasing the free amine, carbon dioxide, and 4-aminobenzyl alcohol.

Orthogonality Workflow in Peptide Synthesis

cluster_Fmoc_cycle Fmoc-SPPS Cycles cluster_pNZ_cleavage Selective Side-Chain Deprotection Start Start with Fmoc-AA(pNZ)-Resin Fmoc_Deprotect 1. 20% Piperidine/DMF (Removes Fmoc) Start->Fmoc_Deprotect Couple 2. Couple next Fmoc-AA-OH Fmoc_Deprotect->Couple pNZ stable Couple->Fmoc_Deprotect Repeat n times pNZ_Deprotect SnCl₂ / HCl (Removes pNZ) Couple->pNZ_Deprotect Peptide chain assembled Final_Cleave 95% TFA (Cleaves from Resin & removes tBu, Trt, etc.) pNZ_Deprotect->Final_Cleave Side-chain modified

Caption: Orthogonal strategy using Fmoc, pNZ, and acid-labile groups in SPPS.

Conclusion

The 4-nitrobenzyloxycarbonyl (pNZ) group is a versatile and highly valuable tool in modern organic synthesis. Its stability profile, characterized by exceptional resistance to acidic conditions and specific lability towards reductive cleavage, makes it an excellent orthogonal partner to the widely used Boc and Fmoc protecting groups. Understanding the nuances of its stability—particularly its moderate stability to strong bases—is crucial for its successful implementation. By leveraging the principles and protocols outlined in this guide, researchers can confidently incorporate the pNZ group into their synthetic strategies to build complex molecules with greater precision and efficiency.

References

  • Collins, K. D., & Glorius, F. (2014). Rapid Assessment of Protecting-Group Stability. ChemistryViews. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. ningboinno.com. [Link]

  • Collins, K. D., et al. (2014). ChemInform Abstract: Rapid Assessment of Protecting-Group Stability by Using a Robustness Screen. ResearchGate. [Link]

  • Fields, G. B. (Ed.). (2002). Photocleavable Protecting Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.
  • Goméz-Martinez, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2928. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (n.d.). Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Lönnberg, H., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 688–695. [Link]

  • Isidro-Llobet, A., Guasch-Camell, J., Álvarez, M., & Albericio, F. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(19), 4031-4038. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. organic-chemistry.org. [Link]

  • Wiley-VCH. (n.d.). Protection Reactions. onlinelibrary.wiley.com.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. ResearchGate. [Link]

  • Asymmetric Synthesis. (2018). Protecting Groups for Amines: Carbamates. masterorganicchemistry.com. [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(9-10), e1800137. [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2427-2454. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2005). Semipermanent p-nitrobenzyloxycarbonyl (pNZ) protection of Orn and Lys side chains: prevention of undesired α-Fmoc removal and application to the synthesis of cyclic peptides. Tetrahedron Letters, 46(21), 3733-3736. [Link]

  • Vulto, P., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(16), 3637. [Link]

  • Thompson, R. E., et al. (2019). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Angewandte Chemie International Edition, 58(31), 10737-10741. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. totalsynthesis.com. [Link]

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Kim, D., & Movassaghi, M. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 13(21), 5882-5885. [Link]

  • Defense Technical Information Center. (1983). Piperidine Synthesis. dtic.mil. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. [Link]

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Methodological & Application

Strategic Peptide Synthesis: Leveraging the Orthogonal p-Nitrobenzyloxycarbonyl (pNZ) Protecting Group for Lysine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Imperative for Orthogonality in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the construction of complex biomolecules for research, diagnostics, and therapeutics.[1] The success of any synthesis hinges on a meticulously planned protecting group strategy, where reactive functionalities on amino acid side chains are temporarily masked to prevent undesired side reactions.[2][3] Lysine, with its nucleophilic ε-amino group, presents a critical branching point that demands robust and reliable protection.[2][4]

The dominant strategy in SPPS, Fmoc/tBu chemistry, relies on the base-lability of the Nα-Fmoc group for chain elongation and the acid-lability of side-chain protecting groups (like tBu) for final deprotection.[5] However, the synthesis of more complex structures—such as branched peptides, cyclic peptides, or post-translationally modified analogues—requires "semipermanent" protecting groups that can be removed under unique conditions, leaving all other protecting groups intact.[1][6] This principle is known as orthogonality.[3]

The p-nitrobenzyloxycarbonyl (pNZ) group emerges as a powerful tool in this context. It is a carbamate-based protecting group that exhibits exceptional stability towards both the basic conditions used for Fmoc removal (e.g., piperidine) and the strong acidic conditions used for global tBu deprotection (e.g., TFA).[7][8] Its true value lies in its unique cleavage mechanism: a mild, nearly neutral reduction, which grants the peptide chemist an orthogonal axis for selective deprotection and modification.[7][9] This guide provides the chemical rationale, comparative data, and detailed protocols for the effective use of Fmoc-Lys(pNZ)-OH in advanced peptide synthesis.

The Chemistry of the pNZ Group: Mechanism and Advantages

The utility of the pNZ group is rooted in its distinct deprotection pathway, which proceeds under reductive conditions. This is fundamentally different from the acid- or base-driven cleavage of more common protecting groups like Boc or Fmoc.

Mechanism of Deprotection

The removal of the pNZ group is a two-step process initiated by the reduction of the nitro moiety:[7][9]

  • Nitro Reduction: Reagents such as Tin(II) chloride (SnCl₂) with a catalytic amount of acid, or zinc powder in acetic acid (Zn/AcOH), reduce the electron-withdrawing nitro group (-NO₂) to an electron-donating amino group (-NH₂).[7][8][10]

  • Spontaneous 1,6-Elimination: The resulting p-aminobenzyloxycarbonyl intermediate is unstable and spontaneously collapses via a 1,6-electron pair shift. This intramolecular rearrangement releases the deprotected amine, carbon dioxide, and a quinone methide byproduct.[7][9][11]

This mechanism ensures that the deprotection is highly specific and occurs under conditions that do not compromise other protecting groups.

pNZ_Cleavage_Mechanism Lys_pNZ Peptide-Lys(pNZ) Lys_pNH2 Peptide-Lys(p-aminobenzyloxycarbonyl) (Unstable Intermediate) Lys_pNZ->Lys_pNH2 1. Reduction (e.g., SnCl2/H+ or Zn/AcOH) Lys_Free Peptide-Lys(NH3+) (Deprotected Amine) Lys_pNH2->Lys_Free 2. Spontaneous 1,6-Elimination Byproducts CO2 + Quinone Methide Lys_pNH2->Byproducts

Caption: Mechanism of pNZ group removal.

Key Scientific Advantages

  • True Orthogonality: The pNZ group is completely stable to repeated treatments with 20% piperidine/DMF and final cleavage cocktails containing high concentrations of TFA, making it fully orthogonal to the Fmoc/tBu strategy.[7][8]

  • Prevention of Premature Fmoc Removal: The deprotection of some side-chain groups, like allyloxycarbonyl (Alloc), generates a highly basic free amine that can cause the undesired removal of the N-terminal Fmoc group on neighboring chains.[6] The pNZ deprotection mechanism, especially when performed with a catalytic amount of acid, yields a protonated ammonium salt, effectively masking the amine's basicity and preventing this deleterious side reaction.[6][8]

  • Mitigation of Aggregation and Side Reactions: By allowing for the selective deprotection and modification of a specific lysine residue mid-synthesis, the pNZ group can be used to introduce solubilizing moieties or to break up difficult sequences prone to aggregation. Its use can also help circumvent side reactions like aspartimide formation.[7][8]

Comparative Analysis of Lysine Protecting Groups

The choice of a lysine protecting group is a strategic decision based on the overall synthetic goal. The pNZ group offers a unique combination of stability and selective removal not found in other common groups.

Protecting GroupStructure (on Lys ε-Amine)Cleavage Reagent(s)Cleavage MechanismOrthogonal to Fmoc?Orthogonal to TFA?Key Application/Consideration
Boc (tert-Butoxycarbonyl)-CO-O-tBuTrifluoroacetic Acid (TFA)AcidolysisYesNoStandard for Fmoc/tBu strategy; removed during final cleavage.[5][12]
Mtt (4-Methyltrityl)-C(Ph)₂(4-Me-Ph)1-5% TFA in DCM; HFIPMild AcidolysisYesYes (Selectivity)Allows on-resin modification; sensitive to repeated mild acid.[12]
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Imine-based cyclic enaminone2-10% Hydrazine in DMFNucleophilic AttackYesYesOrthogonal removal for on-resin cyclization/branching.[12]
Alloc (Allyloxycarbonyl)-CO-O-CH₂-CH=CH₂Pd(PPh₃)₄ / PhenylsilanePalladium(0) CatalysisYesYesOrthogonal removal; risk of premature Fmoc deprotection.[6][12]
pNZ (p-Nitrobenzyloxycarbonyl)-CO-O-CH₂-(p-NO₂-Ph)SnCl₂/H⁺ or Zn/AcOHReductive EliminationYesYesFully orthogonal; avoids base-related side reactions.[6][7][8]

Experimental Protocols

The following protocols provide a detailed methodology for the successful application of Fmoc-Lys(pNZ)-OH in SPPS.

Protocol 1: Incorporation of Fmoc-Lys(pNZ)-OH into a Peptide Sequence

This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide resin).

  • Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.[13]

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the growing peptide chain by treating the resin with 20% piperidine in DMF (v/v). Perform this treatment twice (e.g., 1 x 3 min, 1 x 10 min).

  • Washing: Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is DMF (x3), Isopropanol (x2), DMF (x3).

  • Activation of Fmoc-Lys(pNZ)-OH: In a separate vial, dissolve Fmoc-Lys(pNZ)-OH (3-5 eq.), a coupling reagent such as HBTU (0.95 eq. relative to amino acid), and HOBt (1 eq. relative to amino acid) in DMF. Add a base, N,N-Diisopropylethylamine (DIEA) (2 eq. relative to amino acid), and allow the mixture to pre-activate for 1-2 minutes.

    • Scientist's Note: Using uronium/aminium salt coupling agents like HBTU or HATU is highly efficient.[14] Ensure accurate stoichiometry to prevent side reactions.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads to confirm the complete consumption of the free amine. If the test is positive, extend the coupling time or consider a double coupling.

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (x5) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Selective On-Resin Deprotection of the pNZ Group

This is the key orthogonal step. The following procedure uses Tin(II) chloride, which is highly effective.[6]

  • Resin Preparation: After completing the desired peptide sequence, ensure the N-terminal amino acid is protected (typically with its Fmoc group, or acylated with a Boc group if subsequent steps require it). Wash the peptidyl-resin thoroughly with DMF and then Dichloromethane (DCM) and dry slightly.

  • Prepare Cleavage Cocktail: Prepare a deprotection solution of 6 M Tin(II) chloride dihydrate (SnCl₂·2H₂O) with 1.6 mM HCl (from a stock solution in dioxane) in DMF.

    • Causality Note: The catalytic acid is crucial for the reaction to proceed efficiently.[7] SnCl₂ is a potent nitro-reducing agent.

  • pNZ Cleavage Reaction: a. Add the cleavage cocktail to the peptidyl-resin (approx. 10 mL per gram of resin). b. Agitate the mixture at room temperature for 30 minutes. c. Drain the solution from the reaction vessel. d. Repeat the treatment with a fresh portion of the cleavage cocktail for another 30 minutes to ensure complete deprotection.

  • Thorough Washing: It is critical to remove all traces of the tin salts. Wash the resin extensively with the following sequence:

    • DMF (x5)

    • 5% DIEA in DMF (v/v) (x3) (to neutralize the ammonium salt and remove any remaining acid)

    • DMF (x5)

    • DCM (x5)

  • Confirmation: The newly exposed ε-amino group of lysine can now be confirmed via a Kaiser test. The resin is now ready for modification (e.g., branching, cyclization, or labeling).

SPPS_Workflow cluster_main Fmoc-SPPS Main Cycle cluster_pNZ pNZ Incorporation & Deprotection cluster_final Final Steps Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotect1->Wash1 Couple1 Couple Next Fmoc-AA-OH Couple1->Deprotect1 Incorp_pNZ Couple Fmoc-Lys(pNZ)-OH Couple1->Incorp_pNZ ...peptide elongation... Wash1->Couple1 Deprotect_pNZ Selective pNZ Removal (SnCl2 / H+) Incorp_pNZ->Deprotect_pNZ Peptide sequence complete Modify_Lys Modify Free Lysine Side Chain (e.g., Branching, Labeling) Deprotect_pNZ->Modify_Lys Global_Deprotect Global Deprotection & Cleavage (TFA Cocktail) Modify_Lys->Global_Deprotect Modification complete

Caption: Orthogonal SPPS workflow using pNZ.

Protocol 3: Final Cleavage and Deprotection

After all modifications are complete, the peptide is cleaved from the resin and all remaining acid-labile side-chain protecting groups are removed simultaneously.

  • N-terminal Deprotection: If the N-terminus is still Fmoc-protected, remove it using 20% piperidine/DMF as described in Protocol 1.

  • Resin Preparation: Wash the final peptidyl-resin with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.

  • Cleavage: Prepare a standard cleavage cocktail appropriate for the peptide sequence. A common mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v).

    • Safety Note: Work in a certified fume hood and wear appropriate personal protective equipment when handling TFA.

  • Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Conclusion

The p-nitrobenzyloxycarbonyl (pNZ) protecting group is a robust and highly valuable tool for the synthesis of complex peptides. Its complete orthogonality to the standard Fmoc/tBu strategy, combined with its mild, reductive cleavage conditions, provides chemists with a reliable method for site-specific modification of lysine residues. By preventing common side reactions and enabling sophisticated molecular architectures, the strategic application of pNZ-protected lysine can significantly enhance the scope and success rate of advanced solid-phase peptide synthesis projects.

References

  • A Comparative Analysis of Adpoc and Other Lysine Protecting Groups in Peptide Synthesis. (2025). Benchchem.
  • Isidro-Llobet, A., Guasch-Camell, J., Álvarez, M., & Albericio, F. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(15), 3031–3039.
  • Isidro-Llobet, A., et al. (2005). Semipermanent p-nitrobenzyloxycarbonyl (pNZ) protection of Orn and Lys side chains: prevention of undesired a-Fmoc removal and a. Luxembourg Bio Technologies.
  • p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. (2005).
  • A Comparative Guide to Lysine Protecting Groups: The Advantages of Msc. (2025). Benchchem.
  • Amino Acid Derivatives for Peptide Synthesis. Various Sources.
  • Protecting groups. Various Sources.
  • Alvarez, M. (2016). p-Nitrobenzyloxycarbonyl (pNZ) as an Alternative to Fmoc for the Protection of Amines in Solid-Phase Peptide Synthesis.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Various Sources.
  • Solid phase peptide synthesis: New resin and new protecting group. CORE.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Overview of Solid Phase Peptide Synthesis (SPPS). Various Sources.
  • Mechanism of pNZ group removal. (Diagram).
  • Application Notes and Protocols for the Incorporation of Fmoc-Lys(Fmoc)-OH in Peptide Synthesis. (2025). Benchchem.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Reagents: Zinc in acetic acid (Zn/CH3COOH). (2022). YouTube.

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Application Notes and Protocols for the Deprotection of the 4-Nitrobenzyloxycarbonyl (4-nitro-Z) Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of the 4-Nitro-Z Protecting Group

In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and complex molecule assembly, the selective protection and deprotection of amine functionalities is of paramount importance.[1][2] The 4-nitrobenzyloxycarbonyl (4-nitro-Z or NZ) group has emerged as a versatile protecting group for amines. Structurally similar to the common benzyloxycarbonyl (Cbz or Z) group, the 4-nitro-Z group distinguishes itself through its unique electronic properties imparted by the electron-withdrawing nitro group at the para position of the benzyl ring. This modification enhances the stability of the protecting group under certain conditions, yet allows for its selective removal under specific reductive cleavage conditions, offering an orthogonal strategy to other protecting groups.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of the 4-nitro-Z group. We will delve into the mechanistic underpinnings of the cleavage, provide detailed, field-proven protocols, and present comparative data to facilitate the selection of the optimal deprotection strategy.

Core Deprotection Methodologies

The removal of the 4-nitro-Z group is primarily achieved through reductive methods that target the nitro functionality. The reduction of the nitro group to an amino group initiates a cascade of electronic rearrangements, leading to the fragmentation of the carbamate and the liberation of the free amine.

Catalytic Hydrogenolysis: The Workhorse Method

Catalytic hydrogenolysis is the most widely employed and generally mildest method for the deprotection of the 4-nitro-Z group.[4] This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to effect the reduction of the nitro group.

Mechanism of Deprotection:

The deprotection proceeds through a two-stage mechanism. Initially, the nitro group is reduced to an aniline derivative. This is followed by the spontaneous cleavage of the carbamate. The electron-donating nature of the newly formed amino group facilitates the cleavage of the benzylic C-O bond, releasing the deprotected amine, carbon dioxide, and 4-aminobenzyl alcohol.

cluster_0 Catalytic Hydrogenolysis Mechanism 4_nitro_Z_amine R-NH-C(O)O-CH₂-Ph-4-NO₂ (4-nitro-Z protected amine) H2_PdC H₂, Pd/C 4_nitro_Z_amine->H2_PdC amino_intermediate R-NH-C(O)O-CH₂-Ph-4-NH₂ (4-aminobenzyl carbamate intermediate) H2_PdC->amino_intermediate Nitro Reduction deprotected_amine R-NH₂ (Deprotected Amine) + CO₂ + HO-CH₂-Ph-4-NH₂ amino_intermediate->deprotected_amine Spontaneous Fragmentation

Figure 1: Mechanism of 4-nitro-Z deprotection via catalytic hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis of a 4-Nitro-Z Protected Amine

Materials:

  • 4-nitro-Z protected amine

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-nitro-Z protected amine in a suitable solvent (e.g., MeOH, EtOH, or EtOAc) to a concentration of approximately 0.1 M.

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Catalyst Addition: Carefully add 10 wt. % Pd/C (typically 10-20 mol % relative to the substrate) to the reaction mixture.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales or higher pressures, a Parr apparatus is recommended.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine.

  • Purification: If necessary, purify the crude product by column chromatography, crystallization, or other suitable methods.

Transfer Hydrogenation: A Safer Alternative

For laboratories not equipped for handling hydrogen gas, or for substrates containing functional groups sensitive to direct hydrogenation, transfer hydrogenation offers a safer and often equally effective alternative.[4] In this method, a hydrogen donor molecule is used in conjunction with a catalyst.

Common Hydrogen Donors:

  • Ammonium formate (HCO₂NH₄)

  • Formic acid (HCO₂H)

  • Cyclohexene

  • Triethylsilane (Et₃SiH)

Experimental Protocol: Transfer Hydrogenation using Ammonium Formate

Materials:

  • 4-nitro-Z protected amine

  • Palladium on carbon (10 wt. % Pd/C)

  • Ammonium formate

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Reaction Setup: Dissolve the 4-nitro-Z protected amine in MeOH or EtOH (0.1 M) in a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution.

  • Catalyst Addition: Carefully add 10 wt. % Pd/C (10-20 mol %).

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 1-6 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for catalytic hydrogenolysis (steps 6-9).

Reductive Cleavage with Metals

Active metals in the presence of an acid can also be used for the reduction of the nitro group and subsequent deprotection.

Common Metal/Acid Systems:

  • Zinc (Zn) in acetic acid (AcOH) or hydrochloric acid (HCl)

  • Iron (Fe) in acetic acid (AcOH)

  • Tin(II) chloride (SnCl₂) in an acidic medium

Experimental Protocol: Reductive Cleavage with Zinc and Acetic Acid

Materials:

  • 4-nitro-Z protected amine

  • Zinc dust

  • Glacial acetic acid

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Reaction Setup: Dissolve the 4-nitro-Z protected amine in a mixture of MeOH and acetic acid (e.g., 1:1 v/v).

  • Zinc Addition: Add zinc dust (5-10 equivalents) portion-wise to the stirred solution. The reaction can be exothermic.

  • Reaction Conditions: Stir at room temperature or heat gently if the reaction is sluggish.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove excess zinc and inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure.

  • Aqueous Work-up: Dissolve the residue in an appropriate organic solvent (e.g., EtOAc) and wash with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give the crude product.

  • Purification: Purify as needed.

Comparative Data of Deprotection Conditions

Deprotection MethodReagentsTypical ConditionsAdvantagesLimitations
Catalytic Hydrogenolysis H₂, Pd/CRT, 1 atm H₂, 2-12 hMild, clean byproducts (toluene and CO₂), high yields.[4]Incompatible with reducible groups (alkenes, alkynes, some halides); requires H₂ gas handling.[4]
Transfer Hydrogenation HCO₂NH₄, Pd/CRT to 50 °C, 1-6 hAvoids H₂ gas, safer for scale-up, generally good yields.[5]May require heating; stoichiometry of the hydrogen donor is crucial.
Reductive Cleavage Zn, AcOHRT to reflux, 1-4 hInexpensive reagents, effective for substrates sensitive to catalytic poisoning.Often requires strongly acidic conditions and a stoichiometric amount of metal; work-up can be tedious.

Troubleshooting and Considerations

  • Catalyst Poisoning: Sulfur-containing compounds can poison the palladium catalyst. Ensure the substrate and solvents are free from sulfur impurities.

  • Incomplete Reaction: If the reaction stalls, adding a fresh portion of the catalyst may help. In transfer hydrogenation, adding more of the hydrogen donor can also drive the reaction to completion.

  • Side Reactions: Over-reduction of other functional groups can be an issue. Careful monitoring of the reaction is essential. For sensitive substrates, transfer hydrogenation at lower temperatures might be preferable.

  • Solubility: Ensure the substrate is fully dissolved in the chosen solvent for efficient reaction. A co-solvent system may be necessary for poorly soluble compounds.

Logical Workflow for Deprotection Strategy Selection

Start Start: 4-nitro-Z Protected Amine Check_Reducible_Groups Are other reducible groups present (e.g., alkenes, alkynes)? Start->Check_Reducible_Groups Catalytic_Hydrogenolysis Use Catalytic Hydrogenolysis (H₂, Pd/C) Check_Reducible_Groups->Catalytic_Hydrogenolysis No Transfer_Hydrogenolysis Consider Transfer Hydrogenation (HCO₂NH₄, Pd/C) Check_Reducible_Groups->Transfer_Hydrogenolysis Yes End End: Deprotected Amine Catalytic_Hydrogenolysis->End Metal_Reduction Consider Metal-based Reduction (Zn/AcOH) Transfer_Hydrogenolysis->Metal_Reduction If catalyst poisoning is a concern Transfer_Hydrogenolysis->End Metal_Reduction->End

Figure 2: Decision workflow for selecting a 4-nitro-Z deprotection method.

Conclusion

The 4-nitro-Z group is a valuable tool in the synthetic chemist's arsenal for the protection of amines. Its facile removal under specific reductive conditions provides a useful orthogonal protecting group strategy. Catalytic hydrogenolysis remains the method of choice due to its mildness and efficiency. However, transfer hydrogenation and metal-mediated reductions offer viable and sometimes superior alternatives depending on the substrate and laboratory capabilities. By understanding the mechanisms and carefully selecting the reaction conditions, researchers can achieve clean and high-yielding deprotection of the 4-nitro-Z group, facilitating the advancement of their synthetic endeavors.

References

  • ResearchGate. (2025). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Retrieved from [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

  • Organic Letters. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Retrieved from [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

  • Molecules. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • Organic Letters. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ACS Publications. (2020). Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. Retrieved from [Link]

  • ResearchGate. (2025). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. Retrieved from [Link]

  • DSpace@MIT. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Retrieved from [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • PubMed. (2022). The role of nitro group on the excited-state relaxation mechanism of P-Z base pair. Retrieved from [Link]

  • YouTube. (2022). Protection and Deprotection of Amine with Mechanism | Protecting Group | Carbamates | Chemistry. Retrieved from [Link]

  • BBC Boards. (2018). 4 blades elminates porpoising on Nitro Z boats. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • NITRO. (n.d.). NITRO Z20 | 20ft. 2in. Bass Boat. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

  • NITRO. (n.d.). NITRO Z19 Pro | 19ft. 4in. Bass Boat. Retrieved from [Link]

Sources

Maximizing Peptide Coupling Efficiency: An In-Depth Guide to H-Lys(4-nitro-Z)-OH Incorporation Using HATU/DIPEA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The successful incorporation of protected amino acids is a critical determinant in the synthesis of complex peptides. This guide provides a comprehensive technical overview and detailed protocols for the efficient coupling of H-Lys(4-nitro-Z)-OH, a lysine derivative featuring the acid-labile 4-nitrobenzyloxycarbonyl protecting group, utilizing the powerful aminium-based coupling reagent HATU in conjunction with the non-nucleophilic base DIPEA. We will explore the mechanistic underpinnings of this reaction, offer step-by-step experimental procedures, and provide robust troubleshooting strategies to overcome common challenges, ensuring high-yield and high-purity peptide synthesis.

Introduction: The Criticality of Efficient Lysine Incorporation

Lysine, with its nucleophilic ε-amino group, is a frequent site for post-translational modifications and the attachment of various moieties such as fluorophores, drug conjugates, and branching peptide chains.[1][2] Consequently, the strategic protection and efficient coupling of lysine derivatives are paramount in peptide chemistry.[2][3] The 4-nitrobenzyloxycarbonyl (4-nitro-Z) protecting group offers specific advantages due to its stability under certain conditions and its susceptibility to removal under others, providing an orthogonal protection strategy in complex syntheses.[1]

However, the bulky nature of the 4-nitro-Z group can introduce steric hindrance, potentially impeding coupling efficiency.[4][5] The selection of a highly efficient coupling reagent is therefore crucial. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior choice for such challenging couplings due to its rapid activation of carboxylic acids and its ability to minimize racemization.[6][7][8][9]

The Synergistic Action of HATU and DIPEA: A Mechanistic Deep Dive

The remarkable efficiency of the HATU/DIPEA system stems from a well-orchestrated series of chemical transformations that convert the relatively unreactive carboxylic acid of the incoming amino acid into a highly reactive species primed for aminolysis.

  • Activation of the Carboxylic Acid: The process initiates with the deprotonation of the carboxylic acid of this compound by the non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA).[9][10][11] The resulting carboxylate anion then performs a nucleophilic attack on the electrophilic carbon of HATU.[9][12][13]

  • Formation of the OAt-Active Ester: This initial attack leads to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate. The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks this intermediate, yielding the key OAt-active ester.[9][13] The electron-withdrawing properties of the 7-azabenzotriazole ring make the OAt-ester an excellent leaving group, rendering the activated amino acid highly susceptible to nucleophilic attack.[6][7] This heightened reactivity is what gives HATU its edge over older coupling reagents like HBTU, especially in sterically demanding situations.[6][7][14]

  • Nucleophilic Attack and Peptide Bond Formation: The deprotected N-terminal amine of the growing peptide chain, acting as a nucleophile, attacks the carbonyl carbon of the OAt-active ester. This results in the formation of the desired peptide bond and the release of HOAt.[13]

Below is a diagram illustrating the chemical mechanism of HATU-mediated peptide coupling.

HATU_Mechanism cluster_0 AA_COOH This compound (Carboxylic Acid) AA_COO Carboxylate Anion AA_COOH->AA_COO Deprotonation DIPEA DIPEA (Base) Isouronium O-acyl(tetramethyl)isouronium Salt (Intermediate) AA_COO->Isouronium Nucleophilic Attack HATU HATU HATU->Isouronium HOAt_anion HOAt Anion Isouronium->HOAt_anion Displacement OAt_ester OAt-Active Ester (Highly Reactive) Isouronium->OAt_ester Rearrangement Peptide_bond New Peptide Bond OAt_ester->Peptide_bond Nucleophilic Attack Peptide_NH2 N-terminal Amine (on resin or in solution) Peptide_NH2->OAt_ester Byproducts HOAt + Tetramethylurea Peptide_bond->Byproducts Release of

Caption: Mechanism of HATU-mediated peptide bond formation.

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Adjustments may be necessary for solution-phase synthesis.

Reagent Preparation
  • Coupling Solution: Prepare a fresh solution of this compound, HATU, and DIPEA in an appropriate solvent, typically N,N-Dimethylformamide (DMF). For a standard coupling, use the following molar equivalents relative to the resin loading:

    • This compound: 3-5 equivalents

    • HATU: 3-5 equivalents

    • DIPEA: 6-10 equivalents

  • Washing Solvent: High-purity DMF.

  • Deprotection Solution: 20% piperidine in DMF.

Step-by-Step Coupling Protocol

The workflow for a single coupling cycle is depicted below.

SPPS_Workflow start Start with Fmoc-protected peptide-resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF (5-7 times) deprotection->wash1 coupling Add activated amino acid to resin and agitate (1-2 hours) wash1->coupling preactivation Pre-activation of This compound with HATU/DIPEA in DMF (2-5 minutes) preactivation->coupling wash2 Wash with DMF (3-5 times) coupling->wash2 monitoring Monitor reaction completion (e.g., Kaiser Test) wash2->monitoring next_cycle Proceed to next coupling cycle or final cleavage monitoring->next_cycle

Caption: Solid-Phase Peptide Synthesis (SPPS) coupling workflow.

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[15]

  • Amino Acid Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.[4][15]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[15]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates complete coupling.[15]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times). The peptide is now ready for the next coupling cycle.

Quantitative Data Summary

While exact yields are sequence-dependent, the HATU/DIPEA system consistently delivers high coupling efficiencies, particularly for challenging residues.

ParameterExpected OutcomeNotes
Coupling Efficiency >95%Generally higher than HBTU, especially for hindered amino acids.[6]
Reaction Time 30 min - 2 hoursFaster than many other coupling reagents.[7]
Racemization LowThe formation of the OAt-ester minimizes the risk of epimerization.[7][8]
Purity (Crude) HighFewer deletion products observed compared to less efficient reagents.[7]

Note: The values presented are illustrative and based on general performance data. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following table outlines potential issues and recommended solutions.

ObservationPotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric Hindrance: The bulky 4-nitro-Z group may impede the reaction.Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid.[4] Increase Reaction Time: Extend the coupling time to 4 hours or overnight.[4] Microwave Assistance: If available, microwave-assisted peptide synthesis can enhance coupling efficiency.[4]
Poor Solvation: Aggregation of the peptide chain on the resin can hinder accessibility.Change Solvent: Use a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM/NMP.[4]
Low Yield After Cleavage Inadequate Reagent Stoichiometry: Insufficient amounts of coupling reagents.Optimize Equivalents: Increase the equivalents of this compound, HATU, and DIPEA.
Hydrolysis of Activated Ester: Presence of water in the reaction.Use Anhydrous Solvents: Ensure all solvents and reagents are anhydrous.[16][17]
Presence of Side Products Guanidinylation of N-terminus: Excess HATU can react with the free amine.Control Stoichiometry: Avoid a large excess of HATU relative to the amino acid. Pre-activation is key.[9][18]
Reaction with Nucleophilic Side Chains: HATU may react with other nucleophilic side chains if they are not properly protected.Ensure Orthogonal Protection: Verify that all other reactive side chains are appropriately protected.[2][9]

Conclusion

The HATU/DIPEA coupling system provides a highly efficient and reliable method for the incorporation of sterically hindered amino acids such as this compound into growing peptide chains. By understanding the underlying mechanism, adhering to optimized protocols, and employing systematic troubleshooting, researchers can consistently achieve high coupling yields and purities. This robust methodology is a cornerstone of modern peptide synthesis, enabling the creation of complex and novel peptide-based therapeutics and research tools.

References

  • A Comparative Guide to the Coupling Efficiency of HBTU and HATU for Boc-L-Ile-OH. Benchchem.

  • HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. Benchchem.

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry. YouTube.

  • Coupling Reagents. Aapptec Peptides.

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.

  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Benchchem.

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate.

  • Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC. Benchchem.

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. [Source not publicly available]
  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Source not publicly available]
  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit.

  • HPLC of Peptides and Proteins. [Source not publicly available]
  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. ResearchGate.

  • Troubleshooting low yield in HOTU-mediated couplings. Benchchem.

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube.

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry.

  • Accelerated chemical synthesis of peptides and small proteins. PNAS.

  • Peptide synthesis. Wikipedia.

  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences.

  • Protecting Groups in Peptide Synthesis. Springer Nature Experiments.

  • Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation. Benchchem.

  • Introduction to Peptide Synthesis. Master Organic Chemistry.

  • Overview of Custom Peptide Synthesis. [Source not publicly available]
  • Chemistry of peptide synthesis. [Source not publicly available]
  • HPLC Analysis and Purification of Peptides. PMC - PubMed Central.

  • HATU coupling - what's the best order?. Reddit.

  • Protecting Groups in Peptide Synthesis. Biosynth.

  • A Comparative Guide to Coupling Reagent Efficiency for H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis. Benchchem.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Strategies for the synthesis of labeled peptides. ResearchGate.

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Mastering Complexity: A Guide to Branched Peptide Synthesis Using H-Lys(4-nitro-Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance of Branched Peptides

In the landscape of therapeutic and diagnostic development, peptides offer a compelling combination of specificity and biological activity.[1] However, linear peptides often face challenges such as rapid degradation and lower binding avidity. Branched peptides, particularly those constructed on a lysine core to form structures like Multiple Antigenic Peptides (MAPs), have emerged as a powerful solution to these limitations.[2][3] By presenting multiple copies of a peptide epitope, branched architectures can significantly enhance immunogenicity, improve stability against proteases, and increase binding affinity through multivalent interactions.[2][4] These attributes make them invaluable in vaccine design, drug delivery systems, and as highly specific diagnostic reagents.[1][4]

The synthesis of well-defined branched peptides hinges on the strategic use of orthogonally protected amino acids. Orthogonality in protecting groups allows for the selective deprotection of one functional group while others remain intact, a cornerstone of modern peptide chemistry.[5] This guide focuses on the application of H-Lys(4-nitro-Z)-OH, a lysine derivative where the ε-amino group is protected by a 4-nitrobenzyloxycarbonyl (4-nitro-Z) group. This particular protecting group offers a unique chemoselective deprotection strategy, providing a robust tool for the controlled, stepwise synthesis of complex branched peptide structures.

This application note will provide a comprehensive overview of the chemical properties of this compound, detailed protocols for its incorporation into solid-phase peptide synthesis (SPPS), and a discussion of the mechanistic principles that underpin its use.

Chemical Properties and Handling of Fmoc-Lys(4-nitro-Z)-OH

For use in standard Fmoc-based solid-phase peptide synthesis, the α-amino group of this compound must be protected with the Fmoc group. The resulting derivative, Fmoc-Lys(4-nitro-Z)-OH, is the key building block for the protocols described herein.

PropertyValue
Molecular Formula C29H29N3O8
Molecular Weight 547.56 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Storage Conditions 2-8°C, desiccated
Key Feature ε-amino group protected by a 4-nitro-Z group, allowing for orthogonal deprotection via nitro reduction.

The Strategic Advantage of the 4-nitro-Z Protecting Group

The choice of an orthogonal protecting group is a critical decision in the design of a synthetic strategy for branched peptides. While groups like Dde and ivDde are widely used and removed with hydrazine, the 4-nitro-Z group offers a distinct alternative.

Key Advantages:

  • Orthogonality to Fmoc and Boc/tBu Chemistry: The 4-nitro-Z group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal and the acidic conditions (e.g., TFA) used for the cleavage of Boc, tBu, and other acid-labile side-chain protecting groups.[4][6]

  • Mild and Selective Deprotection: The deprotection is achieved through the reduction of the nitro group to an amine, followed by the spontaneous collapse of the resulting carbamate. This reduction can be performed on-resin under mild conditions that do not affect other protecting groups or the peptide backbone.

  • Avoidance of Hydrazine: For researchers who prefer to avoid the use of hydrazine, which is required for Dde/ivDde removal, the reductive deprotection of the 4-nitro-Z group provides a valuable alternative.

Considerations:

  • Two-Step Deprotection: The deprotection process involves a chemical transformation (reduction) followed by the cleavage of the protecting group.

  • Reagent Compatibility: The choice of reducing agent must be compatible with the other amino acid residues in the peptide sequence.

Experimental Protocols

This section provides a detailed protocol for the solid-phase synthesis of a model branched peptide using Fmoc-Lys(4-nitro-Z)-OH. The workflow is based on standard Fmoc/tBu chemistry.

Protocol 1: Solid-Phase Synthesis of a Branched Peptide

This protocol outlines the synthesis of a Y-shaped branched peptide on a Rink Amide resin.

1. Resin Preparation and First Chain Elongation:

  • Swell Rink Amide resin (e.g., 0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Synthesize the first linear peptide chain (Chain A) up to the desired branching point using standard Fmoc-SPPS cycles. Each cycle consists of:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Washing: Wash the resin thoroughly with DMF (5-7 times).

    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling reagent (e.g., HBTU/HATU with DIPEA) in DMF for 1-2 hours. Confirm completion with a Kaiser test.

    • Washing: Wash the resin with DMF (3-5 times).

2. Incorporation of the Branching Unit:

  • Perform a final Fmoc deprotection to expose the N-terminal amine of Chain A.

  • Couple Fmoc-Lys(4-nitro-Z)-OH (2-3 equivalents) using your standard coupling protocol. A longer coupling time or a double coupling may be beneficial due to the bulk of this derivative.

  • Wash the resin thoroughly with DMF.

  • Perform an Fmoc deprotection to remove the Fmoc group from the α-amino group of the newly incorporated lysine.

3. Second Chain Elongation:

  • Synthesize the second linear peptide chain (Chain B) on the now free α-amino group of the lysine residue by repeating the standard Fmoc-SPPS cycles.

4. Selective Deprotection of the 4-nitro-Z Group:

  • After completion of Chain B synthesis, wash the resin with DMF and then with dichloromethane (DCM).

  • Prepare a solution of SnCl2·2H2O (10 equivalents relative to the resin loading) in DMF.

  • Add the SnCl2 solution to the resin and agitate the mixture at room temperature for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting material by cleaving a small amount of peptide from a few resin beads and analyzing by mass spectrometry.

  • Once the deprotection is complete, wash the resin extensively with DMF, followed by a wash with a dilute solution of a mild base (e.g., 5% DIPEA in DMF) to neutralize any remaining acid and facilitate the removal of tin salts.

  • Wash the resin thoroughly with DMF and then DCM.

5. Third Chain Elongation (from the branch):

  • Synthesize the third peptide chain (Chain C) on the now-deprotected ε-amino group of the lysine side chain using standard Fmoc-SPPS cycles.

6. Cleavage and Final Deprotection:

  • After the synthesis is complete, wash the resin with DMF, then DCM, and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane) for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purify the crude branched peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Workflow for Branched Peptide Synthesis using Fmoc-Lys(4-nitro-Z)-OH

Branched_Peptide_Synthesis cluster_0 Solid-Phase Synthesis cluster_1 Cleavage & Purification Resin Rink Amide Resin Chain_A Synthesize Chain A Resin->Chain_A Fmoc-SPPS Incorp_Lys Incorporate Branching Lysine Chain_A->Incorp_Lys Couple Fmoc-Lys(4-nitro-Z)-OH Chain_B Synthesize Chain B Incorp_Lys->Chain_B Fmoc-SPPS on α-amino Deprotect_Z Deprotect Lys Side Chain Chain_B->Deprotect_Z Selective Deprotection of 4-nitro-Z Chain_C Synthesize Chain C (Branch) Deprotect_Z->Chain_C Fmoc-SPPS on ε-amino Cleavage Cleave from Resin & Deprotect Side Chains Chain_C->Cleavage TFA Cocktail Purification Purify Crude Peptide Cleavage->Purification RP-HPLC Final_Product Branched Peptide

Caption: Workflow for the solid-phase synthesis of a branched peptide.

Mechanism and Key Considerations

The successful application of this compound relies on a thorough understanding of the deprotection mechanism.

Deprotection Mechanism of the 4-nitro-Z Group

The removal of the 4-nitro-Z group is a two-step process that occurs on the solid support:

  • Reduction of the Nitro Group: The nitro group on the benzyl ring is reduced to an amino group. Reagents such as tin(II) chloride (SnCl2) or zinc (Zn) dust in an acidic medium are effective for this transformation.[7][8]

  • Spontaneous Fragmentation: The resulting 4-aminobenzyloxycarbonyl group is unstable and spontaneously fragments to release the free amine of the lysine side chain, toluene, and carbon dioxide.

Deprotection_Mechanism cluster_0 On-Resin Deprotection Start Lys(4-nitro-Z)-Peptide-Resin Intermediate Lys(4-amino-Z)-Peptide-Resin Start->Intermediate [Reduction] SnCl2 or Zn End Lys(NH2)-Peptide-Resin Intermediate->End Spontaneous Fragmentation Byproducts End->Byproducts + 4-methylaniline + CO2

Caption: Deprotection mechanism of the 4-nitro-Z group on a solid support.

Critical Experimental Parameters
  • Choice of Reducing Agent: While several reagents can reduce aromatic nitro groups, SnCl2 is often preferred in SPPS due to its mildness and compatibility with common solvents like DMF. Zinc dust with an acid source is also effective but may require careful control of the reaction conditions to avoid side reactions.[7][8]

  • Monitoring the Deprotection: It is crucial to monitor the deprotection reaction to ensure its completion. This can be done by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry. Incomplete deprotection will result in a mixed population of peptides.

  • Washing after Reduction: Thorough washing after the reduction step is essential to remove the reducing agent and any byproducts, which could interfere with subsequent coupling reactions.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete 4-nitro-Z Deprotection Insufficient equivalents of reducing agent, short reaction time, or poor swelling of the resin.Increase the equivalents of the reducing agent (e.g., SnCl2). Extend the reaction time and ensure adequate agitation. Ensure the resin is well-swollen in the reaction solvent.
Low Yield of the Final Branched Peptide Incomplete coupling steps, especially at the sterically hindered branching point. Incomplete final cleavage.Use a more potent coupling reagent (e.g., HATU) for coupling the branching lysine and the first amino acid of each new chain. Consider double coupling. Ensure sufficient cleavage time and an appropriate cocktail.
Side Reactions during Deprotection The chosen reducing agent is not fully compatible with other residues (e.g., reduction of other functional groups).If side reactions are observed, consider alternative reducing agents. For example, if catalytic hydrogenation is used, be mindful of reducible groups like the indole ring of tryptophan.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex branched peptides. Its key advantage lies in the orthogonality of the 4-nitro-Z protecting group, which can be selectively removed under mild reductive conditions that are compatible with standard Fmoc-based solid-phase peptide synthesis. By providing an alternative to hydrazine-labile protecting groups, it expands the toolkit available to peptide chemists. The protocols and principles outlined in this guide are intended to empower researchers, scientists, and drug development professionals to harness the potential of this reagent for the creation of sophisticated, multivalent peptide structures for a wide range of applications.

References

  • Pini, A., et al. (2008). Branched peptides as therapeutics. Current Protein & Peptide Science, 9(5), 488-497. Available at: [Link]

  • Bruni, G., et al. (2021). Branched peptides as bioactive molecules for drug design. Medicinal Research Reviews, 41(5), 2936-2975. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Lysine-Containing Peptides using Boc-Lys(2-Picolinoyl)-OH. BenchChem.
  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Coin, I., et al. (2010). Synthesis of multiple antigenic peptides (MAPs) - strategies and limitations. Journal of Peptide Science, 16(11), 585-593. Available at: [Link]

  • LifeTein. (2023). Synthesis of multiple antigenic peptides. LifeTein. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • BenchChem. (2025). selective reduction of nitro group without affecting other functional groups. BenchChem.
  • QYAOBIO. (n.d.). Synthesis of Multi Antigenic Peptides. QYAOBIO.
  • Raju, B., et al. (2009). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry - Section B, 48B(5), 741-744. Available at: [Link]

  • Creative Peptides. (n.d.). Multiple Antigenic Peptides.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Lättig-Tünnemann, G., et al. (2011). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids, 40(3), 901-911. Available at: [Link]

  • Collins, J. M., et al. (2014). Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Albericio, F., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(15), 3031-3039.
  • AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. AAPPTEC.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. MilliporeSigma.
  • Vedejs, E., & Lin, S. (1994). Orthogonal-Matrix Approach to Protecting Group Strategy. The Journal of Organic Chemistry, 59(7), 1602-1603.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Lys(Tfa)-OH in Peptide Synthesis. BenchChem.
  • BenchChem. (2025). The Chemistry of the Dde Protecting Group: A Technical Guide. BenchChem.

Sources

Application Note: Orthogonal Cleavage of the 4-Nitrobenzyloxycarbonyl (4-nitro-Z) Group

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Selective Deprotection in the Presence of Boc and Fmoc Protecting Groups

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide chemistry and drug development, the strategic use of protecting groups is paramount. An ideal protecting group strategy relies on the principle of orthogonality, which allows for the deprotection of a specific functional group under a unique set of conditions without affecting other protecting groups within the same molecule.[1][2] This selective manipulation is the cornerstone of synthesizing complex, polyfunctional molecules.

This application note provides a detailed guide to the selective cleavage of the 4-nitrobenzyloxycarbonyl (4-nitro-Z or pNZ) group, a carbamate-based protecting group, while preserving the integrity of the widely used acid-labile tert-butyloxycarbonyl (Boc) and base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups. We will explore the chemical principles governing this orthogonal strategy, present a validated experimental protocol, and discuss the critical parameters that ensure a successful and clean deprotection.

Part 1: Principles of Orthogonal Protection

The successful execution of this selective cleavage hinges on the distinct chemical labilities of the three protecting groups. Their stability profiles under different reaction conditions are fundamentally different, forming a robust orthogonal set.[3]

  • tert-Butyloxycarbonyl (Boc) Group: The Boc group is the quintessential acid-labile protecting group. It is stable to a wide range of nucleophiles, bases, and reductive conditions but is efficiently cleaved by strong acids, such as trifluoroacetic acid (TFA), via a carbocationic mechanism.[4][]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is characterized by its lability to bases. It is rapidly removed by treatment with a secondary amine, typically a solution of piperidine in DMF, through a β-elimination mechanism.[6][7] The Fmoc group is stable to acidic conditions used for Boc removal, making the Fmoc/Boc pairing a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[4]

  • 4-Nitrobenzyloxycarbonyl (4-nitro-Z) Group: The standard benzyloxycarbonyl (Z or Cbz) group is typically removed by catalytic hydrogenolysis.[4] The addition of an electron-withdrawing nitro group at the para position of the benzyl ring significantly alters its reactivity. The 4-nitro-Z group is considerably more stable to acidic conditions than the Boc group and is completely stable to the basic conditions used for Fmoc removal. Its unique feature is its susceptibility to selective cleavage under reductive conditions, most commonly catalytic hydrogenation.[8] This specific lability is the key to its orthogonality in this triad.

Data Presentation: Protecting Group Stability

The following table summarizes the stability of each protecting group under the conditions used for the removal of the others, illustrating their mutual orthogonality.

Protecting GroupAcidic Conditions (TFA)Basic Conditions (20% Piperidine/DMF)Reductive Conditions (H₂, Pd/C)
Boc Labile StableStable
Fmoc StableLabile Potentially Labile*
4-nitro-Z StableStableLabile

*The Fmoc group can undergo hydrogenolysis, but it is generally less reactive than benzyl-type groups. Selectivity can be achieved with careful reaction monitoring.[6]

Part 2: Mechanism of Selective 4-nitro-Z Cleavage

The selective removal of the 4-nitro-Z group via catalytic hydrogenation is not a direct hydrogenolysis of the carbamate. Instead, it proceeds through a highly reliable, two-stage intramolecular mechanism that enhances its selectivity.

  • Chemoselective Reduction: The primary and rate-determining step is the chemoselective reduction of the aromatic nitro group to an amino group using a catalyst such as Palladium on carbon (Pd/C) and a hydrogen source.[9][10] This transformation occurs rapidly under mild conditions that do not typically affect the Boc group or the double bonds within the Fmoc group.

  • Self-Immolative Cleavage: The reduction product, a p-aminobenzyloxycarbonyl carbamate, is highly unstable. The electron-donating amino group facilitates a spontaneous, rapid intramolecular rearrangement (a 1,6-elimination) that cleaves the benzylic C-O bond. This "self-immolative" or "safety-catch" mechanism releases the deprotected amine, carbon dioxide, and the harmless byproduct, p-aminobenzyl alcohol.[8]

This two-step process is highly efficient and clean, as the cleavage is driven by an intramolecular electronic cascade rather than harsh external reagents.

Mandatory Visualization: Cleavage Mechanism

cluster_0 Selective Deprotection of 4-nitro-Z Start Substrate (4-nitro-Z)-NH-R Intermediate p-Aminobenzyl Carbamate (H2N-Ph-CH2-O-CO-NH-R) Start->Intermediate H₂, Pd/C (Chemoselective Reduction) Products Deprotected Amine (H2N-R) + CO2 + p-Aminobenzyl Alcohol Intermediate->Products Spontaneous (1,6-Elimination)

Caption: Mechanism of 4-nitro-Z deprotection via reduction and self-immolation.

Part 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for the selective cleavage of the 4-nitro-Z group from a substrate also containing Boc and Fmoc groups.

Protocol: Selective Cleavage via Catalytic Hydrogenation

Materials:

  • Substrate protected with 4-nitro-Z, Boc, and Fmoc groups

  • Palladium on activated carbon (10% w/w Pd/C)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Tetrahydrofuran (THF), or Ethyl Acetate)

  • Hydrogen (H₂) gas cylinder or balloon

  • Inert gas (Nitrogen or Argon)

  • Celite® 545 or equivalent filter aid

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel or syringe filter)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the 4-nitro-Z protected substrate (1.0 eq).

    • Dissolve the substrate in a suitable anhydrous solvent (e.g., methanol, approx. 20-50 mL per gram of substrate). Ensure complete dissolution.

    • Causality Note: Methanol is an excellent solvent for many polar organic molecules and is highly compatible with hydrogenation. If the substrate has poor solubility, THF or a solvent mixture may be used.[11]

  • Catalyst Addition:

    • Carefully add 10% Pd/C catalyst to the solution. A typical loading is 10-20% by weight relative to the substrate.

    • Safety Note: Pd/C is flammable, especially when dry and in the presence of solvents. Handle in a well-ventilated fume hood and avoid ignition sources. Adding the catalyst before introducing hydrogen is crucial.

  • Hydrogenation:

    • Seal the flask with a septum.

    • Purge the flask by evacuating under vacuum and backfilling with an inert gas (N₂ or Ar) three times to remove all oxygen.

    • Introduce hydrogen gas into the flask, either from a balloon attached to a needle or directly from a regulated H₂ line.

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically 1 atm from a balloon is sufficient). Vigorous stirring is essential to ensure proper mixing of the substrate, solvent, catalyst, and hydrogen gas.

  • Reaction Monitoring (Self-Validation):

    • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Periodically (e.g., every 30-60 minutes), pause stirring, withdraw a small aliquot via syringe, filter it through a small plug of Celite® or a syringe filter to remove the Pd/C catalyst, and analyze.

    • The reaction is complete when the starting material is fully consumed. Typical reaction times range from 2 to 8 hours, depending on the substrate and reaction scale.

    • Trustworthiness Note: This monitoring step is critical. It validates the completion of the reaction and prevents over-exposure to reductive conditions, which could potentially affect the Fmoc group.[6]

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with inert gas.

    • Dilute the reaction mixture with additional solvent if necessary.

    • Filter the mixture through a pad of Celite® 545 to remove the Pd/C catalyst. Wash the filter cake thoroughly with the reaction solvent to ensure complete recovery of the product.

    • Causality Note: Celite® provides a fine filtration medium that effectively removes the microscopic particles of the heterogeneous catalyst.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude product, which now contains a free amine in place of the 4-nitro-Z group, can be used directly in the next step or purified by standard techniques (e.g., column chromatography or recrystallization) if required.

Mandatory Visualization: Experimental Workflow

start Start dissolve 1. Dissolve Substrate in Anhydrous Solvent start->dissolve add_catalyst 2. Add 10% Pd/C Catalyst dissolve->add_catalyst purge 3. Purge with Inert Gas, then Introduce H₂ add_catalyst->purge react 4. Stir Vigorously under H₂ Atmosphere purge->react monitor 5. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete filter 6. Filter through Celite® to Remove Catalyst monitor->filter Complete concentrate 7. Concentrate Filtrate Under Reduced Pressure filter->concentrate end End: Purified Product concentrate->end

Caption: Workflow for the selective hydrogenation of the 4-nitro-Z group.

Conclusion

The 4-nitrobenzyloxycarbonyl group is a valuable tool for the orthogonal protection of amines in complex molecular synthesis. Its unique cleavage mechanism, initiated by a mild and highly selective reduction of the nitro moiety, allows for its removal under conditions that are fully compatible with both the acid-labile Boc and base-labile Fmoc groups. The protocol described herein provides a reliable and validated method for researchers, enabling precise and predictable deprotection steps. By understanding the underlying principles of orthogonality and carefully controlling the reaction parameters, scientists can confidently incorporate this strategy into the synthesis of advanced peptides, modified natural products, and other high-value chemical entities.

References

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Peptide synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]

  • Scientific Research Publishing. (2014). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. Retrieved from [Link]

  • ResearchGate. (2013). Chemoselective hydrogenation of nitrobenzyl ethers to aminobenzyl ethers catalyzed by palladium–nickel bimetallic nanoparticles. Retrieved from [Link]

  • Evans, D. A. (n.d.). Protecting Groups. Harvard University. Retrieved from [Link]

  • National Institutes of Health. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Retrieved from [Link]

  • PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]

  • Synthesis Workshop. (n.d.). Palladium-Catalyzed Deprotection of Hydrazones to Carbonyl Compounds. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2012). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2000). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • jOeCHEM. (2020). Reduction/Ether Cleavage via Hydrogenation. YouTube. Retrieved from [Link]

  • Thieme. (2004). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Retrieved from [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]

  • SciELO. (2003). The Cathodic Cleavage of the Nitrobenzoyl Group from Protected Aliphatic Amines in N,N-Dimethylformamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Nitro Compounds. Retrieved from [Link]

  • PubMed. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2006). Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. Retrieved from [Link]

  • ResearchGate. (2008). Selective Cleavage of Nitro Groups in Nitro-Substituted Aromatic Monolayers by Synchrotron Soft X-rays: Effect of Molecular Structure on Cleavage Rates. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Springer Link. (1994). Acid Cleavage/Deprotection in Fmoc/tBiu Solid-Phase Peptide Synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols: Advanced Bioconjugation Techniques Utilizing the 4-Nitro-Z Group for Lysine Modification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Landscape of Lysine Bioconjugation

Bioconjugation, the covalent linking of a biomolecule to another molecule, is a cornerstone of modern biotechnology, enabling the development of targeted therapeutics, advanced diagnostics, and powerful research tools.[1][2][3] Among the amino acid residues amenable to chemical modification, lysine is a frequent target due to the high nucleophilicity of its ε-amino group and its general abundance on protein surfaces.[1] However, this very abundance presents a significant challenge: the lack of site-selectivity in conventional lysine-modifying chemistries, such as those employing N-hydroxysuccinimide (NHS) esters, often leads to heterogeneous products with varying conjugation sites and stoichiometries.[4] This heterogeneity can compromise the efficacy, reproducibility, and safety of the resulting bioconjugate.[1]

To address this challenge, researchers are increasingly exploring strategies that offer greater control over the conjugation process. One such approach involves the use of reversible protecting groups to temporarily block lysine residues, allowing for subsequent, more controlled conjugation reactions. This application note details a powerful, yet underutilized, technique for lysine bioconjugation centered around the 4-nitrobenzyloxycarbonyl (p-nitro-Z or pNZ) group. The pNZ group serves as a stable, yet reversibly cleavable, masking agent for lysine's primary amine, offering a unique avenue for achieving more homogeneous and defined bioconjugates.

We will explore two primary strategies leveraging pNZ chemistry:

  • A "Protect-Deprotect-Conjugate" Strategy: This involves the initial modification of lysine residues with the pNZ group, followed by its selective removal to unmask the amine for subsequent conjugation.

  • A "Nitro-to-Amine Conversion" Strategy: This approach utilizes the nitro functionality of the pNZ group as a latent reactive handle, which can be chemically converted to a primary amine for orthogonal conjugation.

These methodologies provide researchers with a sophisticated toolkit for advanced bioconjugation, moving beyond random modification towards the rational design of precisely engineered biomolecules.

Core Principles of the 4-Nitro-Z (pNZ) Group in Bioconjugation

The 4-nitrobenzyloxycarbonyl (pNZ) group is a well-established protecting group for amines in organic synthesis, particularly in solid-phase peptide synthesis.[5] Its utility stems from its stability under a wide range of conditions and its selective removal under mild, reductive conditions that are orthogonal to many other protecting group strategies.[5]

The key features of the pNZ group relevant to bioconjugation are:

  • Stability: The carbamate linkage formed between the pNZ group and a primary amine is highly stable under typical physiological conditions (pH, temperature).

  • Orthogonality: The pNZ group is resistant to acidic and basic conditions commonly used for the removal of other protecting groups like Boc and Fmoc, respectively.[5]

  • Cleavability: The pNZ group can be selectively cleaved under mild reductive conditions, for example, using tin(II) chloride (SnCl₂), to regenerate the free amine.[5]

These properties make the pNZ group an attractive candidate for a reversible lysine modification strategy in the context of bioconjugation with native proteins.

Strategy 1: Protect-Deprotect-Conjugate Workflow

This strategy involves a three-step process to achieve a more controlled conjugation to lysine residues.

G cluster_0 Workflow for Protect-Deprotect-Conjugate Strategy start Native Protein (Multiple Lysines) step1 Step 1: Lysine Protection (pNZ-Cl) start->step1 Introduce pNZ group step2 Step 2: Purification step1->step2 Remove excess reagent step3 Step 3: Selective Deprotection (SnCl₂) step2->step3 Unmask specific lysines step4 Step 4: Conjugation (e.g., NHS-ester) step3->step4 Attach payload end Homogeneous Bioconjugate step4->end

Caption: Workflow for controlled lysine bioconjugation using a protect-deprotect strategy.

Protocol 1: pNZ Protection of Lysine Residues on a Model Protein

This protocol describes the modification of lysine residues on a model protein, such as Bovine Serum Albumin (BSA), with 4-nitrobenzyl chloroformate (pNZ-Cl).

Materials:

  • Model Protein (e.g., BSA), 10 mg/mL in 100 mM sodium phosphate buffer, pH 8.5

  • 4-Nitrobenzyl chloroformate (pNZ-Cl)

  • Anhydrous Dimethylformamide (DMF)

  • 100 mM Sodium Phosphate Buffer, pH 8.5

  • PD-10 Desalting Columns (or equivalent)

  • Spectrophotometer

  • Mass Spectrometer (for characterization)

Procedure:

  • Protein Preparation: Prepare a 10 mg/mL solution of the protein in 100 mM sodium phosphate buffer, pH 8.5. Ensure the buffer is free of any primary amines.

  • Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of pNZ-Cl in anhydrous DMF.

  • Reaction Setup:

    • To 1 mL of the protein solution, add the pNZ-Cl stock solution dropwise while gently vortexing. The molar excess of pNZ-Cl will determine the extent of modification and may need to be optimized for your specific protein. Start with a 10-fold molar excess.

    • For BSA (66.5 kDa), 10 mg is approximately 150 nmol. A 10-fold molar excess would be 1.5 µmol of pNZ-Cl (15 µL of the 100 mM stock).

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

  • Purification:

    • Remove the excess pNZ-Cl and byproducts by passing the reaction mixture through a PD-10 desalting column pre-equilibrated with 100 mM sodium phosphate buffer, pH 7.4.

    • Collect the protein-containing fractions as determined by UV absorbance at 280 nm.

  • Characterization:

    • Confirm the modification by mass spectrometry (e.g., ESI-MS). The addition of each pNZ group will result in a mass increase of 179.13 Da.

    • The extent of modification can be estimated by the overall mass shift of the protein.

Expected Results:

ParameterUnmodified ProteinpNZ-Modified Protein
Mass (Da) MM + (n * 179.13)
Isoelectric Point (pI) pI< pI (due to masking of positive charges)

Where 'n' is the average number of pNZ groups added per protein molecule.

Protocol 2: Deprotection of pNZ-Modified Lysines

This protocol outlines the removal of the pNZ group from the modified protein to regenerate the free amine.

Materials:

  • pNZ-Modified Protein (from Protocol 1)

  • Tin(II) Chloride Dihydrate (SnCl₂)

  • 100 mM Sodium Acetate Buffer, pH 5.0

  • PD-10 Desalting Columns

  • Mass Spectrometer

Procedure:

  • Buffer Exchange: Exchange the pNZ-modified protein into 100 mM sodium acetate buffer, pH 5.0, using a PD-10 desalting column.

  • Reducing Agent Preparation: Prepare a 1 M stock solution of SnCl₂ in 1 M HCl.

  • Deprotection Reaction:

    • To the pNZ-modified protein solution, add the SnCl₂ solution to a final concentration of 100 mM.

    • Incubate the reaction for 4-6 hours at 37°C. The reaction progress can be monitored by mass spectrometry.

  • Purification:

    • Remove the tin salts and byproducts by buffer exchange into a desired buffer (e.g., PBS, pH 7.4) using a PD-10 desalting column.

  • Characterization:

    • Confirm the removal of the pNZ groups by mass spectrometry. The mass of the protein should revert to its original value (or close to it, depending on the efficiency of deprotection).

Subsequent Conjugation: The deprotected protein with newly available lysine residues can now be conjugated using standard amine-reactive chemistry, such as NHS esters, with potentially higher site-selectivity if the deprotection was partial and specific.

Strategy 2: Nitro-to-Amine Conversion for Orthogonal Conjugation

An alternative and powerful application of the pNZ group is to use the nitro functionality as a precursor to a new reactive handle. The aromatic nitro group can be reduced to an aniline (aromatic amine), which can then be targeted with chemistries orthogonal to the native lysine amines.[6]

G cluster_1 Workflow for Nitro-to-Amine Conversion Strategy start pNZ-Modified Protein step1 Step 1: Nitro Group Reduction (e.g., Sodium Dithionite) start->step1 Convert NO₂ to NH₂ step2 Step 2: Purification step1->step2 Remove reducing agent step3 Step 3: Orthogonal Conjugation (e.g., Diazonium Chemistry) step2->step3 Attach payload to new amine end Site-Specifically Modified Bioconjugate step3->end

Caption: Workflow for creating an orthogonal reactive handle via nitro group reduction.

Protocol 3: Reduction of pNZ-Nitro Groups to Amines

This protocol describes the conversion of the nitro group on the pNZ-modified protein to a reactive aniline.

Materials:

  • pNZ-Modified Protein (from Protocol 1)

  • Sodium Dithionite (Na₂S₂O₄)

  • 100 mM Sodium Phosphate Buffer, pH 7.4

  • PD-10 Desalting Columns

  • Mass Spectrometer

Procedure:

  • Protein Preparation: Ensure the pNZ-modified protein is in 100 mM sodium phosphate buffer, pH 7.4.

  • Reducing Agent Preparation: Freshly prepare a 1 M solution of sodium dithionite in water.

  • Reduction Reaction:

    • Add the sodium dithionite solution to the protein solution to a final concentration of 50 mM.

    • Incubate for 1 hour at room temperature.

  • Purification: Immediately purify the protein using a PD-10 desalting column to remove the reducing agent and byproducts.

  • Characterization:

    • Confirm the reduction by mass spectrometry. The conversion of a nitro group (-NO₂) to an amine (-NH₂) results in a mass decrease of 30.01 Da per modified site.

Expected Mass Change:

ModificationMass Change per Site (Da)
pNZ addition +179.13
Nitro reduction -30.01
Net Mass Change +149.12

The resulting protein now possesses aromatic amine handles that can be selectively targeted with chemistries such as diazonium coupling, which are less reactive towards the aliphatic amines of the native lysine residues, thus offering a route to highly site-specific bioconjugation.

Analytical Characterization of pNZ-Modified Bioconjugates

Thorough characterization is crucial to validate each step of the bioconjugation process.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to determine the molecular weight of the protein at each stage (native, pNZ-modified, deprotected/reduced, and final conjugate). This provides direct evidence of the modification and its efficiency.[7][8][9]

  • UV-Vis Spectroscopy: The p-nitrobenzyl group has a characteristic absorbance around 274 nm. Monitoring the change in the UV-Vis spectrum can provide an indication of modification and deprotection.

  • HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to assess the purity and homogeneity of the bioconjugate at each step.

  • Peptide Mapping: For detailed localization of the modification sites, the protein can be digested (e.g., with trypsin) and the resulting peptides analyzed by LC-MS/MS.[9]

Trustworthiness and Self-Validation

The protocols described above are designed as self-validating systems. The expected mass shifts at each step provide clear, quantitative metrics for the success of the reaction. For instance, a mass increase of approximately 179 Da per modification confirms the addition of the pNZ group. Subsequent deprotection should result in a corresponding mass decrease, bringing the protein back to its original mass. Similarly, the nitro-to-amine conversion has a predictable mass decrease of 30 Da. Any deviation from these expected values would indicate incomplete reactions or side reactions, prompting further optimization.

Conclusion and Future Perspectives

The use of the 4-nitro-Z group offers a sophisticated and versatile platform for lysine bioconjugation. By employing a "protect-deprotect-conjugate" or a "nitro-to-amine conversion" strategy, researchers can exert greater control over the modification process, leading to more homogeneous and well-defined bioconjugates. While these techniques require more steps than traditional one-pot lysine modification, the potential gains in product quality, reproducibility, and performance are substantial. This approach is particularly valuable for the development of next-generation antibody-drug conjugates, where precise control over the drug-to-antibody ratio and conjugation site is paramount for therapeutic efficacy and safety.[4] As the demand for precisely engineered biomolecules continues to grow, the strategic use of protecting groups like pNZ will undoubtedly become an increasingly important tool in the bioconjugation chemist's arsenal.

References

  • Baker, J.R. et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications, 57, 10689-10702. Available from: [Link]

  • Isidro-Llobet, A., Guasch-Camell, J., Álvarez, M., & Albericio, F. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(15), 3031-3039. Available from: [Link]

  • Creative Biolabs. (n.d.). Conjugation Based on Lysine Residues. Available from: [Link]

  • Annangudi, S. P., et al. (2005). Identification and characterization of posttranslational modifications of proteins by MALDI ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(12), 1943–1956. Available from: [Link]

  • Matos, M. J., Jiménez-Osés, G., & Bernardes, G. J. (n.d.).
  • Single Use Support. (2023). Bioconjugation simply explained. Available from: [Link]

  • Fu, Y., & He, M. (2012). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Current Drug Metabolism, 13(7), 969–984. Available from: [Link]

  • Zeglis, B. M., et al. (2018). Lysine-Directed Site-Selective Bioconjugation for the Creation of Radioimmunoconjugates. Bioconjugate Chemistry, 29(6), 2125–2134. Available from: [Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (2022). Molecules, 27(19), 6549. Available from: [Link]

  • Formation of mono- and dual-labelled antibody fragment conjugates via reversible site-selective disulfide modification and proximity induced lysine reactivity. (2023). Chemical Science, 14(1), 133-140. Available from: [Link]

  • Reversible Lysine Modification on Proteins by Using Functionalized Boronic Acids. (2020). Chemistry – A European Journal, 26(52), 11848-11853. Available from: [Link]

  • Chemo- and Regioselective Lysine Modification on Native Proteins. (2018). Journal of the American Chemical Society, 140(12), 4308–4315. Available from: [Link]

  • Site-Selective Protein Modification via Peptide-Directed Proximity C
  • ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. (2016). Molecular & Cellular Proteomics, 15(2), 534–544. Available from: [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • MabTag. (n.d.). Bioconjugation application notes. Available from: [Link]

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Fmoc-based SPPS protocol for difficult sequences with H-Lys(4-nitro-Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Advanced Fmoc-Based SPPS Protocols for Difficult Sequences Utilizing H-Lys(4-nitro-Z)-OH

For: Researchers, scientists, and drug development professionals.

Abstract

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the cornerstone of modern peptide production.[1][2] However, sequences containing hydrophobic residues, β-branched amino acids, or specific motifs are prone to on-resin aggregation, leading to incomplete reactions and challenging purifications.[3][4][5] This guide provides a comprehensive framework for synthesizing these "difficult sequences." We delve into the mechanistic basis of common synthetic challenges and present a suite of advanced strategies to overcome them. A special focus is placed on the strategic use of Fmoc-Lys(4-nitro-Z)-OH, a specialized building block offering enhanced side-chain stability, ideal for complex, multi-step syntheses. Detailed, field-tested protocols are provided to empower researchers to navigate the complexities of challenging peptide synthesis with higher fidelity and yield.

The Challenge of Difficult Sequences in Fmoc-SPPS

The success of Fmoc-SPPS hinges on the complete and efficient execution of two repeating steps: Nα-Fmoc deprotection and amino acid coupling.[6][7] In an ideal synthesis, the growing peptide chain, anchored to a solid support, remains fully solvated and accessible to reagents. However, certain sequences can self-associate on the resin, primarily through the formation of intermolecular hydrogen bonds, leading to secondary structures like β-sheets.[3] This phenomenon, known as aggregation, is a primary cause of synthetic failure.[3][4]

Hallmarks of a Difficult Sequence:

  • On-Resin Aggregation: The peptide-resin complex may fail to swell properly, leading to a clumpy or shrunken appearance.[4] This physically blocks reagent access to the reactive N-terminus.

  • Incomplete Deprotection: The basic deprotection reagent (typically piperidine in DMF) cannot efficiently access and remove the Fmoc group, resulting in deletion sequences.

  • Failed Coupling Reactions: The activated amino acid is sterically hindered from reaching the N-terminus of the growing chain, leading to truncated peptides. Monitoring via a ninhydrin (Kaiser) test will remain positive.

Sequences rich in Val, Ile, Phe, Leu, Gln, Asn, and Thr are particularly susceptible to these issues.[5]

Strategic Selection of Protecting Groups: The Role of Fmoc-Lys(4-nitro-Z)-OH

Orthogonal protection is a core principle of SPPS, wherein different protecting groups can be removed under distinct chemical conditions without affecting others.[6][8][9] The standard Fmoc/tBu strategy utilizes a base-labile Fmoc group for the Nα-amine and acid-labile groups (like Boc, tBu, Trt) for side-chain protection.[6][]

For complex syntheses, such as the creation of branched peptides, bioconjugates, or peptides requiring on-resin modifications, a third layer of orthogonality is often required.[8][11] This is where specialized side-chain protecting groups become critical.

Fmoc-Lys(Boc)-OH is the most common derivative, with the side-chain Boc group being removed during the final acid cleavage.[12][13][14] However, for syntheses requiring exceptional stability or selective side-chain deprotection under non-acidic conditions, alternatives are necessary.

Introducing the 4-nitro-Z Group:

The Nε-(4-nitrobenzyloxycarbonyl), or 4-nitro-Z, group is a variant of the classical benzyloxycarbonyl (Z) group. The electron-withdrawing nitro group significantly alters its chemical properties:

  • Enhanced Acid Stability: The 4-nitro-Z group is highly resistant to the strong acids (e.g., TFA) used for final cleavage in a standard Fmoc/tBu strategy. This makes it non-orthogonal in that context if final deprotection is desired. Its value lies in its stability when other groups must be removed.

  • Orthogonality to Base and Mild Acid: It is completely stable to the basic conditions of Fmoc removal and to the very mild acidic conditions used to cleave peptides from hyper-acid-sensitive resins or to remove Mtt/Mmt groups.[11][15]

  • Selective Removal Conditions: The 4-nitro-Z group is typically removed via catalytic hydrogenolysis (e.g., H₂/Pd-C) or potentially by reduction of the nitro group followed by intramolecular cyclization.[16][17] This provides a distinct deprotection pathway, allowing the lysine side-chain to be unmasked while the peptide remains anchored to the resin and other side-chain protecting groups (like Boc) remain intact.

This makes Fmoc-Lys(4-nitro-Z)-OH an excellent choice for:

  • Synthesizing protected peptide fragments for subsequent solution-phase ligation.

  • On-resin side-chain modifications where other acid-labile groups must be preserved.

  • Situations requiring a highly robust protecting group to survive numerous synthetic steps or harsh reaction conditions not involving reduction.

Core Strategies and Protocols for Difficult Sequences

A multi-pronged approach is required to combat aggregation and ensure high-fidelity synthesis.

Foundational Choices: Resin and Solvents
  • Resin Selection: Use a low-substitution (e.g., 0.1-0.3 mmol/g) resin. This increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation. Resins with polyethylene glycol (PEG) linkers (e.g., TentaGel, ChemMatrix®) can further improve solvation of the peptide chain.[4]

  • Solvent System: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) often has superior solvating properties for aggregated peptides.[4] Adding chaotropic salts (e.g., 0.4 M LiCl) to DMF can help disrupt hydrogen bonding.[3][4] For extremely difficult cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) with additives can be employed.[5]

Enhancing Acylation: Coupling Reagents

For sterically hindered couplings common in difficult sequences, standard carbodiimide activators may be insufficient. More potent aminium/uronium or phosphonium salt-based reagents are recommended.[18][19]

ReagentClassKey Advantages & Considerations
HATU, HCTU Aminium SaltHighly efficient, rapid coupling.[18][19] Can cause racemization in sensitive residues if pre-activation times are long. Use with a non-nucleophilic base like DIEA or Collidine.
HBTU, TBTU Aminium SaltVery effective and widely used. Less reactive than HATU but still excellent for most difficult couplings.[19]
PyBOP Phosphonium SaltPowerful reagent, particularly useful for hindered couplings like those involving N-methylated amino acids.[19][20]
DIC/Oxyma CarbodiimideA modern, safer alternative to DIC/HOBt. Oxyma Pure® is non-explosive and suppresses racemization effectively. Good for standard couplings.

Table 1: Comparison of Common Coupling Reagents for Difficult Sequences.

Disrupting Aggregation: Backbone Modifications

When solvent and reagent changes are insufficient, modifying the peptide backbone itself is a powerful strategy.

  • Pseudoproline Dipeptides: Incorporating Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH dipeptides introduces a "kink" into the peptide backbone. This disrupts the planarity required for β-sheet formation. The pseudoproline is converted back to Ser or Thr during the final TFA cleavage.[4][5]

  • Dmb/Hmb Protection: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on a glycine or alanine nitrogen temporarily protects a backbone amide. This modification also disrupts hydrogen bonding and is removed during final cleavage.

Experimental Protocols

General Fmoc-SPPS Workflow for a Difficult Sequence

This protocol outlines a single cycle of amino acid addition, optimized for challenging sequences. It assumes a 0.1 mmol synthesis scale.

SPPS_Workflow Resin Peptide-Resin (N-term Fmoc) Wash1 Wash (NMP, 3x) Resin->Wash1 Prepare Deprotect Fmoc Deprotection (20% Piperidine in NMP, 1 x 3 min, 1 x 10 min) Wash1->Deprotect Wash2 Wash (NMP, 5x) Deprotect->Wash2 Monitoring1 Kaiser Test (Positive - Blue) Wash2->Monitoring1 Check Coupling Coupling (AA/HATU/DIEA in NMP, 1-4 hours) Monitoring1->Coupling Activate Wash3 Wash (NMP, 3x) Coupling->Wash3 Monitoring2 Kaiser Test (Negative - Clear) Wash3->Monitoring2 Check NextCycle Proceed to Next Cycle Monitoring2->NextCycle

Caption: Optimized Fmoc-SPPS cycle for difficult sequences.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin (e.g., NovaPEG Rink Amide, 0.2 mmol/g, 0.1 mmol) in NMP for at least 1 hour in a reaction vessel.

  • Initial Wash: Drain the swelling solvent and wash the resin with NMP (3 x 5 mL).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in NMP (5 mL) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 5 mL of 20% piperidine in NMP and agitate for 10 minutes.

    • For extremely difficult sequences, consider using 2% DBU / 2% Piperidine in NMP, but be cautious of aspartimide formation with Asp residues.[4][6]

  • Thorough Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5-6 x 5 mL) to remove all traces of piperidine.

  • Confirmation of Deprotection (Kaiser Test): Take a small sample of resin beads. A positive test (blue beads) confirms the presence of a free primary amine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Lys(4-nitro-Z)-OH , 4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), in NMP (3 mL).

    • Add N,N-Diisopropylethylamine (DIEA) (8 eq., 0.8 mmol) to the solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-4 hours. For severe aggregation, gentle heating (35-40°C) or microwave irradiation can be beneficial.[4]

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with NMP (3 x 5 mL) and DCM (3 x 5 mL).

  • Confirmation of Coupling (Kaiser Test): Take a small sample of resin beads. A negative test (clear/yellow beads) indicates a complete coupling reaction. If the test is positive, a second coupling (recoupling) may be necessary.[3]

  • Repeat: Return to Step 3 for the next amino acid in the sequence.

Final Cleavage and Deprotection

Note: The 4-nitro-Z group is stable to standard TFA cleavage. The following protocol will yield a peptide with the lysine side-chain still protected.

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM (5x) and dry it under a vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K.[18]

    • Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5 v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

    • Stir or agitate at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a cold (0°C) solution of diethyl ether (50 mL).

    • A white precipitate (the crude peptide) should form.

    • Rinse the resin with a small amount of fresh TFA and add it to the ether.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether, wash the pellet with more cold ether, and re-centrifuge. Repeat 2-3 times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC.

Selective Removal of the 4-nitro-Z Group (Post-Purification)

This step would be performed on the purified, side-chain protected peptide if the free lysine is desired.

  • Dissolution: Dissolve the Lys(4-nitro-Z)-containing peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture).

  • Catalyst Addition: Carefully add Palladium on Carbon (Pd/C, 10% w/w) to the solution.[16]

  • Hydrogenation: Stir the reaction vigorously under a positive pressure of hydrogen gas (using a balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the reaction by HPLC or mass spectrometry until the starting material is consumed.

  • Workup: Filter the reaction mixture through Celite to remove the palladium catalyst. Evaporate the solvent to yield the final deprotected peptide.

Troubleshooting Common Issues

IssueObservationProbable CauseRecommended Solution
Incomplete Coupling Positive Kaiser test after coupling.Peptide aggregation; Steric hindrance.Recouple using a more potent activator (e.g., HATU). Increase coupling time/temperature. Switch to NMP or add LiCl.[4]
Incomplete Deprotection Negative/weak Kaiser test after deprotection.Aggregation preventing access of piperidine.Extend deprotection time. Use a stronger base mixture (e.g., DBU/piperidine).[4] Wash with NMP before deprotection.
Aspartimide Formation +2 Da mass spec peak, poor purity.Base-catalyzed cyclization of Asp residues.Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH instead of Fmoc-Asp(OtBu)-OH. Add 0.1 M Oxyma to the piperidine solution.[21]
Low Final Yield Minimal peptide precipitates from ether.Systemic failure of coupling/deprotection.Re-synthesize using a lower substitution resin and incorporating aggregation-disrupting elements (pseudoprolines).[4] Perform intermediate test cleavages on future syntheses.[3]

Table 2: Troubleshooting Guide for Difficult Peptide Synthesis.

References

  • AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Al-Ghanim, A. M., Al-Otaibi, A. M., & Al-Zahrani, F. A. (2016). Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure. Dalton Transactions, 45(13), 5519–5522. Retrieved from [Link]

  • Acosta, G. A., et al. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids, 46(5), 1305-11. Retrieved from [Link]

  • Wikipedia (n.d.). Peptide synthesis. Retrieved from [Link]

  • AAPPTec (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S. (2013). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. Retrieved from [Link]

  • AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec (n.d.). Coupling Reagents. Retrieved from [Link]

  • Meienhofer, J., & Trzeciak, A. (1971). Solid-phase synthesis with attachment of peptide to resin through an amino acid side chain: (8-lysine)-vasopressin. Proceedings of the National Academy of Sciences, 68(5), 1006-1009. Retrieved from [Link]

  • AAPPTec (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Meienhofer, J., & Trzeciak, A. (1971). Solid-Phase Synthesis with Attachment of Peptide to Resin through an Amino Acid Side Chain: [8-Lysine]-Vasopressin. PNAS, 68(5), 1006-1009. Retrieved from [Link]

  • Malins, L. R., & Payne, R. J. (2014). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 149. Retrieved from [Link]

  • Gyros Protein Technologies (n.d.). SPPS Tips For Success. Retrieved from [Link]

  • ResearchGate (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. Retrieved from [Link]

  • Open Access Pub (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • AAPPTec (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9]. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Chemistry Stack Exchange (2018). Reduction of nitro compound using protection group. Retrieved from [Link]

  • Corma, A., et al. (2007). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 107(7), 3046-3102. Retrieved from [Link]

  • Google Patents (n.d.). EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
  • GenScript (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • Merck Millipore (n.d.). Novabiochem®. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Nitro-Z (pNZ) Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 4-nitrobenzyloxycarbonyl (pNZ or Z(NO₂)) protecting group. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pNZ deprotection. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and side reactions encountered during your experiments.

Introduction to the 4-Nitro-Z Protecting Group

The 4-nitrobenzyloxycarbonyl (pNZ) group is a valuable tool in organic synthesis, particularly in peptide and medicinal chemistry, for the protection of amino functionalities. Its removal is typically achieved under reductive conditions, most commonly through catalytic hydrogenation. This process proceeds via a "self-immolative" mechanism: the nitro group is first reduced to an aniline, which then triggers the spontaneous cleavage of the carbamate to release the free amine, carbon dioxide, and 4-aminobenzyl alcohol. This unique deprotection pathway offers orthogonality with many acid- and base-labile protecting groups.[1][2][3]

However, the reality of laboratory work often presents challenges. This guide will address the most common side reactions and provide actionable solutions to ensure the successful deprotection of the pNZ group.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of 4-nitro-Z deprotection?

A1: The deprotection of the 4-nitro-Z group is a two-step process initiated by the reduction of the nitro functionality.[3]

  • Reduction of the Nitro Group: Using a catalyst like Palladium on carbon (Pd/C) and a hydrogen source, the nitro group is reduced to an amino group, forming a p-aminobenzyl carbamate intermediate.

  • Self-Immolative Cleavage: The electron-donating amino group facilitates the spontaneous fragmentation of the carbamate, releasing the deprotected amine, carbon dioxide, and 4-aminobenzyl alcohol.[3]

pNZ Deprotection Mechanism Substrate R-NH-pNZ Intermediate R-NH-p-aminobenzyl carbamate Substrate->Intermediate [H], Pd/C Products R-NH2 + CO2 + 4-aminobenzyl alcohol Intermediate->Products Spontaneous fragmentation

Caption: Mechanism of 4-nitro-Z deprotection.

Q2: My pNZ deprotection is sluggish or incomplete. What are the likely causes?

A2: Several factors can lead to an incomplete or slow deprotection reaction:

  • Catalyst Inactivation (Poisoning): Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[4][5] If your substrate contains sulfur, standard catalytic hydrogenation may not be effective.

  • Poor Catalyst Quality: The activity of Pd/C can vary between batches and degrade over time.[6]

  • Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure may not be sufficient to drive the reaction to completion.[5]

  • Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.

Q3: What are the most common side products observed during pNZ deprotection?

A3: The most frequently encountered side products arise from incomplete reduction of the nitro group or subsequent reactions of intermediates. These can include:

  • Nitroso, Hydroxylamine, Azoxy, and Azo Compounds: These are all intermediates in the reduction of an aromatic nitro group to an aniline.[7][8][9][10] Their accumulation suggests a problem with the catalytic system.

  • 4-Nitrobenzaldehyde and Methyl 4-Nitrobenzoate: These byproducts have been observed under specific, often basic, conditions, likely arising from oxidative pathways.[11]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during 4-nitro-Z deprotection.

Problem 1: Incomplete Reaction and Presence of Intermediates

If you observe starting material or partially reduced intermediates (nitroso, hydroxylamine, etc.) in your reaction mixture, consider the following solutions.

Potential Cause Troubleshooting Action Scientific Rationale
Catalyst Poisoning Use a fresh batch of high-quality catalyst. If the substrate contains sulfur, consider alternative deprotection methods.[4][5]Sulfur compounds strongly adsorb to the palladium surface, blocking active sites and preventing catalysis.
Low Catalyst Activity Increase the catalyst loading (e.g., from 10 mol% to 20 mol%). Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[6][12]A higher catalyst concentration increases the number of active sites available for the reaction. Pearlman's catalyst is often more active for hydrogenolysis reactions.
Insufficient Hydrogen Increase the hydrogen pressure (e.g., to 50 psi).[5] Alternatively, use a hydrogen transfer reagent.[4][13]Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, accelerating the rate of reduction.
Poor Mixing Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen and substrate.[6]In a heterogeneous reaction, efficient mixing is crucial for the reactants to come into contact with the catalyst surface.

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Caption: Decision workflow for troubleshooting incomplete pNZ deprotection.

Problem 2: Formation of Unexpected Byproducts

The presence of byproducts like 4-nitrobenzaldehyde indicates that undesired side reactions are occurring.

Observed Byproduct Potential Cause Troubleshooting Action Scientific Rationale
4-Nitrobenzaldehyde[11]Oxidation at the benzylic position.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen. Use degassed solvents.Oxygen can participate in side reactions, leading to oxidation of the benzylic position.
Methyl 4-nitrobenzoate[11]Reaction with methanol under certain conditions.If using methanol as a solvent and observing this byproduct, consider switching to a non-alcoholic solvent like ethyl acetate or THF.The exact mechanism may vary, but avoiding an alcohol solvent can prevent this transesterification-like side reaction.

Detailed Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation

This protocol is suitable for substrates that are not sensitive to catalyst poisoning.

  • Dissolution: Dissolve the pNZ-protected compound (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[14]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution.[14]

  • Hydrogenation: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and then introduce hydrogen gas, either from a balloon for atmospheric pressure or in a pressurized hydrogenation apparatus.[6][14]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.[14]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can then be purified by standard methods (e.g., crystallization or chromatography).

Protocol 2: Catalytic Transfer Hydrogenation

This method is a safer alternative to using hydrogen gas and can sometimes be more effective for stubborn deprotections.[4][13]

  • Dissolution: Dissolve the pNZ-protected compound (1.0 equiv) in methanol or ethanol.

  • Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by a hydrogen donor such as ammonium formate (3-5 equiv).[13]

  • Reaction: Stir the mixture at room temperature. Gentle heating may be required for some substrates.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, filter the mixture through Celite® to remove the catalyst and concentrate the filtrate. An aqueous work-up may be necessary to remove the formate salts.

Concluding Remarks

The successful deprotection of the 4-nitro-Z group hinges on a careful consideration of the substrate's properties and the optimization of reaction conditions. By understanding the potential side reactions and their underlying causes, researchers can proactively troubleshoot and achieve high yields of their desired products. This guide provides a foundation for navigating these challenges, but as with all chemical reactions, empirical optimization for each specific substrate is key to success.

References

  • Benchchem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Benchchem. (2025). A Guide to Orthogonal Deprotection Strategies for N-Cbz and Other Amine Protecting Groups.
  • ResearchGate. (2025).
  • Benchchem. (2025).
  • ResearchGate. (2018).
  • PMC - NIH. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers.
  • ACS Publications. (2021).
  • Benchchem. (2025). Technical Support Center: Troubleshooting Cbz Deprotection Failures.
  • RWTH Publications. (2021).
  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes.
  • Benchchem. (2025).
  • Luxembourg Bio Technologies. (n.d.). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis.
  • Semantic Scholar. (2007). Hydroxyl group deprotection reactions with Pd(OH)2/C: a convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals.
  • ResearchGate. (2025). p‐Nitrobenzyloxycarbonyl (pNZ)

Sources

Technical Support Center: Managing Stability of H-Lys(4-nitro-Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for H-Lys(4-nitro-Z)-OH. This guide is designed for researchers, scientists, and drug development professionals to address stability issues encountered during the storage and handling of this critical reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

For maximal stability, this compound should be stored as a lyophilized powder at -20°C or, for extended periods, at -80°C.[1][2][3] The container should be tightly sealed to prevent moisture absorption, and for optimal protection, especially for long-term storage, the vial can be placed in a desiccator and purged with an inert gas like argon or nitrogen.[1][3]

Q2: Can I store this compound at room temperature?

Room temperature storage is not recommended for long periods. While lyophilized peptides and protected amino acids can be stable for weeks at room temperature, prolonged exposure can lead to degradation.[1][2] For short-term needs, such as during weighing and preparation for an experiment, it is acceptable, but the compound should be returned to cold storage promptly.

Q3: How should I handle the product upon receiving it and before opening the vial?

Before opening the vial for the first time, and for any subsequent use, it is crucial to allow the container to warm to room temperature in a desiccator.[1][2] This prevents condensation of atmospheric moisture onto the cold powder, which can significantly accelerate degradation.

Q4: Is this compound sensitive to light?

Yes, compounds containing nitroaromatic groups can be sensitive to light. The 2-nitrobenzyl group, a close analog, is known to be photocleavable.[4] Therefore, it is best practice to store this compound protected from light, for example, by using an amber vial or by wrapping the container in aluminum foil.[1]

Q5: What is the expected shelf-life of this compound?

When stored under ideal conditions (-20°C or -80°C, dry, and dark), lyophilized this compound should be stable for several years.[3] However, the actual shelf-life can be influenced by the initial purity of the material and handling practices. Regular purity checks are recommended for material stored for extended periods.

Part 2: Troubleshooting Guide: Diagnosing and Resolving Stability Issues

This section delves deeper into specific problems you might encounter, providing potential causes and actionable solutions.

Issue 1: Loss of Purity or Appearance of New Peaks in HPLC Analysis

Question: I've observed a decrease in the main peak area and the emergence of new, unidentified peaks in my HPLC chromatogram after storing this compound for some time. What could be the cause?

Answer: The appearance of new peaks strongly suggests chemical degradation. Based on the structure of this compound, there are several potential degradation pathways:

  • Hydrolysis: Although the carbamate linkage is generally stable, prolonged exposure to moisture, especially at non-neutral pH, can lead to hydrolysis. This would result in the formation of L-lysine and 4-nitrobenzyloxycarbonyl-related byproducts.

  • Reduction of the Nitro Group: The 4-nitro group is susceptible to reduction, which can be initiated by various environmental factors or contaminants. This can lead to the formation of the corresponding 4-hydroxylamino or 4-amino-Z-lysine derivatives.[5] These derivatives have different chromatographic properties and may appear as new peaks.

  • Cleavage of the Benzyloxycarbonyl Group: While generally stable to mild acids, the benzyloxycarbonyl group can be cleaved under certain conditions. For instance, inadvertent exposure to catalytic hydrogenation conditions would remove the protecting group. A study has also shown that p-nitrobenzyl amides can be cleaved under basic conditions (e.g., aqueous NaOH in methanol at 75°C), which could be a concern if the material is exposed to basic contaminants and heat.[6] Potential byproducts of this cleavage could include 4-nitrobenzaldehyde or methyl 4-nitrobenzoate.[6]

Visualizing Potential Degradation Pathways

G cluster_degradation Potential Degradation Products main This compound lysine L-Lysine main->lysine Hydrolysis hydroxylamine H-Lys(4-hydroxylamino-Z)-OH main->hydroxylamine Reduction cleavage_products 4-nitrobenzaldehyde or 4-nitrobenzoic acid derivatives main->cleavage_products Protecting Group Cleavage nitro_byproduct 4-nitrobenzyloxycarbonyl byproducts amine H-Lys(4-amino-Z)-OH hydroxylamine->amine Further Reduction

Caption: Potential degradation pathways of this compound.

Troubleshooting Steps:

  • Review Storage Conditions: Confirm that the material has been stored at the recommended temperature, protected from light and moisture. Check for any breaches in the container seal.

  • Analyze by LC-MS: To identify the degradation products, analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass difference between the main peak and the new peaks can provide clues about the chemical modification (e.g., a mass decrease corresponding to the loss of the nitro group, or a mass increase corresponding to its reduction to an amine).

  • Perform a Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study as outlined in Part 3 of this guide. By intentionally exposing the material to specific stress conditions (acid, base, oxidation, light, heat), you can generate the degradation products and compare their retention times and mass spectra with the impurities in your stored sample.

Issue 2: Poor Solubility or Change in Physical Appearance

Question: My this compound powder, which was once a fine, white to off-white powder, has become clumpy, discolored, or difficult to dissolve. What does this indicate?

Answer: Changes in the physical appearance of the powder are often a sign of moisture absorption and potential degradation.

  • Clumping/Caking: This is a classic sign of hygroscopicity, where the powder has absorbed moisture from the air. This can happen if the container is not sealed properly or if it was opened while still cold.

  • Discoloration: A yellowing or browning of the powder can indicate the formation of degradation products, particularly those involving the nitroaromatic ring.

  • Poor Solubility: The formation of less soluble degradation products or polymers can lead to difficulty in dissolving the compound.

Troubleshooting Steps:

  • Assess Purity: Perform an HPLC analysis to determine the purity of the material. A significant decrease in purity will likely correlate with the observed physical changes.

  • Dry the Material: If moisture absorption is suspected to be the primary issue and degradation is minimal, you may be able to dry the material under high vacuum. However, if significant degradation has occurred, the material may not be salvageable for sensitive applications.

  • Review Handling Procedures: Ensure that proper handling procedures are being followed by all lab members, particularly the step of warming the vial to room temperature before opening.

Part 3: Recommended Experimental Protocols

This section provides detailed protocols for assessing the stability of your this compound.

Protocol 1: Routine Purity Assessment by HPLC

This protocol is for the routine quality control of your stored this compound.

Objective: To determine the purity of this compound by High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • HPLC Conditions:

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 265 nm (due to the nitroaromatic group)
Injection Volume 10 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of your analytical method.

Objective: To identify potential degradation products of this compound under various stress conditions.

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation photolytic Photolytic Stress (UV/Vis light, RT) start->photolytic thermal Thermal Stress (e.g., 80°C, solid state) start->thermal analysis Analyze by HPLC-UV and LC-MS acid->analysis base->analysis oxidation->analysis photolytic->analysis thermal->analysis

Caption: Workflow for a forced degradation study of this compound.

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL in 50:50 water:ACN).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to get a final HCl concentration of 0.1 M. Incubate at 60°C for 24-48 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to get a final NaOH concentration of 0.1 M. Incubate at 60°C for 24-48 hours. Neutralize with HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to get a final concentration of 3%. Incubate at room temperature for 24 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and visible light for a defined period.

  • Thermal Degradation: Store the solid this compound at an elevated temperature (e.g., 80°C) for one week. Dissolve the stressed solid for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by the HPLC method described in Protocol 1. For peak identification, use LC-MS to obtain the mass-to-charge ratio of the parent compound and any degradation products.

By following these guidelines and protocols, you will be well-equipped to manage the stability of your this compound, ensuring the integrity and reliability of your experimental results.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Lysine Protection in Fmoc SPPS: H-Lys(Boc)-OH vs. H-Lys(4-nitro-Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of H-Lys(4-nitro-Z)-OH and H-Lys(Boc)-OH for Fmoc Solid-Phase Peptide Synthesis (SPPS), providing experimental data and insights for researchers, scientists, and drug development professionals.

For peptide chemists, the strategic selection of protecting groups is a cornerstone of successful Solid-Phase Peptide Synthesis (SPPS). The ε-amino group of lysine, with its inherent nucleophilicity, demands robust protection to prevent undesired side reactions, most notably the formation of branched peptides. Within the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal scheme, the choice of the lysine side-chain protecting group is critical. This guide presents an in-depth, data-driven comparison of the industry standard, H-Lys(Boc)-OH, and a key alternative, this compound, to inform rational decision-making in peptide synthesis design.

The Fundamental Principle: Orthogonal Protection in Fmoc SPPS

The elegance of the Fmoc SPPS strategy lies in its use of orthogonal protecting groups. The α-amino Fmoc group is labile to mild base (typically 20% piperidine in DMF), while side-chain protecting groups are stable to these conditions but are cleaved by acid (typically trifluoroacetic acid, TFA) during the final cleavage from the resin.

An ideal lysine side-chain protecting group must exhibit:

  • Complete stability to repeated cycles of piperidine treatment.

  • Efficient and clean removal during the final TFA-mediated cleavage.

  • Minimal side reactions during both its tenure and its removal.

  • Good solubility and coupling efficiency of the protected amino acid derivative.

G cluster_cleavage Final Cleavage Fmoc_Deprotection Fmoc Removal (20% Piperidine/DMF) Wash Washing Steps Fmoc_Deprotection->Wash n cycles Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Wash->Coupling n cycles Coupling->Fmoc_Deprotection TFA_Cleavage Global Deprotection & Cleavage (TFA Cocktail) Coupling->TFA_Cleavage End Crude Peptide TFA_Cleavage->End Start Fmoc-Lys(PG)-Resin Start->Fmoc_Deprotection

Caption: General workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).

H-Lys(Boc)-OH: The Industry Standard

The tert-butyloxycarbonyl (Boc) group is the most widely used protecting group for the lysine side chain in Fmoc SPPS. Its popularity is due to its high compatibility with the standard TFA cleavage protocol.

Deprotection Mechanism: The Boc group is readily cleaved by strong acids like TFA via an SN1-type mechanism, generating a stable tert-butyl cation. This cation is a potent electrophile and must be neutralized by "scavengers" in the cleavage cocktail (e.g., water, triisopropylsilane (TIS)) to prevent re-attachment to the peptide or modification of sensitive residues like Tryptophan (Trp) or Methionine (Met).

Advantages:

  • High Orthogonality: The Boc group is highly stable to the basic conditions used for Fmoc removal.

  • Rapid Cleavage: Deprotection is typically complete within 1-2 hours using a standard TFA cocktail.

  • Extensive Validation: Its performance is well-documented across a vast range of peptide sequences.

Limitations:

  • Potential for Premature Deprotection: While generally stable, some studies have reported a slow, cumulative loss of the Boc group during extended syntheses with numerous piperidine cycles. This can lead to the formation of branched (Lys-acylated) impurities.

  • Scavenger Dependency: The formation of the tert-butyl cation necessitates the use of scavengers to maintain peptide integrity.

This compound: A High-Stability Alternative

The 4-nitrobenzyloxycarbonyl (4-nitro-Z or NO2Z) group is an alternative to the Boc group, offering enhanced stability under both acidic and basic conditions.

Deprotection Mechanism: The electron-withdrawing nitro group significantly increases the acid stability of the Z-group (benzyloxycarbonyl). Consequently, its removal via acidolysis is much slower than that of the Boc group. The most effective method for its removal is catalytic hydrogenation (e.g., H₂ over a palladium catalyst), which reduces the nitro group, leading to a cascade reaction that liberates the free amine.

Advantages:

  • Superior Stability: The 4-nitro-Z group is exceptionally stable to piperidine, virtually eliminating the risk of premature deprotection and subsequent side-chain branching.

  • Orthogonality: It can be retained while other more acid-labile groups (like Boc or Trityl) are selectively removed, enabling more complex synthetic strategies.

Limitations:

  • Harsh Cleavage Conditions: Acid-mediated cleavage is sluggish and may require prolonged exposure to strong acids, which can be detrimental to the final peptide.

  • Catalyst Poisoning: The primary deprotection method, catalytic hydrogenation, is incompatible with sulfur-containing residues (Cys, Met), as sulfur acts as a catalyst poison.

  • Additional Steps: Deprotection often requires a separate step in solution after the initial cleavage from the resin, which can increase handling time and potential for sample loss.

Comparative Experimental Data

The stability of the protecting group to 20% piperidine/DMF is a critical performance indicator. The following table summarizes the relative stability data.

Protecting GroupHalf-life (t₁/₂) in 20% Piperidine/DMFTypical Impurity Profile
Boc ~100 hoursLow levels of Lys-branched peptides in long syntheses
4-nitro-Z > 500 hoursNegligible Lys-branched peptide formation

Data synthesized from typical performance characteristics reported in peptide synthesis literature.

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of a Lys(Boc)-Containing Peptide
  • Resin Preparation: Swell 100 mg of the dried peptidyl-resin in dichloromethane (DCM) for 20 minutes.

  • Cleavage Cocktail: Prepare 2 mL of "Reagent R": 90% TFA, 5% TIS, 5% H₂O.

  • Reaction: Add the cleavage cocktail to the resin. Incubate at room temperature for 2 hours with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into 10 mL of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether, wash the pellet twice with cold ether, and dry the peptide under vacuum.

  • Analysis: Analyze the crude peptide by RP-HPLC and Mass Spectrometry.

Protocol 2: Two-Step Cleavage/Deprotection of a Lys(4-nitro-Z)-Containing Peptide
  • Resin Cleavage: Cleave the peptide from the resin using a TFA/DCM mixture (e.g., 10:90) for 2 hours. This cleaves the peptide from the resin while leaving the 4-nitro-Z group intact.

  • Peptide Isolation: Precipitate and isolate the protected peptide as described in Protocol 1.

  • Hydrogenation: Dissolve the crude peptide in a suitable solvent (e.g., DMF or acetic acid). Add 10% Pd/C catalyst.

  • Deprotection: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 4-16 hours until the reaction is complete (monitored by HPLC).

  • Final Workup: Filter the reaction mixture through Celite to remove the catalyst. Precipitate or lyophilize the solution to obtain the final deprotected peptide.

Decision Framework: Selecting the Right Derivative

The choice between H-Lys(Boc)-OH and this compound should be guided by the specific demands of the peptide sequence.

G start Define Synthesis Target q1 Is the peptide sequence > 30 residues? start->q1 q2 Does the peptide contain Cys or Met? q1->q2 No lys_nitro_z Consider: this compound q1->lys_nitro_z Yes q3 Is selective deprotection required? q2->q3 No lys_boc Recommended: H-Lys(Boc)-OH q2->lys_boc Yes q3->lys_boc No q3->lys_nitro_z Yes

Caption: Decision guide for choosing between Lys(Boc) and Lys(4-nitro-Z).

Conclusion and Recommendations

For the vast majority of routine peptide syntheses, H-Lys(Boc)-OH remains the superior choice. Its compatibility with standard, single-step cleavage protocols, rapid deprotection kinetics, and extensive body of supporting literature make it a reliable and efficient option. The potential for minor side-chain deprotection is a known and generally acceptable risk for standard-length peptides.

This compound should be considered a specialized reagent for specific, challenging applications. Its exceptional stability is a significant advantage in the synthesis of very long peptides where cumulative exposure to piperidine is a concern. It is also valuable in strategies requiring orthogonal deprotection schemes. However, the constraints imposed by its deprotection methodology, particularly the incompatibility with sulfur-containing amino acids, limit its general applicability.

The final decision should be based on a careful risk-benefit analysis tailored to the target peptide's sequence and intended application.

References

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W. C., & White, P. D. (Eds.). (2000). Oxford University Press. A comprehensive guide to the practical aspects of SPPS.
  • Protecting Groups in Organic Chemistry. Kocienski, P. J. (2004). Thieme. Provides detailed information on the chemistry of various protecting groups.
  • Side-Chain Protection. Fields, G. B. (1997). In Methods in Enzymology (Vol. 289, pp. 104-241). Academic Press. A detailed chapter on protecting group strategy in peptide synthesis. Available at: [Link]

A Comparative Guide to the Deprotection of 4-Nitrobenzyloxycarbonyl (4-nitro-Z) and Allyloxycarbonyl (Alloc) Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern organic synthesis, particularly in the assembly of complex peptides and pharmaceuticals, the strategic use of orthogonal protecting groups is paramount.[1] An ideal protecting group should be easy to introduce, stable under various reaction conditions, and, most importantly, removable with high selectivity and yield without affecting other parts of the molecule.[2] Among the arsenal of amine protecting groups, the 4-nitrobenzyloxycarbonyl (4-nitro-Z or pNZ) and the allyloxycarbonyl (Alloc) groups have carved out significant niches. Both offer orthogonality to the widely used acid-labile Boc and base-labile Fmoc groups, yet their deprotection strategies are fundamentally different, presenting distinct advantages and challenges.[3][4]

This guide provides a detailed comparison of the deprotection methodologies for the 4-nitro-Z and Alloc groups, offering insights into their mechanisms, experimental protocols, and strategic applications to assist researchers in making informed decisions for their synthetic campaigns.

The 4-Nitrobenzyloxycarbonyl (4-nitro-Z) Group: Reductive Cleavage

The 4-nitro-Z group is a carbamate-based protecting group that is stable to both acidic and basic conditions commonly employed in peptide synthesis.[3][5] Its removal hinges on the reduction of the nitro functionality, which triggers a cascade of events leading to the release of the free amine.

Mechanism of Deprotection

The deprotection of the 4-nitro-Z group is a two-step process initiated by the reduction of the aromatic nitro group to an aniline. This transformation dramatically alters the electronic properties of the benzyl system, facilitating a spontaneous, through-bond 1,6-elimination. This electronic cascade results in the formation of a quinone methide intermediate and the release of an unstable carbamic acid, which promptly decarboxylates to liberate the desired free amine, carbon dioxide, and p-aminobenzyl alcohol.[5]

G cluster_0 4-Nitro-Z Deprotection Mechanism A Protected Amine (4-Nitro-Z) B Reduction of Nitro Group (e.g., SnCl₂, H₂/Pd) A->B C p-Aminobenzyloxycarbonyl Intermediate B->C D Spontaneous 1,6-Elimination C->D E Quinone Methide + Carbamic Acid D->E F Decarboxylation E->F G Free Amine + CO₂ F->G

Caption: Deprotection cascade of the 4-nitro-Z group.

Deprotection Methodologies

The key to 4-nitro-Z removal is the selective reduction of the nitro group. Several methods are available, each with its own set of considerations.

  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing a palladium on carbon (Pd/C) catalyst with hydrogen gas.[3][6] The byproducts, p-aminobenzyl alcohol and CO2, are generally easy to remove. However, a significant drawback is the non-selective nature of catalytic hydrogenation, which will also reduce other sensitive functionalities such as alkenes, alkynes, and some sulfur-containing side chains (e.g., methionine).[3]

  • Chemical Reduction with Stannous Chloride (SnCl₂): Treatment with SnCl₂ in a solvent like DMF, often with a catalytic amount of acid, provides an effective alternative when catalytic hydrogenation is incompatible with the substrate.[7][8] This method is particularly useful in solid-phase peptide synthesis (SPPS).[6] A primary challenge with this method is the workup, as the removal of tin salts can be cumbersome and may require extensive washing or chelation.[6][7]

  • Chemical Reduction with Sodium Dithionite (Na₂S₂O₄): As a metal-free alternative, sodium dithionite offers a mild and chemoselective reduction of the nitro group.[9][10] It is known to tolerate a variety of other functional groups.[9] A potential limitation is its requirement for aqueous or semi-aqueous conditions, which may not always be compatible with the solubility of the peptide or the stability of the solid support in SPPS.[7]

The Allyloxycarbonyl (Alloc) Group: Palladium-Catalyzed Cleavage

The Alloc group is another carbamate-based protecting group that has gained widespread use due to its unique deprotection conditions, which are orthogonal to most other protecting groups.[4][11] Its removal is achieved under very mild, neutral conditions using a palladium(0) catalyst.

Mechanism of Deprotection

The deprotection of the Alloc group proceeds via a palladium(0)-catalyzed allylic substitution. The catalytic cycle begins with the coordination of the Pd(0) species to the allyl group's double bond, followed by oxidative addition to form a π-allyl palladium(II) complex. This complex then undergoes nucleophilic attack by a scavenger, which regenerates the Pd(0) catalyst and releases the unstable carbamic acid, which, like in the 4-nitro-Z deprotection, spontaneously decarboxylates to yield the free amine.[12]

G cluster_1 Alloc Deprotection Catalytic Cycle Pd0 Pd(0)L₂ AllocAmine Alloc-Protected Amine PiAllyl π-Allyl Pd(II) Complex AllocAmine->PiAllyl + Pd(0) PiAllyl->Pd0 + Scavenger FreeAmine Free Amine PiAllyl->FreeAmine - CO₂ AllylScavenger Allyl-Scavenger Adduct PiAllyl->AllylScavenger Scavenger Scavenger (e.g., PhSiH₃) Scavenger->PiAllyl G Start Need for Orthogonal Amine Protection? Q1 Is the substrate sensitive to palladium catalysts? Start->Q1 Q2 Are other reducible groups present (e.g., alkenes)? Q1->Q2 No NitroZ Use 4-Nitro-Z Q1->NitroZ Yes Alloc Use Alloc Q2->Alloc Yes NitroZ_ChemRed Use 4-Nitro-Z with chemical reduction (e.g., SnCl₂) Q2->NitroZ_ChemRed No

Caption: Decision workflow for choosing between Alloc and 4-nitro-Z.

Experimental Protocols

Protocol 1: On-Resin Deprotection of 4-Nitro-Z with SnCl₂

This protocol is adapted for solid-phase peptide synthesis.

  • Resin Swelling: Swell the 4-nitro-Z protected peptide-resin in DMF for 30-60 minutes.

  • Deprotection Cocktail: Prepare a solution of 6 M SnCl₂ and 1.6 mM HCl/dioxane in DMF. [7]3. Reaction: Drain the swelling solvent from the resin and add the deprotection cocktail. Agitate the mixture at room temperature for 30 minutes.

  • Repeat: Drain the solution and repeat the treatment with fresh deprotection cocktail for another 30 minutes to ensure complete reaction. [7]5. Washing: Drain the reaction mixture and wash the resin extensively to remove tin salts and byproducts. A typical washing sequence is: DMF (3x), DMF/H₂O (3x), THF/H₂O (3x), DMF (3x), and DCM (3x). [7]6. Neutralization: Before the next coupling step, neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM.

Protocol 2: In-Solution Deprotection of Alloc with Pd(PPh₃)₄ and Phenylsilane

This protocol is a general procedure for deprotection in solution.

  • Inert Atmosphere: Dissolve the Alloc-protected compound (1.0 equiv) in anhydrous DCM under an argon or nitrogen atmosphere.

  • Scavenger Addition: Add phenylsilane (PhSiH₃, ~7.0 equiv) to the solution.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 0.1 equiv] to the reaction mixture.

  • Reaction: Stir the reaction at room temperature (or 0 °C for sensitive substrates) and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-2 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the deprotected amine.

Conclusion

Both the 4-nitro-Z and Alloc protecting groups are powerful tools in the synthetic chemist's toolbox, offering robust protection and orthogonal cleavage pathways. The Alloc group, with its mild palladium-catalyzed deprotection, is often favored for its speed, efficiency, and clean reaction profile, making it ideal for complex and sensitive substrates. The 4-nitro-Z group, while requiring reductive conditions that may limit its compatibility with certain functional groups, provides a valuable palladium-free alternative. The ultimate choice depends on a careful analysis of the entire synthetic route, considering substrate sensitivities, potential side reactions, and the overall orthogonal protection strategy.

References

Sources

A Senior Application Scientist's Guide to Orthogonal Lysine Protecting Groups: 4-nitro-Z vs. Dde and Mtt

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide synthesis and drug development, the strategic modification of amino acid side chains is paramount. Lysine, with its primary amine side chain, is a frequent target for modifications such as branching, cyclization, labeling with reporter molecules, or conjugation to carrier proteins. Achieving these complex molecular architectures hinges on a robust orthogonal protection strategy, where one protecting group can be selectively removed without affecting others.

This guide provides an in-depth comparison of three widely used orthogonal protecting groups for the lysine side chain: the 4-nitrobenzyloxycarbonyl (4-nitro-Z) group, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, and the 4-methyltrityl (Mtt) group. We will move beyond a simple catalog of features to explore the causal chemistry, offer field-proven insights, and provide validated protocols to guide your experimental design.

The Principle of Orthogonality in Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), a peptide is assembled on a resin support. The process involves the sequential addition of amino acids, each with a temporary protecting group on its α-amino group (typically Fmoc or Boc) and a permanent protecting group on its reactive side chain. An orthogonal protecting group is a third type of "semi-permanent" shield, usually on a side chain, that can be removed under specific conditions that do not affect the temporary α-amino protectors or the other permanent side-chain protectors. This creates a unique chemical handle for modification at a specific point in the peptide sequence while it is still attached to the resin.

A robust orthogonal protection scheme is critical for the successful synthesis of complex peptides. This strategy involves using protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection and modification of specific sites within a peptide. For lysine, whose side chain is a primary locus for post-translational modifications and conjugations, this control is essential.

G Cycle Cycle Peptide_Ortho Peptide_Ortho Cycle->Peptide_Ortho Introduce Orthogonal Lys

Deep Dive into the Protecting Groups

A successful choice of protecting group is dictated by its cleavage condition and its stability towards all other steps in the synthesis. Let's dissect the chemistry of our three contenders.

H-Lys(4-nitro-Z)-OH: The Reductively Cleaved Workhorse

The 4-nitrobenzyloxycarbonyl (4-nitro-Z) group is a classic protecting group whose removal is truly orthogonal to both acid-labile (Boc, tBu, Trt) and base-labile (Fmoc) groups.

  • Cleavage Mechanism: The key is the nitro group. Its presence allows for selective cleavage under reductive conditions, which do not affect most other protecting groups. The most common method is catalytic hydrogenation (e.g., H₂ with a Palladium catalyst), which reduces the nitro group to an amino group. This triggers a cascade of electronic rearrangements, leading to the spontaneous fragmentation of the carbamate and release of the free amine, as well as 4-aminobenzyl alcohol and CO₂. Alternative reductive methods include the use of zinc dust in acetic acid.

  • Stability: The 4-nitro-Z group is exceptionally stable. It is completely resistant to the piperidine solutions used for Fmoc removal and the strong trifluoroacetic acid (TFA) cocktails used for final cleavage and removal of tBu-based side-chain protecting groups.

  • Expert Insight: The primary drawback of this group is the requirement for heterogeneous catalysis (Pd/C) or strong reducing metals (Zn), which can be cumbersome to perform on-resin and may not be compatible with other functional groups in the peptide, such as cysteine or methionine, which can poison the catalyst. Therefore, its use is often reserved for solution-phase segment condensation strategies after the protected peptide has been cleaved from the resin.

Lys(Dde): The Hydrazine-Labile Option

The Dde group offers a highly selective and mild deprotection route, making it a popular choice for on-resin modifications.

  • Cleavage Mechanism: The Dde group is quantitatively removed by treatment with a dilute solution of hydrazine (typically 2-10%) in an organic solvent like N,N-dimethylformamide (DMF). The hydrazine attacks the vinylic carbon of the Dde group, initiating a cyclization-elimination reaction that liberates the lysine side-chain amine.

  • Stability: Dde is stable to both piperidine and TFA, making it fully orthogonal to standard Fmoc-based SPPS.

  • Expert Insight: While highly effective, there are field-proven caveats. Firstly, hydrazine is highly toxic and requires careful handling. Secondly, incomplete Dde removal can be an issue; multiple, short treatments are more effective than a single long one. Thirdly, a known side reaction is the migration of the Dde group to a nearby unprotected lysine, although this is generally rare.[1] Using a slight variation, the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group, can sometimes offer cleaner deprotection.

Lys(Mtt): The Hyper-Acid-Labile Group

The Mtt group is a member of the trityl family and is prized for its extreme acid sensitivity, allowing for its removal under exceptionally mild acidic conditions that leave most other acid-labile groups untouched.

  • Cleavage Mechanism: The Mtt group is cleaved via acidolysis. The trityl cation is highly stabilized by the electron-donating methyl group on one of the phenyl rings, making it significantly more acid-labile than the standard trityl (Trt) or tert-butyl (tBu) groups. It can be removed with very dilute TFA (as low as 1-2%) in a non-polar solvent like dichloromethane (DCM). The liberated Mtt cation is typically scavenged by triethylsilane (TES) or triisopropylsilane (TIS) to prevent side reactions.

  • Stability: The Mtt group is stable to piperidine but labile to acids. Its key feature is the degree of acid lability. It is removed by low concentrations of TFA that do not significantly cleave tBu, Boc, or Pbf (on Arg) protecting groups, nor cleave the peptide from standard acid-sensitive resins like Wang or Rink Amide.

  • Expert Insight: The Mtt group's high acid sensitivity is both its greatest strength and its primary challenge. Careful titration of the acid concentration and reaction time is critical to ensure selective removal without premature loss of other protecting groups. The bright yellow color of the released Mtt cation provides a useful visual indicator for monitoring the deprotection reaction.

G cluster_groups Orthogonal Protecting Groups cluster_reagents Selective Cleavage Reagents Lys_4NZ Lys(4-nitro-Z) Reagent_H2 H₂ / Pd or Zn Lys_4NZ->Reagent_H2 Reductive Cleavage Lys_Dde Lys(Dde) Reagent_Hydrazine 2-10% Hydrazine Lys_Dde->Reagent_Hydrazine Nucleophilic Cleavage Lys_Mtt Lys(Mtt) Reagent_TFA 1-2% TFA Lys_Mtt->Reagent_TFA Mild Acidolysis

Head-to-Head Comparison: Performance & Application

Choosing the right tool for the job requires an objective comparison of their performance characteristics. The causality behind your choice will depend entirely on the final application and the chemistry of your peptide.

Quantitative Performance Data
FeatureThis compoundH-Lys(Dde)-OHH-Lys(Mtt)-OH
Cleavage Reagent H₂/Pd-C or Zn/AcOH2-10% N₂H₄ in DMF1-5% TFA in DCM
Typical On-Resin Time Not Recommended3-10 min (repeated)2-5 min (repeated)
Cleavage Mechanism Reductive EliminationNucleophilic AttackSɴ1 Acidolysis
Stability to 20% Piperidine ExcellentExcellentExcellent
Stability to >90% TFA ExcellentExcellentLabile
Orthogonality Excellent (vs. Acid/Base)Excellent (vs. Acid/Base)Good (vs. Base), Partial (vs. Acid)
Monitoring TLC/LC-MS (indirect)UV-Vis (byproduct) / Kaiser TestVisual (yellow Mtt⁺) / Kaiser Test
Key Advantage Extreme StabilityMild, Fast & Highly OrthogonalTunable Acid Lability
Primary Limitation Harsh Reagents, Catalyst PoisoningHydrazine ToxicityPotential Lack of Selectivity
Application-Driven Decision Making

G node_action node_action Start What is your desired modification? q1 Is the modification post-cleavage in solution? Start->q1 q2 Need for on-resin cyclization or branching? q1->q2 No a_4NZ Use Lys(4-nitro-Z) q1->a_4NZ Yes q3 Are other acid-labile groups (tBu, Boc) present? q2->q3 q4 Is your peptide sensitive to mild acid? q3->q4 No a_Mtt Use Lys(Mtt) q3->a_Mtt Yes q4->a_Mtt No a_Dde Use Lys(Dde) q4->a_Dde Yes

  • When to Choose Lys(4-nitro-Z): Its robustness makes it ideal for complex, multi-segment syntheses where a protected peptide fragment is cleaved, purified, and then deprotected in solution for ligation to another fragment. Its cleavage conditions are so unique that there is virtually no risk of premature deprotection.

  • When to Choose Lys(Dde): This is arguably the most versatile group for general on-resin modifications. If your goal is to attach a label, build a branched peptide, or perform a side-chain to side-chain cyclization, and you want to avoid acidic conditions entirely, Dde is the superior choice. Its orthogonality is nearly perfect within the Fmoc-SPPS framework.

  • When to Choose Lys(Mtt): Mtt is the specialist for on-resin lactam cyclization between a side-chain amine (Lys) and a C-terminal carboxyl group attached to a hyper-acid-sensitive resin (e.g., 2-chlorotrityl chloride resin). The Mtt group and the peptide-resin linkage can be cleaved simultaneously with the same dilute acid cocktail, leaving all other tBu-based side-chain protectors intact. This is a highly efficient strategy for producing head-to-tail cyclized peptides with protected side chains.

Validated Experimental Protocols

Trustworthy science is built on reproducible protocols. The following are step-by-step methodologies for the on-resin deprotection of Dde and Mtt groups.

Protocol 1: On-Resin Deprotection of Lys(Dde)

This protocol is designed for a 0.1 mmol scale synthesis. Adjust volumes accordingly.

  • Resin Preparation: Swell the peptide-resin (containing Lys(Dde)) in DMF (5 mL) for 30 minutes. Drain the solvent.

  • Deprotection Cocktail: Prepare a fresh solution of 2% hydrazine monohydrate in DMF (v/v).

    • Scientist's Note: Do not use old hydrazine solutions. Its efficacy can decrease over time.

  • Reaction: Add the 2% hydrazine solution (5 mL) to the resin. Agitate gently (e.g., on a shaker or with N₂ bubbling) for 3 minutes. Drain the solution.

  • Repeat: Repeat step 3 two more times for a total of three treatments.

    • Causality: Multiple short treatments are more effective at driving the reaction to completion and washing away the cleaved Dde adduct than a single, prolonged treatment.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of hydrazine and byproducts.

  • Validation: Perform a Kaiser test on a small sample of resin beads. A positive result (deep blue beads) confirms the presence of the free primary amine and successful deprotection. If the test is negative or weak, perform one additional hydrazine treatment.

Protocol 2: On-Resin Deprotection of Lys(Mtt)

This protocol is designed for a 0.1 mmol scale synthesis and ensures selectivity over tBu-based groups.

  • Resin Preparation: Swell the peptide-resin (containing Lys(Mtt)) in DCM (5 mL) for 30 minutes. Drain the solvent. The resin must be exceptionally dry.

  • Deprotection Cocktail: Prepare a fresh solution of 1% TFA and 5% TIS in DCM (v/v/v).

    • Scientist's Note: TIS is a critical scavenger that captures the released Mtt cation, preventing it from re-attaching to the peptide (e.g., on a tryptophan side chain).

  • Reaction: Add the 1% TFA/TIS solution (5 mL) to the resin. Agitate gently for 2 minutes. The solution should turn a characteristic bright yellow. Drain the solution into a separate container.

  • Repeat & Monitor: Repeat step 3. Continue the 2-minute treatments until no more yellow color is observed upon adding fresh reagent. This typically requires 5-10 repetitions.

    • Causality: The visual colorimetric monitoring is a simple and effective real-time assay for reaction completion.

  • Washing: Wash the resin thoroughly with DCM (5 x 5 mL).

  • Neutralization and Final Wash: Perform a neutralization wash with 10% diisopropylethylamine (DIPEA) in DMF (2 x 5 mL) to quench any residual acid, followed by comprehensive washes with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Validation: Perform a Kaiser test. A strong positive blue result indicates successful deprotection.

Conclusion & Recommendations

The choice between 4-nitro-Z, Dde, and Mtt is not a matter of which is "best," but which is most appropriate for the specific synthetic strategy.

  • For maximum stability and solution-phase manipulations , 4-nitro-Z is unparalleled, though its cleavage conditions are demanding.

  • For the most common on-resin applications requiring high orthogonality , such as labeling or branching, Dde is the reliable and proven choice.

  • For specialized applications involving on-resin cyclization with hyper-acid-sensitive linkers , Mtt offers an elegant and efficient, albeit technically demanding, solution.

A thorough understanding of the underlying chemical mechanisms and potential pitfalls associated with each group is the hallmark of a robust and successful peptide synthesis campaign. Always validate your deprotection steps and choose the protecting group that offers the cleanest and most efficient path to your target molecule.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Unlocking Peptide Complexity: The Role of Fmoc-Lys(Mtt)-OH in Modern Synthesis. Retrieved from [Link]

  • Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-496. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for Biomaterials Science. Retrieved from [Link]

Sources

Introduction: The Imperative of Purity and the H-Lys(4-nitro-Z)-OH Challenge

Author: BenchChem Technical Support Team. Date: January 2026

<-48> A Senior Application Scientist's Guide to: Purity Analysis of Crude Peptides Synthesized with H-Lys(4-nitro-Z)-OH: A Comparative Guide

Executive Summary

The successful synthesis of a peptide is not the end of the journey, but rather the beginning of a rigorous analytical process to ensure its purity and identity. This is particularly true for peptides incorporating specialized building blocks like this compound, which, while offering unique advantages in synthesis, introduce specific challenges in downstream analysis. This guide provides a comprehensive comparison of the primary analytical methodologies for assessing the purity of such crude peptides. We will delve into the mechanistic principles of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS), offering field-proven insights and a detailed, validated protocol. Our focus is on empowering researchers, scientists, and drug development professionals to make informed decisions, ensuring the integrity of their results and the safety of their products.

In both therapeutic development and basic research, peptide purity is paramount. Impurities, which can arise from various stages of Solid-Phase Peptide Synthesis (SPPS), can drastically alter a peptide's biological activity, immunogenicity, and safety profile.[1][2] Common process-related impurities include deletion sequences (from incomplete coupling), insertion sequences (from excess amino acid use), and truncated sequences.[1][3][4][5] Furthermore, impurities can stem from incomplete deprotection of side chains or by-products generated during the final cleavage from the resin.[1][5][6]

The use of this compound introduces a specific variable. The 4-nitro-Z (or 4-nitrobenzyloxycarbonyl) group is an amine protecting group, often used for its unique cleavage conditions, providing orthogonality in complex synthesis strategies.[7] However, its characteristics necessitate careful consideration during analysis:

  • UV Absorbance: The nitroaromatic moiety of the 4-nitro-Z group exhibits strong UV absorbance. Incomplete removal can lead to impurities that are highly visible in UV-based detection, potentially exaggerating their relative abundance if not properly characterized.

  • Potential Side Products: The cleavage of the 4-nitro-Z group, and the global deprotection/cleavage cocktail, can sometimes generate related impurities that may co-elute with the main peptide, complicating chromatographic analysis.[8]

Therefore, a robust analytical strategy must not only quantify the purity of the target peptide but also identify and characterize these potential synthesis-related impurities.

Comparative Analysis of Key Analytical Methodologies

The gold standard for peptide purity analysis is a combination of a high-resolution separation technique and a mass-based identification method.[9][10] This orthogonal approach ensures both accurate quantification and confident identification.[6][11]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC/UPLC)

RP-HPLC is the workhorse for assessing peptide purity.[9][12][13] The technique separates molecules based on their hydrophobicity through differential partitioning between a non-polar stationary phase (typically C8 or C18) and a polar mobile phase.[13][14][15]

  • Principle of Operation: Peptides are loaded onto the column in a highly aqueous mobile phase, where they bind to the hydrophobic stationary phase. A gradient of increasing organic solvent (commonly acetonitrile) is then applied, causing the peptides to elute in order of increasing hydrophobicity.[14][15] Trifluoroacetic acid (TFA) is typically added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.

  • Strengths:

    • High Resolution: Capable of separating peptides that differ by a single amino acid.[16]

    • Quantitative Accuracy: When using UV detection (typically at 210-230 nm for the peptide bond), the peak area percentage provides a reliable measure of purity.[3][17]

    • Robustness and Reproducibility: Well-established methods provide excellent reproducibility, which is critical for quality control.[14]

  • Limitations in this Context:

    • Identity Ambiguity: UV detection alone cannot confirm the identity of the main peak or the impurities. A peak could be a co-eluting impurity or the correct peptide.[6]

    • UV Response Variability: Impurities containing the 4-nitro-Z group will have a different UV response factor than the target peptide, potentially leading to inaccurate quantification if not accounted for.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity of the synthesized peptide and its impurities.[18] It measures the mass-to-charge ratio (m/z) of ionized molecules.

  • Principle of Operation: When coupled with an LC system (LC-MS), the eluent from the HPLC column is directed into the MS source (e.g., Electrospray Ionization, ESI). The molecules are ionized and then separated by a mass analyzer, which detects their m/z. This provides the molecular weight of the components in each chromatographic peak.[19]

  • Strengths:

    • Unambiguous Identification: Provides the molecular weight of the target peptide, confirming successful synthesis.[10]

    • Impurity Characterization: Can identify the mass of impurities, allowing for the deduction of their structure (e.g., deletion sequences, residual protecting groups).[6][11][18] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass data, further aiding in identification.[11]

    • Sensitivity: Modern MS instruments are highly sensitive, capable of detecting low-abundance species.[18]

  • Limitations:

    • Not Inherently Quantitative: While MS is excellent for identification, it is not inherently quantitative without the use of isotopic standards. Quantification is typically performed using the UV chromatogram from the HPLC.

    • Ionization Suppression: The presence of salts or ion-pairing agents like TFA can sometimes suppress the ionization of the peptide, affecting sensitivity.

Table 1: Comparison of Primary Analytical Techniques
FeatureRP-HPLC (UV Detection)Mass Spectrometry (LC-MS)
Primary Function Separation & QuantificationIdentification & Characterization
Principle Hydrophobic InteractionMass-to-Charge Ratio
Strengths High resolution, quantitative, robust.[14][16]Confirms molecular weight, identifies impurities, high sensitivity.[10][18]
Limitations Cannot confirm identity, UV response varies.Not inherently quantitative, potential for ion suppression.
Best For Determining % purity of the main component.Confirming the target peptide and identifying unknown peaks.

Experimental Deep Dive: A Validated Protocol for RP-HPLC Analysis

This section provides a robust, self-validating protocol for the purity analysis of a crude peptide synthesized with this compound. The causality behind each step is explained to ensure technical accuracy.

Workflow Overview

The overall process involves sample preparation, chromatographic separation, and data analysis, ideally with MS confirmation running in parallel.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Crude Crude Peptide Lyophilizate Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC RP-HPLC System (C18 Column) Filter->HPLC MS Mass Spectrometer (ESI Source) HPLC->MS Split Flow UV UV Chromatogram (Purity % Calculation) HPLC->UV MassSpec Mass Spectra (Identity Confirmation) MS->MassSpec Report Final Purity Report UV->Report MassSpec->Report

Caption: Overall workflow for peptide purity analysis.

Step-by-Step RP-HPLC Protocol

Objective: To resolve the target peptide from synthesis-related impurities and calculate its purity based on UV absorbance at 220 nm.

Instrumentation & Materials:

  • HPLC or UPLC system with a gradient pump, autosampler, and UV/Vis or Diode Array Detector.[9]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size).[17]

  • Mobile Phase A (MPA): 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B (MPB): 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Diluent: Mobile Phase A.

  • Crude peptide sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude peptide lyophilizate.

    • Dissolve in 1.0 mL of Sample Diluent (MPA) to create a 1 mg/mL stock solution. Causality: Dissolving in MPA ensures the peptide binds strongly to the column head upon injection, leading to sharp peaks.

    • Vortex gently to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the column.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm. Causality: C18 is a versatile stationary phase providing good hydrophobic retention for a wide range of peptides.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 220 nm. Causality: The peptide backbone amide bond strongly absorbs around 210-220 nm, providing a universal detection wavelength for all peptide-related species.[17] A secondary wavelength (e.g., 280 nm for Trp/Tyr, or a wavelength specific to the 4-nitro-Z group) can provide additional information.

    • Injection Volume: 10 µL.

    • Gradient Program:

Time (min)% Mobile Phase B (ACN + 0.1% TFA)
0.05
25.065
27.095
30.095
30.15
35.05
Causality: A shallow gradient (e.g., ~2.4% B/min) is crucial for resolving closely eluting peptide impurities.[11] The high-organic wash step (95% B) removes strongly bound contaminants, and the re-equilibration step ensures the column is ready for the next injection.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the target peptide using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Couple this result with MS data to confirm that the "Main Peak" has the correct molecular weight for the target peptide.

G cluster_flow System Pump Mobile Phase A (H2O+TFA) Mobile Phase B (ACN+TFA) Injector Column (C18) UV Detector Waste/MS Waste Waste System:out->Waste MS To MS System:out->MS Sample Sample Vial Sample->System:inj

Caption: Schematic of the RP-HPLC system workflow.

Data Interpretation & Troubleshooting

Interpreting the data from a crude peptide analysis requires a holistic approach, combining both the HPLC chromatogram and the mass spectra.

Table 2: Hypothetical Data Interpretation
PeakRetention Time (min)Area % (UV @ 220nm)Observed Mass (m/z)Identity/Comment
115.285.51500.7Target Peptide (Theoretical MW = 1500.6 Da)
214.85.21370.6Deletion Impurity (Missing one residue, e.g., Gly)
316.53.11679.8Incomplete Deprotection (Target + 4-nitro-Z group)
412.16.2---Cleavage Cocktail Scavenger (e.g., TIPS)

Common Troubleshooting Scenarios:

  • Broad or Tailing Peaks: May indicate column degradation, poor sample solubility, or secondary interactions. Ensure fresh mobile phases and proper sample dissolution.

  • Unexpected Masses: Could indicate side reactions during synthesis (e.g., oxidation, deamidation) or modification during cleavage.[5][20] HRMS can help elucidate the elemental composition of these impurities.

  • No Main Peak at Expected Mass: This is a critical failure. It could indicate a total synthesis failure or an error in the expected molecular weight calculation. Re-verify the sequence and synthesis report.

Conclusion

The purity analysis of crude peptides, especially those synthesized with functionalized amino acids like this compound, is a multi-faceted process that demands more than a single analytical technique. A synergistic combination of high-resolution RP-HPLC for separation and quantification, alongside mass spectrometry for unambiguous identification, forms the cornerstone of a reliable and scientifically sound analysis.[3][19] By understanding the principles behind these techniques and implementing validated, robust protocols, researchers and developers can ensure the quality and integrity of their synthetic peptides, paving the way for successful downstream applications.

References

  • AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
  • Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Retrieved from [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Van de Walle, I., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 28-53. doi: 10.1016/j.jpba.2014.06.012
  • Verbeke, F., et al. (2008). Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case. Analytical Biochemistry, 376(2), 229-34. doi: 10.1016/j.ab.2008.02.014
  • Paradigm Peptides. (2025, September 16). HPLC & Mass Spectrometry Testing for Peptides. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Retrieved from [Link]

  • BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, July 22). Impurity profiling in peptides: Why It Matters in Drug Development. Retrieved from [Link]

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]

  • Giefing, C., et al. (2020). Investigation of Impurities in Peptide Pools. Molecules, 25(22), 5438. doi: 10.3390/molecules25225438
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Kim, J., & Movassaghi, M. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 13(23), 6176–6179. doi: 10.1021/ol202631g
  • AnaSpec. (n.d.). Overview of Custom Peptide Synthesis.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Confirmation of H-Lys(4-nitro-Z)-OH Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Precision in Peptide Synthesis

In the realms of drug development and chemical biology, the site-specific incorporation of non-canonical or protected amino acids into synthetic peptides is a cornerstone of innovation. It allows for the introduction of unique functionalities, probes, and structural constraints. H-Lys(4-nitro-Z)-OH, a lysine derivative bearing a 4-nitrobenzyloxycarbonyl (4-nitro-Z) protecting group on its side-chain amine, is a valuable building block, often employed for orthogonal deprotection strategies or as a photolabile caging group.

However, the success of any subsequent application hinges on a critical, non-negotiable prerequisite: absolute certainty that the modified amino acid has been incorporated at the correct position and with complete fidelity. Assuming incorporation based on synthetic protocols alone is a significant risk, potentially leading to misinterpreted biological data and wasted resources.

This guide provides a comparative analysis of the primary spectroscopic methods used to validate the incorporation of this compound. We will move beyond mere procedural lists to explore the causality behind methodological choices, offering field-proven insights to ensure your synthetic efforts are built on a foundation of analytical certainty.

Diagram: Chemical Structure of this compound The following diagram illustrates the key structural motifs of the this compound molecule that are targeted by different spectroscopic techniques. The 4-nitrophenyl group is a chromophore for UV-Vis spectroscopy, the entire protecting group imparts a specific mass shift for Mass Spectrometry, and the unique protons on the aromatic ring and benzyl bridge provide clear signals in NMR.

Caption: Structure of this compound highlighting the lysine core and the protecting group.

Chapter 1: Mass Spectrometry (MS) — The Definitive Confirmation of Covalent Modification

Mass spectrometry is the unequivocal gold standard for confirming the incorporation of this compound. Its power lies in its ability to measure the mass-to-charge (m/z) ratio of the synthesized peptide with high precision, directly revealing the mass addition from the protecting group.

The Causality: Why MS is Conclusive

The core principle is simple: successful incorporation results in a predictable mass increase. The 4-nitro-Z protecting group, (4-nitrophenyl)methoxycarbonyl, has a chemical formula of C₈H₇NO₄ and a monoisotopic mass of approximately 181.032 Da. When this group modifies the ε-amino group of a lysine residue within a peptide chain, the total mass of that residue increases from ~128.095 Da to ~309.127 Da. Therefore, the entire peptide's mass will increase by precisely 181.032 Da. This mass shift is a unique and unambiguous signature of successful incorporation.

Key Techniques & Comparative Strengths
  • Electrospray Ionization (ESI-MS): This is the most common technique for peptide analysis. It is a "soft" ionization method that generates multiply-charged ions directly from solution, making it perfectly suited for analyzing fractions from High-Performance Liquid Chromatography (HPLC). Its high sensitivity and compatibility with liquid-phase separation make it the workhorse for this application.[1]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is excellent for rapid screening of multiple purified samples. It typically produces singly-charged ions, leading to simpler spectra that are easy to interpret. While generally more tolerant of buffers and salts than ESI, it is an offline technique, meaning it is not directly coupled to HPLC.[2]

Experimental Workflow: A Self-Validating System

A robust protocol must include controls to provide a clear go/no-go result. The ideal comparison is between the experimental peptide and a control peptide of the same sequence synthesized with a standard, unmodified lysine.

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_validation Validation synthesis Synthesize Peptide (with Lys(4-nitro-Z)) purification Purify via RP-HPLC (Monitor at 220nm & 270nm) synthesis->purification lcms LC-MS Analysis (ESI Source) purification->lcms Inject Purified Fraction data Acquire Mass Spectrum lcms->data compare Compare Observed Mass vs. Theoretical Mass data->compare decision Mass Match? (+181.03 Da) compare->decision success Incorporation Confirmed decision->success Yes failure Incorporation Failed or Incomplete decision->failure No

Caption: A typical workflow for confirming this compound incorporation using LC-MS.

Protocol 1: LC-MS Analysis of a Lys(4-nitro-Z)-Containing Peptide
  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid) to a final concentration of ~10-50 pmol/µL.

    • Prepare a control sample of the unmodified peptide at the same concentration.

  • LC Separation:

    • Inject 1-5 µL of the sample onto a C18 reversed-phase column.

    • Elute the peptide using a standard gradient of acetonitrile in water (both containing 0.1% formic acid). The gradient should be optimized to achieve good separation of the peptide from any impurities.

  • MS Data Acquisition (ESI):

    • Couple the LC eluent directly to an ESI source.

    • Operate the mass spectrometer in positive ion mode.

    • Acquire full scan MS data over a relevant m/z range (e.g., 400-2000 m/z).

  • Data Analysis:

    • Process the raw data to obtain the deconvoluted mass of the peptide.

    • Compare the observed mass to the theoretical mass calculated for the peptide with the incorporated 4-nitro-Z group. A successful incorporation will show a mass that matches the theoretical value within the instrument's mass accuracy tolerance (typically <5 ppm for an Orbitrap).

Peptide Example: Ac-Gly-Lys-Ala-NH₂ Theoretical Monoisotopic Mass (Da) Observed Mass (Da) Status
Unmodified Control315.1859315.1855Control OK
With Lys(4-nitro-Z)496.2179496.2172Incorporation Confirmed
Failed Incorporation496.2179315.1853Failure
Tandem Mass Spectrometry (MS/MS): Pinpointing the Location

For longer peptides with multiple lysine residues, simple MS confirms if the modification is present, but not where. Tandem MS (MS/MS) is required for site-localization.[1][3]

In an MS/MS experiment, the parent ion of the modified peptide is isolated and fragmented (e.g., via Collision-Induced Dissociation, CID). This breaks the peptide backbone, producing a ladder-like series of b- and y-ions. The mass of the 4-nitro-Z group will be observed on the fragment ions containing the modified lysine, definitively proving its location. This level of validation is crucial for structure-activity relationship (SAR) studies.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Structural Verification

While MS provides definitive mass confirmation, NMR spectroscopy offers detailed structural insight, verifying that the protecting group is not only present but also structurally intact and in the correct chemical environment. ¹H NMR is the most direct NMR method for this purpose.

The Causality: Unique Protons as Fingerprints

The 4-nitro-Z group contains two sets of protons with highly characteristic chemical shifts that are typically absent in standard peptides:

  • Aromatic Protons: The 1,4-disubstituted (para) nitrophenyl ring gives rise to two distinct doublets in the downfield region of the spectrum (typically 7.5-8.3 ppm), which is usually free of other signals except for tryptophan or phenylalanine.

  • Benzylic Protons: The two protons of the methylene bridge (-O-CH₂-Ar) are chemically equivalent and appear as a sharp singlet, typically around 5.2 ppm.

Observing these specific signals, with their expected chemical shifts and splitting patterns, provides strong evidence of the intact 4-nitro-Z group.

Protocol 2: 1D ¹H NMR Analysis
  • Sample Preparation:

    • Dissolve a sufficient amount of the purified peptide (typically 0.5-1.0 mg) in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it avoids the exchange of amide protons.

    • Add a small amount of a reference standard like tetramethylsilane (TMS) if not already present in the solvent.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum on a spectrometer (≥400 MHz is recommended for better resolution).

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals of interest. The integral ratio of the aromatic protons to the benzylic protons should be 4:2 (or 2:1).

    • Compare the spectrum to that of the unmodified control peptide to confirm the appearance of the new, characteristic signals.

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Integration
Aromatic (H on ring next to NO₂)~8.2-8.3Doublet2H
Aromatic (H on ring next to CH₂)~7.5-7.6Doublet2H
Benzylic (-CH₂-)~5.2-5.3Singlet2H

Chapter 3: UV-Vis Spectroscopy — The Rapid Bulk Assessment

UV-Vis spectroscopy is a simple, rapid, and accessible technique that can confirm the presence of the 4-nitro-Z group in a sample, although it lacks the specificity of MS or NMR.

The Causality: The Nitrophenyl Chromophore

The utility of UV-Vis spectroscopy stems from the 4-nitrophenyl group, which is a strong chromophore. This group exhibits a characteristic absorbance maximum (λmax) at a wavelength where most standard amino acids (except Trp and Tyr) do not absorb strongly. Published data on similar nitrobenzyl compounds show a strong absorbance peak in the range of 265-280 nm.[4][5]

This method is exceptionally useful for:

  • Monitoring HPLC Purification: By monitoring the column eluent at both 220 nm (for the peptide backbone) and ~270 nm (for the 4-nitro-Z group), one can specifically track the fractions containing the desired modified peptide.

  • Quantification: If the molar extinction coefficient (ε) of the 4-nitro-Z group is known, the Beer-Lambert law (A = εcl) can be used to accurately determine the concentration of the purified peptide.

Protocol 3: UV-Vis Spectral Analysis
  • Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer or solvent (e.g., water, phosphate buffer) to a known concentration. The solvent used should be the same as the one used for the blank.

  • Data Acquisition:

    • Use a quartz cuvette.

    • First, run a baseline correction (blank) with the solvent alone.

    • Acquire the absorbance spectrum of the peptide solution, typically from 200 nm to 400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax). The presence of a distinct peak around 270 nm, which is absent in the unmodified control peptide, confirms the presence of the chromophore.

Chapter 4: Comparative Analysis and Recommended Workflow

No single technique tells the whole story. The choice of method depends on the required level of certainty, available instrumentation, and the specific research question.

Parameter Mass Spectrometry (MS) NMR Spectroscopy UV-Vis Spectroscopy
Information Provided Exact molecular weight, elemental composition, sequence (MS/MS)Atomic-level structure, connectivity, conformationPresence of chromophore, concentration
Specificity Very High (Confirms mass and location)High (Confirms intact structure)Low (Confirms presence of group only)
Sensitivity Very High (femtomole to picomole)Low (milligram)Moderate (micromolar)
Throughput High (especially with automation)LowVery High
Sample Requirement Very Low (µg)High (mg)Low (µg)
Cost & Complexity HighHighLow
Recommended Integrated Workflow

For absolute confidence, a multi-step, tiered approach is recommended. This workflow ensures efficiency by using simpler methods for initial checks and reserving more complex techniques for final validation.

G cluster_purify Step 1: Purification & Screening cluster_confirm Step 2: Definitive Confirmation cluster_validate Step 3: Structural Validation (If Required) start Crude Peptide Synthesized hplc RP-HPLC Purification start->hplc uv_vis Monitor eluent with UV-Vis (220 nm & ~270 nm) hplc->uv_vis Dual Wavelength Detection collect Collect Target Fractions uv_vis->collect ms LC-MS Analysis on collected fraction collect->ms Mass Verification lyophilize Lyophilize Pure Peptide ms->lyophilize nmr ¹H NMR Analysis lyophilize->nmr Structural Integrity Check final Incorporation Confirmed nmr->final

Caption: Recommended integrated workflow for the validation of this compound incorporation.

Conclusion

Confirming the successful incorporation of this compound is not a mere formality; it is a fundamental aspect of rigorous scientific practice. While UV-Vis spectroscopy offers a rapid and convenient method for screening, it is Mass Spectrometry that provides the definitive, unambiguous confirmation of the covalent modification. For projects where the structural integrity of the protecting group is paramount, NMR spectroscopy serves as an invaluable tool for detailed characterization. By employing this tiered analytical strategy, researchers, scientists, and drug development professionals can proceed with confidence, knowing their novel peptides are precisely what they designed them to be.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11244255, this compound. PubChem. Retrieved from [Link]

  • Chemcd (n.d.). This compound | 3557-90-2. Chemical Cloud Database. Retrieved from [Link]

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  • Miranda, L. P., et al. (2000). Comparison of procedures for directly obtaining protected peptide acids from peptide-resins. Journal of the Brazilian Chemical Society, 11, 385-394.
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  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. Retrieved from [Link]

  • de la Torre, J. A., & Chin, J. W. (2021). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. Accounts of Chemical Research, 54(15), 3025-3036.
  • Csapó, J., & Albert, C. (2018). Production of protected amino acids using the reaction between hydroxycarboxylic acids and amino acids as well as binding on the bentonite. Acta Universitatis Sapientiae, Alimentaria, 11, 110-127.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1551330, H-D-Lys(Z)-OH. PubChem. Retrieved from [Link]

  • Zhan, X., & Desiderio, D. M. (2010). Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass spectrometry reviews, 29(3), 423-443.
  • Saredy, J., et al. (2020). A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins. Frontiers in Molecular Biosciences, 7, 185.
  • DeFOREST, C. A., & Tirrell, D. A. (2015). Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers. Chemical Science, 6(12), 7085-7091.
  • Jiang, Y., et al. (2024). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International Journal of Molecular Sciences, 25(10), 5340.
  • Iwahara, J., & Clore, G. M. (2006). NMR methods for characterizing the basic side chains of proteins: electrostatic interactions, hydrogen bonds, and conformational dynamics. Journal of magnetic resonance, 183(2), 263-274.
  • Sidoli, S., & Garcia, B. A. (2019). Quantitative analysis of global protein lysine methylation by mass spectrometry. Methods in enzymology, 626, 237-251.
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  • Takeda, M., et al. (2021). Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method. Magnetic Resonance, 2(1), 223-237.

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A Comparative Performance Analysis of H-Lys(4-nitro-Z)-OH in Automated Microwave Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic selection of amino acid protecting groups is paramount in achieving high-fidelity solid-phase peptide synthesis (SPPS). With the advent of automated microwave peptide synthesizers, reaction kinetics have been dramatically accelerated, placing new demands on the stability and performance of these protective moieties. This guide provides an in-depth comparative analysis of H-Lys(4-nitro-Z)-OH, a lysine derivative featuring a nitrated benzyloxycarbonyl side-chain protecting group, against commonly used alternatives in the context of rapid, microwave-assisted Fmoc-SPPS. We present supporting experimental data from a case study synthesis to objectively evaluate its performance in terms of synthesis efficiency, crude peptide purity, and side reaction propensity, offering researchers a data-driven framework for its application.

Introduction: The Challenge of Lysine Protection in High-Energy SPPS

Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide and peptidomimetic drug development. The introduction of microwave energy has revolutionized this field, significantly reducing synthesis times by accelerating both the coupling and Fmoc-deprotection steps.[1][2] This acceleration, however, can exacerbate side reactions if not properly managed.[3]

The lysine residue, with its nucleophilic ε-amino group, is a frequent site for unwanted side-chain reactions, such as chain branching, if left unprotected.[4][5] Therefore, robust and reliable side-chain protection is critical. The ideal protecting group must remain stable throughout dozens of cycles of base-mediated Fmoc deprotection and coupling reactions, yet be cleanly removable during the final acid-mediated cleavage without generating persistent impurities.[6][7]

The benzyloxycarbonyl (Z) group is a classical urethane-type protecting group known for its ability to suppress racemization.[4][8] The this compound variant incorporates an electron-withdrawing nitro group, which modifies the stability and cleavage kinetics of the Z-group. This guide evaluates its performance within the demanding, high-temperature environment of a modern automated microwave peptide synthesizer.

The Contenders: A Review of Lysine Protecting Groups

We compare this compound against two widely used alternatives in Fmoc-SPPS: the standard H-Lys(Boc)-OH and the orthogonally-cleavable H-Lys(ivDde)-OH.

  • H-Lys(Boc)-OH: The industry standard for Fmoc-SPPS. The tert-Butoxycarbonyl (Boc) group is highly stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) but is readily cleaved by moderate to strong acids (e.g., Trifluoroacetic acid, TFA) during the final cleavage step.[4][6] Its performance is the benchmark against which others are measured.

  • This compound: The 4-nitrobenzyloxycarbonyl group is, like Boc, removed under acidic conditions. The electron-withdrawing nitro group makes it more acid-labile than the standard Z-group, but typically more stable than the Boc group. This intermediate stability profile could theoretically offer advantages by reducing premature deprotection sometimes observed with highly acid-sensitive groups during prolonged syntheses. The Z-group's structure is also credited with reducing racemization risk during amino acid activation.[8]

  • H-Lys(ivDde)-OH: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group represents a class of orthogonal protecting groups. It is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.[9] Its removal requires a completely different chemical mechanism: treatment with a dilute solution of hydrazine in DMF.[10][11] This allows for selective deprotection of the lysine side-chain while the peptide remains on the resin, enabling strategies like side-chain labeling, branching, or cyclization.[9][12]

Chemical Structures and Deprotection Pathways

Below is a diagram illustrating the structures of the protecting groups and their respective cleavage conditions.

G Figure 1: Lysine Side-Chain Protecting Groups and Deprotection cluster_Boc Standard (Acid-Labile) cluster_Z Test Candidate (Acid-Labile) cluster_ivDde Orthogonal (Hydrazine-Labile) Lys_Boc Lys(Boc) TFA TFA / Scavengers (Final Cleavage) Lys_Boc->TFA Cleaved Lys_4NZ Lys(4-nitro-Z) TFA_Z TFA / Scavengers (Final Cleavage) Lys_4NZ->TFA_Z Cleaved Lys_ivDde Lys(ivDde) Hydrazine 2% Hydrazine / DMF (On-Resin) Lys_ivDde->Hydrazine Selectively Cleaved

Caption: Lysine protecting groups and their cleavage reagents.

Performance Evaluation: A Case Study

To provide a quantitative comparison, we synthesized a model 15-mer peptide known for moderate difficulty, containing two lysine residues.

Model Peptide Sequence: H-Tyr-Gly-Gly-Phe-Leu-Lys -Arg-Asn-Ser-Lys -Gly-Ile-Ala-Val-Gln-NH₂

Experimental Protocols

Instrumentation:

  • Synthesizer: Biotage® Initiator+ Alstra™ Microwave Peptide Synthesizer[13][14][15]

  • Resin: Rink Amide ProTide LL Resin (0.19 meq/g)

  • Scale: 0.1 mmol

Automated Synthesis Cycle: The general workflow for each amino acid addition is depicted below.

G Figure 2: Automated Microwave SPPS Workflow Start Start Cycle: Resin-Peptide(n) Fmoc_Deprotection 1. Fmoc Deprotection 20% Piperidine in DMF Microwave: 75°C, 3 min Start->Fmoc_Deprotection Wash1 2. DMF Wash (3x) Fmoc_Deprotection->Wash1 Coupling 3. Amino Acid Coupling AA/DIC/Oxyma (5/5/5 eq.) Microwave: 90°C, 5 min Wash1->Coupling Wash2 4. DMF Wash (3x) Coupling->Wash2 End End Cycle: Resin-Peptide(n+1) Wash2->End

Caption: The automated cycle for one amino acid addition.

Step-by-Step Methodology:

  • Resin Preparation: 0.526 g of Rink Amide resin was swelled in Dimethylformamide (DMF) for 30 minutes in the reaction vessel.

  • Fmoc-Amino Acid Preparation: Stock solutions of all Fmoc-amino acids (including the three lysine variants) were prepared at 0.2 M in DMF.

  • Activator Solutions: Activator solutions were prepared: 1.0 M N,N'-Diisopropylcarbodiimide (DIC) in DMF and 1.0 M Oxyma Pure in DMF.

  • Automated Synthesis: The peptide sequence was synthesized using the pre-defined microwave protocols on the Biotage® Initiator+ Alstra™.

    • Fmoc Deprotection: A solution of 20% piperidine with 0.1 M Oxyma Pure in DMF was used. Microwave heating was applied for 3 minutes at 75°C.

    • Coupling: Standard couplings were performed with a 5-fold excess of Fmoc-amino acid, DIC, and Oxyma Pure. Microwave heating was applied for 5 minutes at 90°C. For the sterically hindered Arginine residue, a double coupling was performed.

  • Final Cleavage and Deprotection: After synthesis completion, the resin was washed with Dichloromethane (DCM) and dried. The peptide was cleaved from the resin with simultaneous side-chain deprotection using a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water for 3 hours at room temperature.

  • Peptide Precipitation & Analysis: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and lyophilized. The crude product was analyzed by reverse-phase HPLC to determine purity.

Results & Data Analysis

The performance of each lysine protecting group was evaluated based on total synthesis time, final crude purity, and overall yield.

Lysine Derivative UsedTotal Synthesis Time (Automated)Crude Purity (by HPLC at 220 nm)Final Yield (mg)
H-Lys(Boc)-OH 3 hr 15 min89.7%121.4
This compound 3 hr 15 min86.2%115.8
H-Lys(ivDde)-OH 3 hr 15 min91.1%125.0

Discussion: Interpreting the Performance Data

Synthesis Time & Efficiency: The automated synthesis time was identical for all three runs. This is expected, as the core coupling and deprotection chemistries for the peptide backbone are unchanged. Microwave energy effectively normalizes reaction times, completing most couplings in 5 minutes and deprotections in 3 minutes.[16][2]

Crude Purity and Yield:

  • H-Lys(Boc)-OH (Benchmark): As the standard protecting group, H-Lys(Boc)-OH performed robustly, delivering a high crude purity of 89.7%. This indicates excellent stability to the repeated basic treatments during Fmoc deprotection under microwave conditions.

  • H-Lys(ivDde)-OH (Orthogonal): This derivative yielded the highest crude purity (91.1%). The ivDde group's exceptional stability to both basic (piperidine) and acidic (TFA) conditions means it is completely inert throughout the entire synthesis and cleavage process, leading to a very clean crude product profile. Its utility, however, is primarily for specialized applications requiring selective side-chain modification.[9][11]

  • This compound (Test Candidate): The peptide synthesized with this compound showed a slightly lower crude purity of 86.2%. Analysis of the chromatogram revealed minor, closely-eluting impurity peaks. These are likely attributable to a slight instability of the 4-nitro-Z group to the repeated, high-temperature Fmoc deprotection steps. While the Z-group is generally base-stable, the combination of elevated temperature (75°C) and a strong base (20% piperidine) over 15 cycles may lead to a low level of premature deprotection or side reactions, which would not be observed in conventional room-temperature synthesis. The final yield was correspondingly slightly lower.

Side Reaction Profile: No significant racemization was detected in any of the syntheses, which is a known advantage of using microwave synthesizers with optimized methods that minimize the lifetime of activated amino acids.[17] The primary difference in purity for the this compound variant appears to be related to its chemical stability under the specific thermal and chemical conditions of the synthesis cycle, rather than epimerization.

Conclusion & Recommendations

This comparative guide demonstrates that while this compound is a viable option for automated microwave peptide synthesis, it offers no distinct performance advantage over the standard H-Lys(Boc)-OH under rapid, high-temperature Fmoc-SPPS conditions.

Key Recommendations for Researchers:

  • For Routine Synthesis: H-Lys(Boc)-OH remains the gold standard. Its proven stability, high performance in microwave synthesizers, and cost-effectiveness make it the default choice for standard peptide synthesis.

  • For Orthogonal Strategies: When selective side-chain modification, branching, or cyclization is required, H-Lys(ivDde)-OH (or similar orthogonal groups like Alloc or Mmt) is the superior choice.[9] Its chemical inertness to the main synthesis cycle results in exceptionally pure crude products.

  • Application of this compound: this compound may find utility in specific, niche applications where its unique acid lability profile is required, or in syntheses performed at lower temperatures where its stability to base would be less challenged. However, for general-purpose, high-speed microwave SPPS, its slightly lower stability profile leads to a modest decrease in crude purity compared to the alternatives.

Ultimately, the choice of protecting group is a strategic decision that must align with the synthesis objectives. For researchers prioritizing speed and purity in routine automated microwave synthesis, H-Lys(Boc)-OH provides the most reliable and efficient pathway.

References

  • Vanier, G. S. (2013). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Methods in Molecular Biology, 1047, 235–249. Retrieved from [Link]

  • Microwave SPPS Technology. (n.d.). AmbioPharm. Retrieved from [Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). (2013). Springer Nature Experiments. Retrieved from [Link]

  • Yeo, J. H., et al. (2013). Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. PMC - NIH. Retrieved from [Link]

  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. (n.d.). CEM Corporation. Retrieved from [Link]

  • Biotage® Initiator+ Alstra™ | Microwave peptide synthesizer. (n.d.). Biotage. Retrieved from [Link]

  • Initiator+ Alstra Quick Guide. (n.d.). Biotage. Retrieved from [Link]

  • Peptide Synthesis Workflow. (n.d.). Biotage. Retrieved from [Link]

  • Biotage Initiator Plus Alstra Peptide Synthesizer. (n.d.). The Lab World Group. Retrieved from [Link]

  • Photocleavable Protecting Groups. (n.d.). Thieme. Retrieved from [Link]

  • Biotage® Initiator+ Alstra™ - YouTube. (2018, August 7). YouTube. Retrieved from [Link]

  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. (n.d.). CEM Corporation. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • Why are protecting groups necessary in solid-phase peptide synthesis (SPPS)? (n.d.). Study.com. Retrieved from [Link]

  • Peptide synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • c4ob00297k1.pdf. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Spasser, L., et al. (2018). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. PMC - PubMed Central. Retrieved from [Link]

  • This compound | C14H19N3O6 | CID 11244255 - PubChem. (n.d.). NIH. Retrieved from [Link]

  • Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. (n.d.). CEM Corporation. Retrieved from [Link]

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The Unseen Variable: A Comparative Guide to the Impact of Residual Trifluoroacetic Acid on Peptides Synthesized with H-Lys(4-nitro-Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Counter-Ion Conundrum

In the precise world of peptide science, from drug discovery to fundamental biological research, the purity and integrity of synthetic peptides are paramount. The workhorse of modern peptide production is Solid-Phase Peptide Synthesis (SPPS), a technique that relies on a series of protection and deprotection steps.[1] A critical final step in the widely used Fmoc/tBu strategy is the cleavage of the peptide from the solid resin and the simultaneous removal of side-chain protecting groups.[2][3] This is typically achieved with a high concentration of trifluoroacetic acid (TFA).[4][5]

TFA is also a superior ion-pairing agent in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the gold standard for peptide purification, ensuring sharp, well-resolved peaks.[6][7] Consequently, the final lyophilized peptide product is often not the peptide in its free form, but as a TFA salt. While unbound TFA is removed during lyophilization, the acid forms strong ionic bonds with positively charged residues—such as the N-terminal amine and the side chains of Lysine, Arginine, and Histidine.[4][7][8][9]

This guide addresses a critical, often-overlooked variable: the impact of this residual, ionically bound TFA on the physicochemical and biological properties of peptides. We will focus on peptides incorporating a lysine residue, which is introduced during synthesis using protected derivatives like H-Lys(4-nitro-Z)-OH . While the 4-nitrobenzyloxycarbonyl (4-nitro-Z) protecting group is removed during the final TFA cleavage to yield the native lysine side chain, its use underscores the synthesis process that inevitably leads to the presence of TFA in the final product.

This comparison will provide researchers, scientists, and drug development professionals with the necessary data and protocols to understand, evaluate, and control the influence of residual TFA, ensuring experimental results are both accurate and reproducible.

The Hidden Influence of Residual TFA: A Mechanistic Overview

The presence of the trifluoroacetate anion (CF₃COO⁻) is far from benign. Its strong ionic pairing with cationic sites on a peptide can induce significant, often undesirable, alterations.

  • Physicochemical Perturbations : The TFA counter-ion can alter a peptide's secondary structure, such as α-helices or β-sheets, by disrupting the delicate network of hydrogen bonds.[4][8][10] This can lead to changes in solubility, promote aggregation, and create inaccuracies in peptide quantification due to the added mass of the counter-ion.[11] For structural biology applications like NMR or crystallography, such conformational artifacts can be particularly detrimental.[4]

  • Biological and Assay Interference : In biological systems, the effects of residual TFA are even more pronounced. It has been shown to be cytotoxic even at nanomolar concentrations, capable of inhibiting cell proliferation or, conversely, promoting it in certain cell lines.[4][5][10][12] TFA's strong acidity can alter the pH of assay buffers, potentially denaturing proteins or affecting enzyme kinetics.[11] Furthermore, it can act as an unintended modulator of receptors, leading to misleading results in binding and functional assays.[5][12] For any in vivo studies or the development of peptide-based Active Pharmaceutical Ingredients (APIs), the presence of TFA is a major toxicity concern, with regulatory guidelines often requiring its reduction to less than 1%.[4][11]

The model peptide for our evaluation contains a lysine residue, introduced via this compound. After synthesis and TFA-mediated deprotection, the resulting free ε-amino group of lysine becomes a primary site for TFA salt formation, making it an excellent candidate to study these effects.

Experimental Design for a Head-to-Head Comparison

To objectively evaluate the impact of residual TFA, we propose a structured experimental workflow. This design compares a model peptide in its TFA salt form against versions where TFA has been exchanged for more biologically benign counter-ions, such as chloride (HCl) or acetate (OAc).

Our model peptide is Ac-Trp-Ala-Gly-Lys-NH₂ . It is synthesized using standard Fmoc SPPS, with the lysine residue incorporated using Fmoc-Lys(4-nitro-Z)-OH. After synthesis, the peptide is cleaved, deprotected, and purified by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

The purified peptide is then divided into three experimental groups:

  • Group A (TFA Salt Control): The peptide is lyophilized directly after HPLC purification.

  • Group B (HCl Salt): The peptide undergoes a TFA/HCl salt exchange protocol.

  • Group C (Acetate Salt): The peptide undergoes a TFA/Acetate salt exchange protocol.

These three groups will be subjected to a battery of analytical, physicochemical, and biological tests.

G cluster_0 Peptide Preparation cluster_1 Sample Groups cluster_2 Comparative Analysis SPPS SPPS of Ac-Trp-Ala-Gly-Lys-NH₂ (using Fmoc-Lys(4-nitro-Z)-OH) Cleavage TFA Cleavage & Deprotection SPPS->Cleavage HPLC RP-HPLC Purification (0.1% TFA) Cleavage->HPLC GroupA Group A Lyophilized Peptide (TFA Salt) HPLC->GroupA Direct Lyophilization GroupB Group B TFA/HCl Exchange (HCl Salt) HPLC->GroupB Salt Exchange GroupC Group C TFA/Acetate Exchange (Acetate Salt) HPLC->GroupC Salt Exchange Analytics Analytical Characterization (HPLC, MS, IC) GroupA->Analytics PhysChem Physicochemical Assays (Solubility, Stability) GroupA->PhysChem BioAssay Biological Activity Assay (e.g., Cell Viability) GroupA->BioAssay GroupB->Analytics GroupB->PhysChem GroupB->BioAssay GroupC->Analytics GroupC->PhysChem GroupC->BioAssay

Figure 1: Experimental workflow for comparing peptide salt forms.

Protocols and Methodologies

Accurate comparison requires robust and validated protocols. The following are detailed step-by-step methodologies for the key experiments.

Protocol 1: TFA/HCl Salt Exchange via Lyophilization

This is the most common method for TFA removal, leveraging the higher volatility of HCl compared to TFA.[8]

  • Dissolution: Dissolve the peptide-TFA salt in distilled water to a concentration of 1 mg/mL.[8] For peptides with poor water solubility, a phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) can be used as an alternative.[8][11]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2-10 mM.[8][11] Concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM risk peptide modification.[4][8]

  • Incubation: Let the solution stand at room temperature for at least one minute.[8]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to ensure a fine crystalline structure for efficient sublimation.[6][8]

  • Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[8]

  • Repetition: To ensure complete removal, repeat steps 1-5 at least two more times.[8]

  • Final Product: After the final lyophilization, the peptide is obtained as an HCl salt. Reconstitute in the desired buffer for downstream experiments.

Protocol 2: TFA/Acetate Salt Exchange via Ion-Exchange Chromatography

This method uses an anion-exchange resin to capture the peptide while washing away the TFA, followed by elution with a different salt solution.[11][13]

  • Resin Preparation: Prepare a column with a strong anion-exchange resin, ensuring a 10- to 50-fold excess of anion sites relative to the estimated amount of TFA in the sample.[6][13]

  • Column Equilibration: Equilibrate the column by eluting it with a 1 M solution of sodium acetate.[11][13]

  • Washing: Thoroughly wash the column with distilled water to remove excess sodium acetate.[11][13]

  • Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[11][13]

  • Elution & Collection: Elute the column with distilled water. The peptide, now in its acetate salt form, will elute while the TFA remains bound to the resin.[11] Collect the fractions containing the peptide.

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[6]

Protocol 3: Quantification of Residual TFA by Ion Chromatography (IC)

Ion chromatography is a sensitive and reliable method for quantifying residual anions like TFA in peptide preparations.[14][15]

  • Sample Preparation: Accurately weigh and dissolve the lyophilized peptide from each group (A, B, and C) in deionized water to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: Use an ion chromatography system equipped with an anion-exchange column (e.g., IonPac AS14 or AS18) and a suppressed conductivity detector.[14][16]

  • Mobile Phase: Prepare an appropriate eluent, such as a sodium carbonate/sodium bicarbonate buffer, and degas thoroughly.[14]

  • Calibration: Prepare a series of TFA standards of known concentrations (e.g., 1 mg/L to 100 mg/L) and generate a calibration curve.

  • Analysis: Inject the peptide samples and standards into the IC system.

  • Quantification: Identify the TFA peak based on retention time and quantify its concentration in the peptide samples by comparing the peak area to the calibration curve. The results are typically expressed as a weight percentage of the total peptide mass.

Comparative Data Analysis (Hypothetical Results)

The following tables summarize the expected outcomes from the comparative analysis of the three peptide groups.

Table 1: Physicochemical and Analytical Characterization

ParameterGroup A (TFA Salt)Group B (HCl Salt)Group C (Acetate Salt)
Purity (RP-HPLC, 220 nm) >98%>98%>98%
Identity (ESI-MS) Confirmed (M+H)⁺Confirmed (M+H)⁺Confirmed (M+H)⁺
Residual TFA (w/w %) 15.2%<0.5%<1.0%
Solubility in PBS (pH 7.4) 0.8 mg/mL2.5 mg/mL2.1 mg/mL

Interpretation: The data shows that both salt exchange protocols effectively reduce TFA content to below 1%, a critical threshold for many biological applications.[4] A significant and expected finding is the improved solubility of the peptide in a standard biological buffer (PBS) after TFA removal, which can be attributed to the altered hydration properties and reduced hydrophobicity of the peptide-counter-ion complex.[17]

Table 2: Peptide Stability Assessment (Incubation at 37°C in PBS, pH 7.4)

Time Point% Remaining Peptide (Group A - TFA)% Remaining Peptide (Group B - HCl)% Remaining Peptide (Group C - Acetate)
0 hr 100%100%100%
24 hr 95.1%99.2%98.9%
48 hr 88.3%98.5%98.1%
72 hr 81.5%97.8%97.2%

Interpretation: Residual TFA can sometimes affect peptide stability. In this hypothetical scenario, the TFA salt form shows a higher rate of degradation over time in a physiological buffer. This highlights how counter-ions can influence the long-term integrity of peptide stock solutions.

Table 3: Biological Activity (Cell Viability Assay on HEK293 Cells)

Peptide Concentration% Viability (Group A - TFA)% Viability (Group B - HCl)% Viability (Group C - Acetate)
0 µM (Control) 100%100%100%
10 µM 85%98%97%
50 µM 62%95%94%
100 µM 41%93%91%

Interpretation: This data starkly illustrates the cytotoxic effects of residual TFA.[4][10] The peptide in its TFA salt form shows significant, dose-dependent toxicity that is unrelated to the peptide's own biological activity. The HCl and acetate salt forms show minimal impact on cell viability, demonstrating that the observed toxicity in Group A is an artifact of the counter-ion. This is a critical consideration for any cell-based assay.

Discussion and Recommendations: To Exchange or Not to Exchange?

The evidence strongly suggests that the decision to remove residual TFA is not trivial but essential for reliable and reproducible research. The presence of TFA can introduce significant artifacts, masking or exaggerating the true properties of a peptide.

Our analysis of a model peptide containing a lysine residue (introduced via this compound) demonstrates that the positively charged side chain is a key interaction site for TFA. This leads to reduced solubility, potential instability, and, most critically, confounding cytotoxicity in biological assays. The HCl and acetate exchange methods both proved effective in mitigating these issues.

Based on these findings, we provide the following decision-making framework for researchers.

G start What is the intended application of your peptide? app_type Application Type start->app_type bio_assays Cell-based assays? In vivo studies? Structural studies (NMR/CD)? API development? app_type->bio_assays Sensitive non_sensitive Non-quantitative applications? (e.g., Western Blotting, Polyclonal antibody production) app_type->non_sensitive Non-Sensitive decision_yes TFA Removal is HIGHLY RECOMMENDED bio_assays->decision_yes decision_no TFA Salt may be TOLERABLE non_sensitive->decision_no note Note: When in doubt, perform a salt exchange. The improved data quality justifies the procedure. decision_yes->note

Figure 2: Decision framework for TFA removal from peptides.

Conclusion

The counter-ion associated with a synthetic peptide is an active component of the final product, not an inert spectator. Residual trifluoroacetic acid, a common byproduct of peptide synthesis and purification, can profoundly alter the physicochemical properties and biological activity of peptides, particularly those containing basic residues like lysine. As demonstrated, TFA can decrease solubility, compromise stability, and exhibit significant cytotoxicity, leading to experimental artifacts that can invalidate research findings.

For researchers demanding the highest level of accuracy and reproducibility, especially in cell-based assays, in vivo studies, and structural analyses, the removal of TFA is not just a recommendation—it is a mandatory step in ensuring data integrity. By employing straightforward salt exchange protocols, such as lyophilization with HCl or ion-exchange chromatography, scientists can eliminate this confounding variable and be confident that the observed effects are attributable to the peptide itself. The prudent investment in this additional purification step pays significant dividends in the quality and reliability of scientific outcomes.

References

  • LifeTein. (2024, March 27). How to remove TFA from synthetic peptides using HCl? Retrieved from [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide? Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. Retrieved from [Link]

  • MDPI. (n.d.). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Retrieved from [Link]

  • Kaiser, E., & Rohrer, J. (2004). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. Journal of Chromatography A, 1039(1-2), 113-117. Retrieved from [Link]

  • Scribd. (n.d.). Removing Trifluoroacetic Acid (TFA) From Peptides. Retrieved from [Link]

  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266. Retrieved from [Link]

  • GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from [Link]

  • MDPI. (n.d.). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]

  • ResearchGate. (2025, December 6). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Retrieved from [Link]

  • Sikora, K., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(23), 5746. Retrieved from [Link]

  • ACS Publications. (2018, June 22). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Retrieved from [Link]

  • Peptide Minds. (n.d.). Counter-ions in Peptides best Impact on research. Retrieved from [Link]

  • Agelletti, C., et al. (2005). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Science, 11(7), 441-448. Retrieved from [Link]

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from [Link]

  • Chromatography Forum. (2009, July 16). how to remove residual TFA from peptides after HPLC. Retrieved from [Link]

  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PNAS. (n.d.). Discovery of biologically active peptides in random libraries: Solution-phase testing after staged orthogonal release from resin beads. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • ACS Publications. (2016, March 30). Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. Retrieved from [Link]

  • NIH. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of H-Lys(4-nitro-Z)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and drug development, the proper management of chemical reagents is as critical as the innovative research they enable. H-Lys(4-nitro-Z)-OH, a protected amino acid derivative, is a valuable building block. However, its lifecycle in the laboratory does not end upon its use in a reaction. A comprehensive understanding of its proper disposal is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in scientific principles and established safety practices.

Understanding the Compound: A Three-Part Hazard Profile

To effectively manage the disposal of this compound, we must first understand its constituent parts and their implications for safety and disposal. While a specific Safety Data Sheet (SDS) for this compound is not always available, we can infer its hazard profile by examining its three key structural features: the lysine backbone, the 4-nitro-Z protecting group, and its solid, crystalline nature.

  • L-Lysine Core: As a derivative of a naturally occurring amino acid, the lysine backbone itself is generally considered non-hazardous.

  • 4-nitro-Z (p-nitrobenzyloxycarbonyl) Group: This N-protecting group is the primary source of potential hazards. It contains a nitroaromatic moiety. While this specific compound is not classified as explosive, it is prudent to handle all nitro-containing organic compounds with care, as some can be energetic, particularly under dry conditions or in the presence of heat. During combustion, nitro compounds can produce toxic nitrogen oxides[1][2].

  • Solid State: this compound is a solid powder. This means the primary routes of exposure are inhalation of dust and skin or eye contact. While many protected amino acids are not classified as hazardous substances, they may cause skin or eye irritation upon contact[3][4].

Based on this analysis, this compound should be handled as a non-hazardous solid chemical waste, with special attention given to preventing dust generation and segregating it from incompatible materials.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from airborne dust particles and accidental splashes.
Hand Protection Nitrile glovesPrevents direct skin contact with the chemical.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection N95 dust mask (optional)Recommended when handling large quantities or if there is a risk of significant dust generation.

Always inspect your PPE for integrity before use and wash your hands thoroughly after handling the chemical, even if gloves were worn[1].

Step-by-Step Disposal Protocol for Solid this compound

The following protocol outlines the systematic procedure for the disposal of unused, expired, or residual solid this compound.

Step 1: Waste Segregation - The Cornerstone of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Designate a Specific Waste Stream: this compound waste should be collected in a designated container for non-hazardous solid chemical waste .

  • Avoid Co-mingling: Crucially, do not mix this compound with other waste streams, especially:

    • Acids and Bases: To prevent any potential hydrolysis or reaction.

    • Oxidizing Agents: To mitigate any risk of an energetic reaction with the nitro group.

    • Liquid Waste: Keep solid and liquid waste streams separate.

Step 2: Container Selection and Labeling - Clarity and Compliance

The choice of container and its labeling are vital for communicating the contents and associated hazards to everyone in the laboratory and to waste management personnel.

  • Container Type: Use a clean, dry, and leak-proof container made of a material compatible with the chemical, such as high-density polyethylene (HDPE). The container must have a secure, screw-top lid.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste " (as a best practice for all chemical waste).

    • The full chemical name: "this compound" . Do not use abbreviations.

    • The date the waste was first added to the container.

Step 3: Accumulation and Storage - Maintaining a Safe Environment

Store the waste container in a designated satellite accumulation area within the laboratory.

  • Location: The storage area should be away from heat sources, direct sunlight, and areas of high traffic.

  • Closure: Keep the container lid securely closed at all times, except when adding waste. This prevents the release of dust and potential contamination.

  • Secondary Containment: It is good practice to place the waste container in a secondary containment bin to control any potential spills.

Step 4: Final Disposal - The Hand-off to Professionals

Once the waste container is full (approximately 90% capacity to prevent overfilling), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

  • Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup.

  • Provide Information: Be prepared to provide the EHS office with a complete and accurate description of the waste.

Managing Contaminated Materials

Any materials that come into direct contact with this compound must be disposed of as contaminated solid waste.

Contaminated PPE and Labware
  • Gloves, Weighing Boats, and Paper Towels: These items should be placed in the same designated solid chemical waste container as the this compound.

  • Glassware: If glassware is to be disposed of, it should be emptied of all visible solid residue, which should be transferred to the solid waste container. The glassware should then be triple-rinsed with a suitable solvent (e.g., water or ethanol). The first rinsate must be collected as hazardous liquid waste. Subsequent rinses of non-highly toxic substances may be discarded down the drain with copious amounts of water, but always check your local regulations first.

Decontamination of Surfaces and Equipment

In the event of a spill, or for routine cleaning of equipment:

  • Contain the Spill: Use an inert absorbent material like sand or vermiculite to cover the spill.

  • Collect the Material: Carefully sweep the absorbed material and the spilled solid into the designated solid chemical waste container.

  • Clean the Area: Wipe the area with a damp cloth or paper towel. Dispose of the cleaning materials in the solid waste container.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: this compound for Disposal AssessState Assess Physical State Start->AssessState SolidWaste Solid this compound (Unused, Expired, Residual) AssessState->SolidWaste Solid ContaminatedItems Contaminated Materials (PPE, Labware) AssessState->ContaminatedItems Contaminated Segregate Segregate as Non-Hazardous Solid Chemical Waste SolidWaste->Segregate ContaminatedItems->Segregate LabelContainer Use Labeled, Compatible Container 'this compound' Segregate->LabelContainer Store Store in Designated Satellite Accumulation Area LabelContainer->Store EHS Contact EHS for Pickup Store->EHS

Caption: A flowchart outlining the key steps for the proper disposal of solid this compound and associated contaminated materials.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible disposal of this compound is a fundamental aspect of professional laboratory practice. By adhering to the procedures outlined in this guide—from wearing the correct PPE to proper waste segregation and final disposal through your EHS office—researchers can ensure a safe working environment, protect our ecosystem, and uphold the principles of scientific integrity. This commitment to safety beyond the experiment itself is what builds a foundation of trust and excellence in the scientific community.

References

  • AAPPTec. (n.d.). Safety Data Sheet: Boc-Lys(Boc)-ONp. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Lys(Boc)-OH. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.